SI-109
Description
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Properties
IUPAC Name |
[[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44F2N7O9P/c1-23(50)48-19-18-28-13-16-33(38(54)45-30(15-17-34(43)51)36(52)47-35(24-8-4-2-5-9-24)25-10-6-3-7-11-25)49(28)39(55)32(22-48)46-37(53)31-21-26-20-27(12-14-29(26)44-31)40(41,42)59(56,57)58/h2-12,14,20-21,28,30,32-33,35,44H,13,15-19,22H2,1H3,(H2,43,51)(H,45,54)(H,46,53)(H,47,52)(H2,56,57,58)/t28-,30+,32+,33+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBICZHLVBCLHSV-VUCLUUCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H]2CC[C@H](N2C(=O)[C@H](C1)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44F2N7O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SI-109: A Technical Guide to its Mechanism of Action as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling downstream of various cytokines and growth factors. Its persistent activation is a hallmark of numerous cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. SI-109 has been identified as a potent small-molecule inhibitor that directly targets the STAT3 protein. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its binding characteristics, its impact on STAT3 signaling, and detailed protocols for key experimental assays used in its evaluation.
Core Mechanism of Action: Targeting the STAT3 SH2 Domain
This compound functions as a direct inhibitor of STAT3 by binding to its Src Homology 2 (SH2) domain. The SH2 domain is crucial for the activation of STAT3, as it mediates the dimerization of two STAT3 monomers through a reciprocal binding interaction with a phosphorylated tyrosine residue (Tyr705) on the opposing monomer. This dimerization is an absolute prerequisite for the nuclear translocation of STAT3, its binding to DNA, and the subsequent transcription of target genes.
By occupying the SH2 domain, this compound competitively prevents the binding of phosphorylated STAT3, thereby inhibiting the formation of functional STAT3 dimers. This disruption of dimerization effectively halts the entire downstream signaling cascade, leading to a suppression of STAT3-dependent gene expression.
A co-crystal structure of this compound complexed with the STAT3 SH2 domain has provided a detailed understanding of this interaction at the molecular level, revealing the key residues involved in the binding. It is noteworthy that while this compound demonstrates high affinity for the STAT3 SH2 domain, it also exhibits some binding to the highly homologous SH2 domains of other STAT family members, such as STAT1 and STAT4, albeit with lower affinity.
Interestingly, this compound has also been utilized as the STAT3-binding ligand in the development of a Proteolysis Targeting Chimera (PROTAC) called SD-36. SD-36 links this compound to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of the STAT3 protein. This approach has demonstrated significantly greater potency in suppressing STAT3 activity compared to this compound alone.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity of this compound.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Ki) | 9 nM | Not Specified | [1][2][3] |
| Dissociation Constant (Kd) | ~50 nM | Biolayer Interferometry | [4] |
| IC50 (STAT3 Transcriptional Activity) | 3 µM | STAT3-Luciferase Reporter Assay | [1][2][5] |
| IC50 (Cell Growth Inhibition - MOLM-16) | 3 µM | Not Specified | [1][2] |
Table 1: In Vitro Activity of this compound
| STAT Protein | Binding Affinity (Kd) | Selectivity vs. STAT3 |
| STAT1 | ~1-2 µM | ~20-40 fold |
| STAT4 | ~1-2 µM | ~20-40 fold |
| STAT2 | ~5 µM | ~100 fold |
| STAT5A | ~5 µM | ~100 fold |
| STAT5B | >10 µM | >200 fold |
| STAT6 | >10 µM | >200 fold |
Table 2: Binding Selectivity of this compound for STAT Family Members[4]
Signaling Pathway and Inhibitory Mechanism
The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
STAT3 Transcriptional Activity (Luciferase Reporter Assay)
This assay quantitatively measures the ability of this compound to inhibit STAT3-mediated gene transcription.
Materials:
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HEK293 cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter vector (containing STAT3 binding elements upstream of a luciferase gene)
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Renilla luciferase control vector (for normalization of transfection efficiency)
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Transfection reagent (e.g., Lipofectamine)
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Cell culture medium (e.g., DMEM) and serum
-
96-well white, clear-bottom cell culture plates
-
STAT3-activating cytokine (e.g., Interleukin-6, IL-6)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the STAT3-luciferase reporter vector and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for reporter gene expression.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of a STAT3 activator (e.g., IL-6) for a specified time (e.g., 6 hours). Include an unstimulated control.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of STAT3 transcriptional activity for each concentration of this compound relative to the stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Growth Inhibition Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines with constitutively active STAT3.
Materials:
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Cancer cell line with high pSTAT3 levels (e.g., MOLM-16)
-
Cell culture medium and serum
-
96-well opaque-walled cell culture plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well opaque-walled plate at a density appropriate for the duration of the assay.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
STAT3-SH2 Domain Binding Assay (Biolayer Interferometry - BLI)
This biophysical assay directly measures the binding affinity of this compound to the STAT3 protein.
Materials:
-
Biolayer interferometry instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Biotinylated recombinant STAT3 protein
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well black microplate
Protocol:
-
Sensor Hydration: Hydrate the streptavidin biosensors in the assay buffer.
-
Protein Loading: Immobilize the biotinylated STAT3 protein onto the surface of the streptavidin biosensors.
-
Baseline: Establish a stable baseline for the loaded sensors in the assay buffer.
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Association: Move the sensors to wells containing various concentrations of this compound in assay buffer and record the association phase in real-time.
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Dissociation: Transfer the sensors back to wells containing only the assay buffer and record the dissociation phase.
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Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Conclusion
This compound is a potent and selective small-molecule inhibitor of STAT3 that functions by directly binding to the SH2 domain, thereby preventing the crucial dimerization step required for its activation. This mechanism of action has been well-characterized through a variety of in vitro assays that have quantified its binding affinity, inhibitory potency, and cellular effects. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation of this compound and other novel STAT3 inhibitors, facilitating continued research and development in this important area of cancer therapeutics.
References
In-Depth Technical Guide: Discovery and Synthesis of the STAT3 Inhibitor SI-109
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the compound SI-109, a potent and selective small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). This compound serves as a critical chemical probe for studying STAT3 signaling and as a foundational component for the development of novel therapeutics, including proteolysis targeting chimeras (PROTACs).
Introduction to this compound
This compound was developed through a structure-based drug design campaign aimed at identifying high-affinity ligands for the Src Homology 2 (SH2) domain of STAT3. The SH2 domain is crucial for the dimerization and subsequent activation of STAT3, a transcription factor that is constitutively activated in a wide range of human cancers and inflammatory diseases. By binding to the SH2 domain, this compound effectively inhibits the transcriptional activity of STAT3. Notably, this compound was utilized as the STAT3-binding ligand in the design of the potent PROTAC STAT3 degrader, SD-36[1][2][3][4].
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity of this compound to STAT3
| Parameter | Value | Assay Method | Reference |
| Ki | 9 nM | Competitive Binding Assay | [1][2] |
| Kd | ~50 nM | Bio-Layer Interferometry | [2] |
Table 2: Selectivity of this compound for STAT Family Proteins
| Protein | Kd | Selectivity (fold vs. STAT3) | Assay Method | Reference |
| STAT3 | ~50 nM | - | Bio-Layer Interferometry | [2] |
| STAT1 | ~1-2 µM | ~20-40x | Bio-Layer Interferometry | [2] |
| STAT4 | ~1-2 µM | ~20-40x | Bio-Layer Interferometry | [2] |
| STAT2 | ~5 µM | ~100x | Bio-Layer Interferometry | [2] |
| STAT5A | ~5 µM | ~100x | Bio-Layer Interferometry | [2] |
| STAT5B | >10 µM | >200x | Bio-Layer Interferometry | [2] |
| STAT6 | >10 µM | >200x | Bio-Layer Interferometry | [2] |
Table 3: Cellular Activity of this compound
| Parameter | Cell Line | Value | Assay Method | Reference |
| IC50 (STAT3 Transcriptional Activity) | HEK293 | ~3 µM | STAT3-Luciferase Reporter Assay | [1][2] |
| IC50 (Cell Growth Inhibition) | MOLM-16 | ~3 µM | Cell Viability Assay | [2] |
Signaling Pathway and Mechanism of Action
This compound inhibits the JAK/STAT signaling pathway by directly targeting the SH2 domain of STAT3. This prevents the dimerization of phosphorylated STAT3 monomers, a critical step for their nuclear translocation and subsequent activation of target gene transcription. The diagram below illustrates this mechanism.
References
- 1. lumen.luc.edu [lumen.luc.edu]
- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
SION-109: A Novel ICL4-Directed Corrector for Enhanced CFTR Protein Stabilization
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of SION-109, an investigational small molecule developed by Sionna Therapeutics, focusing on its core mechanism of action in stabilizing the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of cystic fibrosis (CF) therapeutics.
Introduction to SION-109 and its Therapeutic Rationale
Cystic fibrosis is a life-shortening genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. The most common mutation, F508del, results in the misfolding and premature degradation of the CFTR protein, leading to a loss of function.
SION-109 is a novel, orally bioavailable small molecule designed as a CFTR corrector. It specifically targets the intracellular loop 4 (ICL4) of the CFTR protein.[1][2][3] The therapeutic rationale for SION-109 is based on a synergistic approach to CFTR modulation, intended to be used in combination with stabilizers of the nucleotide-binding domain 1 (NBD1). The F508del mutation, located in NBD1, leads to significant instability of this domain.[1][4] SION-109 is designed to stabilize the interface between ICL4 and NBD1, a critical interaction for the proper folding and assembly of the full-length CFTR protein.[1][5]
Mechanism of Action: Targeting the ICL4-NBD1 Interface
SION-109's primary mechanism of action is to act as a molecular "glue" at the interface of ICL4 and NBD1. This interaction is crucial for the correct domain-domain assembly of the CFTR protein. By stabilizing this interface, SION-109 is hypothesized to rescue the misfolded F508del-CFTR protein from endoplasmic reticulum-associated degradation (ERAD) and facilitate its trafficking to the cell membrane.
The following diagram illustrates the proposed signaling pathway for SION-109 in conjunction with an NBD1 stabilizer.
Preclinical Data on SION-109 in Combination Therapies
Preclinical studies have demonstrated that the combination of an NBD1 stabilizer with a complementary corrector like SION-109 leads to a significant rescue of F508del-CFTR.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of Sionna Therapeutics' NBD1 stabilizers, which are intended for use with SION-109. Specific quantitative data for SION-109 as a single agent are not publicly available at this time.
Table 1: NBD1 Stabilizer Efficacy
| Compound | Target | Effect | Quantitative Measure | Reference |
|---|---|---|---|---|
| SION-719 | NBD1 of CFTR | Increased thermal stability of isolated ΔF508-NBD1 | 16°C increase | [6] |
| SION-451 | NBD1 of CFTR | Increased thermal stability of isolated ΔF508-NBD1 | 16°C increase |[6] |
Table 2: Combination Therapy Efficacy in Preclinical Models
| Combination | Model System | Endpoint | Result | Reference |
|---|---|---|---|---|
| NBD1 Stabilizer (SION-719 or SION-451) + SION-109 | CF-patient derived cells | F508del-CFTR Maturation | Correction to wild-type levels | [7] |
| NBD1 Stabilizer (SION-719 or SION-451) + SION-109 | Cystic Fibrosis Human Bronchial Epithelial (CFHBE) assays | F508del-CFTR Function | Correction to wild-type levels |[7] |
Experimental Protocols
Detailed, proprietary experimental protocols for SION-109 are not publicly available. However, based on the nature of the reported data, the following are descriptions of the likely methodologies employed.
CFTR Maturation Assays (Western Blotting)
Objective: To assess the extent of F508del-CFTR processing from the core-glycosylated form (Band B) in the ER to the complex-glycosylated form (Band C) in the Golgi, indicative of successful trafficking.
General Protocol:
-
Cell Culture and Treatment: Human bronchial epithelial cells from CF patients homozygous for the F508del mutation (CFHBE) are cultured to confluence. Cells are then treated with vehicle control, SION-109 alone, an NBD1 stabilizer alone, or a combination of both for a specified period (e.g., 24-48 hours).
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensities of Band B and Band C are quantified.
-
Analysis: The ratio of Band C to Band B (or total CFTR) is calculated to determine the maturation efficiency.
CFTR Function Assays (Ussing Chamber)
Objective: To measure ion transport across a polarized epithelial monolayer, providing a direct assessment of CFTR channel function.
General Protocol:
-
Cell Culture: CFHBE cells are grown on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Ussing Chamber Mounting: The permeable supports are mounted in an Ussing chamber system, separating the apical and basolateral chambers.
-
Electrophysiological Recordings: The monolayer is bathed in physiological saline, and the transepithelial voltage is clamped to 0 mV. The short-circuit current (Isc), a measure of net ion transport, is continuously recorded.
-
Pharmacological Modulation: A standard sequence of pharmacological agents is added to stimulate and measure CFTR-dependent chloride secretion. This typically includes:
-
An epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to block sodium absorption.
-
A cAMP agonist (e.g., forskolin) to activate CFTR.
-
A CFTR potentiator (e.g., genistein or a clinical potentiator) to maximize channel opening.
-
A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to forskolin and other agents is calculated to quantify CFTR function.
Clinical Development Status
SION-109 has completed a Phase 1 clinical trial in healthy volunteers to assess its safety and pharmacokinetic profile.[1][8] The results indicated that SION-109 was generally well-tolerated. Sionna Therapeutics is planning to advance SION-109 into further clinical trials in combination with their NBD1 stabilizers.
Conclusion
SION-109 represents a promising approach to CFTR correction by specifically targeting the ICL4-NBD1 interface. Preclinical data strongly suggest a synergistic effect when combined with NBD1 stabilizers, leading to the restoration of F508del-CFTR maturation and function to levels comparable to wild-type CFTR. The ongoing clinical development of SION-109 in combination therapies holds the potential to offer a new and effective treatment paradigm for individuals with cystic fibrosis. Further disclosure of detailed quantitative data and experimental protocols from Sionna Therapeutics will be crucial for a more in-depth understanding of its therapeutic potential.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. sionnatx.com [sionnatx.com]
- 3. SION-109 by Sionna Therapeutics for Cystic Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Sionna Therapeutics Announces Advancement of Cystic Fibrosis Pipeline Programs and Presentation at J.P. Morgan 41st Annual Healthcare Conference [prnewswire.com]
- 5. Sionna Therapeutics Announces Phase 1 Initiation for SION-109 in Cystic Fibrosis [prnewswire.com]
- 6. Clinical Data Shows Full CFTR Correction in Cystic Fibrosis Treatment | SION Stock News [stocktitan.net]
- 7. Sionna Therapeutics Announces $182 Million Series C Financing to Advance Clinical Development of Novel Small Molecules in Cystic Fibrosis [prnewswire.com]
- 8. pharmaceutical-tech.com [pharmaceutical-tech.com]
SQ109: A Novel Antitubercular Agent - A Technical Guide
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined the efficacy of current treatment regimens, necessitating the development of new drugs with novel mechanisms of action.[1] SQ109 is a promising new antitubercular drug candidate, a 1,2-ethylene diamine derivative, discovered through the screening of a large combinatorial library.[2][3] Currently in late-stage clinical development, SQ109 has demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains.[4][5][6] This guide provides a comprehensive technical overview of SQ109, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Mechanism of Action
SQ109 exhibits a multifaceted mechanism of action, targeting both the mycobacterium directly and modulating the host immune response. This dual approach may contribute to its low rate of resistance development.[2]
Primary Target: MmpL3 Transporter
The principal mechanism of SQ109 is the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3).[1][2][7] MmpL3 is an essential transporter responsible for translocating trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane.[1][2][7] By inhibiting MmpL3, SQ109 disrupts the assembly of mycolic acids into the mycobacterial cell wall, compromising its integrity.[7] This leads to the inhibition of trehalose dimycolate (TDM) production and prevents the attachment of mycolates to the cell wall arabinogalactan.[7] Transcriptional studies have shown that SQ109, like other cell wall inhibitors, induces the iniBAC operon.[1][8]
Multiple Ancillary Targets
Beyond MmpL3, SQ109 has several other proposed mechanisms of action that contribute to its antitubercular activity:[2]
-
Proton Motive Force (PMF) Disruption : SQ109 acts as an uncoupler, collapsing both the pH gradient (ΔpH) and the membrane potential (Δψ), which disrupts cellular energy production.[2][9]
-
Menaquinone Biosynthesis Inhibition : It has been shown to inhibit MenA and MenG, enzymes involved in the biosynthesis of menaquinone, a vital component of the electron transport chain.[2]
-
Cell Wall Biosynthesis : Early studies indicated that SQ109 decreases peptidoglycan biosynthesis. Rescue experiments have shown that the addition of undecaprenyl phosphate, a key lipid carrier in cell wall synthesis, significantly increases the IC50 of SQ109, suggesting inhibition of an undecaprenyl diphosphate phosphatase ortholog.[2][10]
Host-Directed Activity
SQ109 also exerts immunomodulatory effects, promoting a protective host response against Mtb. It activates the p38 Mitogen-Activated Protein Kinase (MAPK) and JNK pathways in macrophages.[9][11] This activation leads to the polarization of macrophages towards a pro-inflammatory M1 phenotype, which is crucial for controlling Mtb infection. This polarization results in the production of protective cytokines and inducible nitric oxide synthase (iNOS), enhancing the killing of intracellular mycobacteria.[9][11] Furthermore, SQ109 promotes Th1 and Th17 immune responses, which further help in reducing the bacillary load.[9]
Preclinical Data
In Vitro Activity
SQ109 demonstrates potent bactericidal activity against a wide range of Mtb strains, including those resistant to first- and second-line drugs.[1] It is also active against non-replicating Mtb under low-oxygen conditions.[12]
| Strain / Condition | MIC (μg/mL) | MBC (μg/mL) | Reference |
| M. tuberculosis H37Rv | 0.16 - 0.78 | 0.64 - 0.78 | [1][12][13] |
| MDR & XDR Mtb Strains | 0.2 - 0.78 | Not Reported | [1][13] |
| Non-replicating Mtb (low O₂) | Kills 90% at 1.1 | Not Applicable | [12] |
| Intracellular Mtb | Reduces CFU by 99% at MIC | Not Applicable | [1] |
Table 1: Summary of In Vitro Activity of SQ109.
SQ109 also exhibits synergistic or additive effects when combined with existing TB drugs, notably isoniazid (INH) and rifampicin (RIF), as well as with new drug candidates like bedaquiline (TMC207).[1][4][14] The combination of SQ109 and RIF has been shown to be strongly synergistic, with each drug lowering the other's effective MIC.[1]
In Vivo Efficacy
In murine models of chronic TB, SQ109 demonstrates significant efficacy, both as a monotherapy and in combination regimens. At a dose of 10 mg/kg, SQ109 monotherapy was comparable to 100 mg/kg of ethambutol (EMB) in reducing lung bacterial load.[1][13]
Crucially, when SQ109 replaced EMB in the standard four-drug intensive phase regimen (INH+RIF+PZA), it resulted in a significantly faster and more profound reduction in bacterial CFU in the lungs of mice.[1][13]
| Treatment Regimen (8 weeks) | Average Lung CFU | Fold Difference vs. EMB Regimen | Reference |
| INH + RIF + PZA + EMB | 580 | - | [13] |
| INH + RIF + PZA + SQ109 | 18 | 32-fold lower | [13] |
| Untreated Control | ~1.2 x 10⁷ (7.08 log₁₀) | - | [13] |
Table 2: In Vivo Efficacy of SQ109-containing Regimen in a Chronic Mouse Model.
Clinical Studies
SQ109 has progressed through several clinical trials, establishing its safety and efficacy profile in humans.
Phase I and IIa Studies
Initial Phase I trials found SQ109 to be safe and well-tolerated at doses up to 300 mg daily.[1][3] A Phase IIa 14-day study in TB patients confirmed its safety profile, with mild, dose-dependent gastrointestinal complaints being the most common adverse events.[15] This study also noted that while SQ109 monotherapy did not show significant early bactericidal activity, a 300 mg dose was sufficient to counteract the inductive effect of co-administered rifampicin on its metabolism.[15]
Phase IIb/III Studies in MDR-TB
A pivotal Phase 2b-3 multicenter, randomized, double-blind, placebo-controlled study was conducted in Russia to evaluate SQ109 as part of a standard treatment regimen for MDR-TB.[4] The study met its primary efficacy and safety endpoints.[12]
| Parameter (at 6 months) | SQ109 + Standard Regimen | Placebo + Standard Regimen | p-value | Reference |
| Sputum Culture Conversion (ITT) | 61.0% | 42.9% | 0.0412 | [4] |
| Sputum Culture Conversion (PP) | 79.7% | 61.4% | 0.0486 | [4] |
| Median Time to Culture Conversion | 56 days | 84 days | Not Reported | [4] |
Table 3: Key Efficacy Outcomes from the Phase 2b/III MDR-TB Clinical Trial.
The results demonstrated that adding SQ109 to the background regimen significantly increased the rate of sputum culture conversion and reduced the time to achieve it, without increasing the frequency or severity of adverse events compared to placebo.[4][5]
Resistance Profile
A key advantage of SQ109 is its exceptionally low rate of spontaneous resistance development in Mtb, estimated at 2.55 × 10⁻¹¹, which is 100- to 1000-fold lower than other antitubercular drugs.[1] While spontaneous SQ109-resistant mutants have not been readily generated, mutants resistant to similar ethylenediamine compounds showed cross-resistance to SQ109.[1] Sequencing of these mutants revealed mutations in the mmpL3 gene, confirming it as a primary resistance-determining target.[1][8]
Experimental Protocols & Workflows
In Vitro Susceptibility Testing (MIC Determination)
-
Methodology : The minimum inhibitory concentration (MIC) is typically determined using the microplate Alamar Blue assay (MABA) or a broth microdilution method.
-
Protocol Outline :
-
Two-fold serial dilutions of SQ109 are prepared in 96-well microplates containing Middlebrook 7H9 broth supplemented with OADC.
-
A standardized inoculum of M. tuberculosis (e.g., H37Rv or clinical isolates) is added to each well.
-
Plates are incubated at 37°C for 5-7 days.
-
A viability indicator (e.g., Alamar Blue or resazurin) is added, and plates are incubated for another 24 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change (e.g., blue to pink), indicating inhibition of bacterial growth.
-
In Vivo Efficacy (Chronic Mouse Model)
-
Methodology : The chronic mouse model is used to assess the bactericidal activity of drug regimens after a stable infection is established.
-
Protocol Outline :
-
Infection : C57BL/6 mice are infected intravenously or via aerosol with a known quantity of M. tuberculosis H37Rv (e.g., 10⁴-10⁵ CFU).[1][16]
-
Treatment Initiation : Infection is allowed to establish for 3-4 weeks.
-
Drug Administration : Mice are treated daily (5 days/week) via oral gavage with the respective drug regimens (e.g., SQ109 at 10 mg/kg, INH at 25 mg/kg, RIF at 20 mg/kg).[1][16]
-
Evaluation : At specified time points (e.g., 4 and 8 weeks), cohorts of mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serially diluted.
-
CFU Enumeration : Dilutions are plated on Middlebrook 7H11 agar plates. After 3-4 weeks of incubation at 37°C, colonies are counted to determine the bacterial load (CFU) per organ.[1]
-
Conclusion
SQ109 is a novel antitubercular agent with a compelling profile for the treatment of drug-resistant tuberculosis. Its primary mechanism of inhibiting the essential MmpL3 transporter, combined with multiple ancillary mycobacterial targets and a unique capacity to induce a protective host immune response, distinguishes it from existing therapies. Preclinical data demonstrate potent bactericidal and synergistic activity, while robust clinical trial results confirm its efficacy and safety in MDR-TB patients. The remarkably low propensity for resistance development further solidifies its potential as a cornerstone of future TB treatment regimens. Continued research and development of SQ109 are critical in the global effort to combat the growing threat of drug-resistant tuberculosis.
References
- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sequella.com [sequella.com]
- 4. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Infectex Announces Positive Phase 2b-3 Clinical Trial Results of SQ109 for the Treatment of Multidrug-Resistant Pulmonary Tuberculosis [prnewswire.com]
- 6. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 1, 2-ethylenediamine SQ109 protects against tuberculosis by promoting M1 macrophage polarization through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Early phase evaluation of SQ109 alone and in combination with rifampicin in pulmonary TB patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of SQ109: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ109 is a novel diamine-based drug candidate currently in clinical development for the treatment of tuberculosis (TB), including multidrug-resistant strains.[1][2] Its unique mechanism of action, distinct from existing anti-TB drugs, makes it a promising component of future therapeutic regimens.[2][3] This guide provides an in-depth analysis of the molecular target of SQ109, detailing the experimental evidence that has elucidated its mechanism of action.
Primary Molecular Target: MmpL3
The primary molecular target of SQ109 in Mycobacterium tuberculosis is Mycobacterial membrane protein Large 3 (MmpL3) .[4][5][6] MmpL3 is an essential transmembrane transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of the mycobacterial cell wall.[4][7][8]
Mechanism of Action
SQ109 inhibits the function of MmpL3, leading to a cascade of events that ultimately disrupt the integrity of the mycobacterial cell wall.[4][5] The binding of SQ109 to MmpL3 is thought to allosterically inhibit the translocation of TMM across the plasma membrane.[9] This inhibition disrupts the proton motive force that drives the transporter's activity.[10][11]
The key consequences of MmpL3 inhibition by SQ109 are:
-
Accumulation of TMM: The blockage of TMM transport leads to its accumulation within the cytoplasm.[4][8]
-
Inhibition of Trehalose Dimycolate (TDM) and Mycolyl-Arabinogalactan-Peptidoglycan (mAGP) Synthesis: The lack of available TMM in the periplasm prevents its subsequent conversion to TDM and its incorporation into the cell wall core.[4][5][6]
-
Disruption of Cell Wall Assembly: The overall effect is a failure to properly assemble mycolic acids into the cell wall, compromising its structural integrity.[4][12]
Biochemical analyses have confirmed that SQ109 does not directly inhibit the synthesis of mycolic acids or the Ag85 mycolyltransferases responsible for TDM synthesis.[4][13]
Evidence for MmpL3 as the Target
The identification of MmpL3 as the primary target of SQ109 is supported by several lines of evidence:
-
Genetic Studies: Spontaneous mutants of M. tuberculosis resistant to SQ109 analogs consistently harbor mutations in the mmpL3 gene.[4][5][6] These mutations confer cross-resistance to SQ109.[4]
-
Biochemical Assays: Treatment of M. tuberculosis with SQ109 results in the specific accumulation of TMM and a decrease in TDM and cell wall-bound mycolates, a phenotype consistent with the inhibition of a TMM transporter.[4][14]
-
Structural Biology: Co-crystal structures of MmpL3 with SQ109 have been solved, revealing the direct binding of the inhibitor to a pocket within the transmembrane domain of the transporter.[10][15] Molecular dynamics simulations have further elucidated the allosteric mechanism of inhibition.[9]
Quantitative Data on SQ109 Activity
The following tables summarize key quantitative data regarding the activity of SQ109.
| Parameter | Organism/System | Value | Reference |
| MIC | Mycobacterium tuberculosis (drug-susceptible) | 4–16 μg/ml | [3] |
| MIC | Mycobacterium tuberculosis (in macrophages) | Equivalent to INH, superior to EMB | [3] |
| IC50 | Trypanosoma cruzi (trypomastigote) | 50 ± 8 nM | [16] |
| IC50 | Toxoplasma gondii | 1.82 μM | [17] |
| Binding Affinity (Kd) | MmpL3 (Microscale Thermophoresis) | ~1.6 μM | [18][19] |
Secondary and Off-Target Effects
While MmpL3 is the primary target in Mycobacterium tuberculosis, SQ109 has been shown to have other biological activities, which may contribute to its broad-spectrum antimicrobial effects and low rate of resistance development.[20][21] These include:
-
Proton Motive Force Disruption: SQ109 can act as an uncoupler, dissipating both the pH gradient and the membrane potential across the bacterial membrane.[18][20]
-
Inhibition of Menaquinone Biosynthesis: SQ109 has been shown to inhibit enzymes involved in the menaquinone (Vitamin K2) biosynthesis pathway, which is essential for cellular respiration.[20][21]
-
Inhibition of Peptidoglycan Biosynthesis: Early studies suggested that SQ109 may also interfere with peptidoglycan biosynthesis.[18]
These multi-target effects likely contribute to the potent activity of SQ109 and the difficulty in generating spontaneous resistant mutants.[21]
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Macromolecular Incorporation Assay
This assay is used to determine the effect of a compound on the synthesis of major macromolecules (proteins, nucleic acids, peptidoglycan, and lipids).
-
Culture Preparation: M. tuberculosis cultures are grown to mid-log phase.
-
Drug Exposure: Cultures are exposed to different concentrations of SQ109 (typically based on its MIC).
-
Radiolabeling: Radiolabeled precursors are added to the cultures for a defined period (e.g., 1 hour).
-
[³H]l-leucine for protein synthesis.
-
[³H]uracil for nucleic acid synthesis.
-
[³H]N-acetyl-d-glucosamine for peptidoglycan synthesis.
-
[¹⁴C]-acetate for lipid synthesis.
-
-
Harvesting and Lysis: Cells are harvested, washed, and lysed.
-
Macromolecule Precipitation and Scintillation Counting: Macromolecules are precipitated (e.g., using trichloroacetic acid), and the incorporated radioactivity is measured using a scintillation counter.[4][22]
Analysis of Mycolic Acid Metabolism
Thin-layer chromatography (TLC) is employed to analyze the effect of SQ109 on the lipid profile of M. tuberculosis.
-
Culture and Drug Treatment: M. tuberculosis cultures are treated with SQ109.
-
Radiolabeling: Cultures are labeled with [¹⁴C]-acetate to track lipid synthesis.
-
Lipid Extraction: Lipids are extracted from the bacterial cells using organic solvents (e.g., chloroform/methanol).
-
TLC Analysis: The extracted lipids are spotted onto a TLC plate and separated based on their polarity using a specific solvent system.
-
Visualization: The separated lipids (TMM and TDM) are visualized by autoradiography.[4]
Generation and Analysis of Resistant Mutants
This protocol is used to identify the genetic basis of resistance to a drug.
-
Mutant Selection: M. tuberculosis is plated on agar containing concentrations of an SQ109 analog above its MIC.
-
Isolation of Resistant Colonies: Colonies that grow in the presence of the drug are isolated.
-
Cross-Resistance Testing: The resistance of the isolated mutants to SQ109 is confirmed.
-
Whole-Genome Sequencing: The genomic DNA of the resistant mutants and the parental strain is sequenced.
-
Sequence Analysis: The genomes are compared to identify mutations that are present in the resistant strains but not in the parent strain.[4][5]
Visualizations
Signaling Pathway of SQ109 Action
Caption: Proposed mechanism of action for SQ109.
Experimental Workflow for Target Identification
Caption: Workflow for identifying MmpL3 as the target of SQ109.
Logical Relationship of SQ109 Effects
Caption: Logical flow from SQ109 binding to bactericidal effect.
References
- 1. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Study of SQ109 analogs binding to mycobacterium MmpL3 transporter using MD simulations and alchemical relative binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Characterization of the Anti-Bacterial Activity of SQ109 against Helicobacter pylori | PLOS One [journals.plos.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. mdpi.com [mdpi.com]
- 18. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of the oligomeric state of mycobacterial membrane protein large 3 and its interaction with SQ109 with native cell membrane nanoparticles system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broad-Spectrum Activity and Mechanisms of Action of SQ109 on a Variety of Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TB R&D Update: Tuberculosis drug, SQ109, targets multiple enzymes and could treat other diseases while preventing resistance | Working Group for New TB Drugs [newtbdrugs.org]
- 22. researchgate.net [researchgate.net]
Early Pharmacokinetic Profile of SION-109: A Technical Overview for Cystic Fibrosis Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
SION-109 is an investigational small molecule being developed by Sionna Therapeutics as a potential component of a combination therapy for cystic fibrosis (CF). It is designed to address the underlying protein folding and trafficking defects caused by the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This technical guide provides a comprehensive overview of the early research on the pharmacokinetics of SION-109, based on publicly available preclinical and clinical data. While specific quantitative pharmacokinetic parameters from clinical trials are not yet disclosed, this document synthesizes the current understanding of the drug's mechanism of action, clinical development pathway, and the methodologies employed in its initial evaluation.
Mechanism of Action: A Synergistic Approach to CFTR Correction
SION-109 is an intracellular loop 4 (ICL4) modulator. The F508del mutation, the most common cause of CF, occurs in the first nucleotide-binding domain (NBD1) of the CFTR protein, leading to its misfolding and subsequent degradation. This prevents the CFTR protein from reaching the cell surface to function as a chloride channel.
SION-109 is designed to work in concert with NBD1 stabilizers, such as SION-451 and SION-719. While NBD1 stabilizers directly address the primary defect in the F508del-CFTR protein, SION-109 targets the interface between ICL4 and NBD1. This synergistic interaction is believed to be crucial for the proper assembly and trafficking of the corrected CFTR protein to the cell membrane. Preclinical studies have demonstrated that dual combinations of an NBD1 stabilizer and SION-109 can restore the maturation and function of F508del-CFTR to levels comparable to the wild-type protein in cellular models.[1][2]
References
Foundational Studies on the Bactericidal Activity of SQ109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ109 is a novel diamine antibiotic currently in clinical development for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its multifaceted mechanism of action, which primarily targets cell wall synthesis and disrupts the proton motive force, makes it a promising candidate to enhance current TB treatment regimens. This technical guide provides an in-depth overview of the foundational studies on the bactericidal activity of SQ109, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular pathways and experimental workflows.
Introduction
Discovered through combinatorial screening of an ethambutol-inspired library, SQ109 (N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine) has demonstrated potent activity against Mycobacterium tuberculosis.[1][2] Unlike many existing antitubercular agents, SQ109 exhibits a low frequency of resistance development.[3] This guide synthesizes the core research that has elucidated its bactericidal properties and mechanisms of action.
Mechanism of Action
SQ109 employs a dual mechanism of action against M. tuberculosis, contributing to its potent bactericidal effects.
Inhibition of Cell Wall Synthesis via MmpL3 Targeting
The primary molecular target of SQ109 is Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for translocating trehalose monomycolate (TMM) across the mycobacterial inner membrane.[4][5][6] TMM is a crucial precursor for the synthesis of trehalose dimycolate (TDM) and the mycolic acids that are covalently linked to the arabinogalactan of the cell wall.[4][5] By binding to MmpL3, SQ109 inhibits the transport of TMM, leading to its accumulation in the cytoplasm and a halt in the incorporation of mycolic acids into the cell wall.[4][7][8] This disruption of cell wall integrity is a key component of SQ109's bactericidal activity.
Disruption of Proton Motive Force
In addition to inhibiting MmpL3, SQ109 acts as an uncoupler, disrupting the proton motive force (PMF) across the bacterial cell membrane.[3] It collapses both the transmembrane electrical potential (ΔΨ) and the pH gradient (ΔpH).[3] This dissipation of the PMF interferes with essential cellular processes, including ATP synthesis, and contributes to the bactericidal effect, particularly against non-replicating or slow-growing mycobacteria.[9] This secondary mechanism also explains SQ109's activity against other pathogens that lack MmpL3.[3]
Quantitative Bactericidal Activity
The bactericidal activity of SQ109 has been quantified against various strains of M. tuberculosis and other bacteria. The following tables summarize key findings from foundational studies.
Table 1: In Vitro Activity of SQ109 against Mycobacterium tuberculosis
| Strain | MIC (µg/mL) | MBC (µg/mL) | Notes | Reference(s) |
| H37Rv (drug-susceptible) | 0.16 - 0.78 | 0.64 | Standard laboratory strain. | [1][2] |
| MDR strains | 0.16 - 0.64 | - | Multiple drug-resistant clinical isolates. | [1][2] |
| XDR strains | 0.16 - 0.64 | - | Extensively drug-resistant clinical isolates. | [1] |
| Intracellular H37Rv (in macrophages) | 0.17 (IC90) | 1.3 (MBC90) | Demonstrates ability to penetrate and kill intracellular bacteria. | [10] |
Table 2: Synergistic Activity of SQ109 with First-Line Anti-TB Drugs
| Drug Combination | Interaction | Fold Reduction in MIC of Other Drug | Reference(s) |
| SQ109 + Isoniazid (INH) | Synergy | - | [11] |
| SQ109 + Rifampicin (RIF) | Synergy | 8-fold | [1][11] |
| SQ109 + Ethambutol (EMB) | Additive/No Synergy | - | [11] |
| SQ109 + Bedaquiline (BDQ) | Synergy | 4- to 8-fold | [1][12] |
Table 3: In Vivo Efficacy of SQ109 in a Murine Model of Chronic TB
| Treatment Regimen (8 weeks) | Mean Log10 CFU in Lungs | Notes | Reference(s) |
| INH + RIF + PZA + EMB | ~3.5 | Standard four-drug regimen. | [1] |
| INH + RIF + PZA + SQ109 | ~2.0 | SQ109 replacing EMB shows superior bactericidal activity. | [1] |
Key Experimental Protocols
The following sections detail the methodologies used in foundational studies to characterize the bactericidal activity of SQ109.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of SQ109 is typically determined using a broth microdilution method.
-
Bacterial Culture: M. tuberculosis (e.g., H37Rv) is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Drug Dilution: SQ109 is serially diluted in a 96-well microtiter plate using Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Plates are incubated at 37°C for 7-14 days.
-
Endpoint Determination: The MIC is defined as the lowest concentration of SQ109 that prevents visible bacterial growth. Growth can be assessed visually or by using a growth indicator such as resazurin.
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between SQ109 and other antimicrobial agents.
-
Plate Setup: A 96-well plate is prepared with serial dilutions of SQ109 along the x-axis and a second drug (e.g., rifampicin) along the y-axis. This creates a matrix of drug combinations.
-
Inoculation and Incubation: Each well is inoculated with M. tuberculosis as described for the MIC assay and incubated.
-
Data Analysis: The MIC of each drug in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Macromolecular Incorporation Assay
This assay determines the effect of SQ109 on the synthesis of major cellular macromolecules.
-
Bacterial Culture and Drug Exposure: Log-phase M. tuberculosis cultures are exposed to various concentrations of SQ109 (typically multiples of the MIC).
-
Radiolabeling: At specific time points, radiolabeled precursors are added to the cultures to monitor the synthesis of:
-
Proteins: [³H]leucine
-
Nucleic Acids: [³H]uracil
-
Peptidoglycan: [³H]N-acetyl-d-glucosamine
-
Mycolic Acids: [¹⁴C]acetate
-
-
Measurement: After a labeling period, the cells are harvested, and the macromolecules are extracted. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Analysis: A significant reduction in the incorporation of a specific precursor indicates that SQ109 inhibits that particular biosynthetic pathway. Studies have shown that SQ109 rapidly inhibits the incorporation of [¹⁴C]acetate into cell wall-bound lipids.[4][13]
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
This model assesses the in vivo bactericidal activity of SQ109.
-
Infection: Mice (e.g., C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection in the lungs.
-
Treatment: After a set period (e.g., 3-4 weeks) to allow the infection to establish, mice are treated daily with SQ109, either alone or in combination with other drugs, via oral gavage.
-
Bacterial Load Determination: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.
-
Endpoint: The number of colony-forming units (CFU) is counted after 3-4 weeks of incubation at 37°C. A significant reduction in CFU in treated mice compared to untreated controls indicates in vivo efficacy.[2]
Conclusion
Foundational studies have firmly established SQ109 as a potent bactericidal agent against M. tuberculosis with a novel, dual mechanism of action. Its primary targeting of the essential MmpL3 transporter, combined with its ability to disrupt the proton motive force, makes it a valuable candidate for new and improved tuberculosis therapies. The quantitative data demonstrate its efficacy against both drug-susceptible and drug-resistant strains, and its synergistic interactions with key first-line drugs like rifampicin and isoniazid highlight its potential to shorten and simplify current treatment regimens. The detailed experimental protocols provided in this guide serve as a resource for researchers in the ongoing development and evaluation of SQ109 and other novel antitubercular agents.
References
- 1. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug therapy of experimental tuber ... | Article | H1 Connect [archive.connect.h1.co]
- 5. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. The 1, 2-ethylenediamine SQ109 protects against tuberculosis by promoting M1 macrophage polarization through the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effect of SI-109 on Gene Expression in Tumor Models: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of SI-109, a potent small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), and its influence on gene expression within tumor models. This document is intended for researchers, scientists, and professionals in drug development who are focused on oncology and targeted therapies.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various human cancers.[1][2] As such, the development of inhibitors targeting the STAT3 signaling pathway is a significant area of cancer research. This compound has been identified as a high-affinity inhibitor of the STAT3 SH2 domain, a crucial component for STAT3 dimerization and subsequent transcriptional activity.[3][4] This guide will detail the known effects of this compound on gene expression, its mechanism of action, and the experimental protocols utilized in its evaluation, primarily in the context of its comparison to the more potent STAT3-targeting PROTAC degrader, SD-36.
Core Mechanism of Action
This compound functions by binding to the SH2 domain of STAT3 with a high affinity (Ki = 9 nM).[3] This binding event sterically hinders the dimerization of phosphorylated STAT3 monomers, which is a prerequisite for their translocation to the nucleus and subsequent binding to the promoters of target genes.[1] By inhibiting this process, this compound effectively reduces the transcriptional activation of STAT3-dependent genes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound, particularly in comparison to the STAT3 degrader SD-36, which was designed using an analog of this compound.[4][5] The data is primarily derived from studies on the MOLM-16 acute myeloid leukemia cell line, which exhibits high levels of phosphorylated STAT3.[1][4]
Table 1: Inhibitory Activity of this compound and SD-36
| Compound | Target | Assay | IC50 | Ki |
| This compound | STAT3 Transcriptional Activity | STAT3-Luciferase Reporter | ~3 µM[3] | 9 nM[3] |
| This compound | Cell Growth (MOLM-16) | Cell Viability Assay | ~3 µM[1] | - |
| SD-36 | STAT3 Transcriptional Activity | STAT3-Luciferase Reporter | 10 nM[1] | - |
| SD-36 | Cell Growth (MOLM-16) | Cell Viability Assay | 35 nM[5] | - |
Table 2: Comparative Effect on STAT3 Dimerization and DNA Binding
| Compound | Concentration | Effect on STAT3 Dimers (MOLM-16 cells) | Effect on STAT3 DNA Binding (MOLM-16 & SU-DHL-1 cells) |
| This compound | ~10 µM | Diminished[1] | Modestly Reduced[1] |
| SD-36 | 1 µM | Completely Depleted[1] | Abolished[1] |
Impact on Gene Expression
While this compound is a potent inhibitor of STAT3's transcriptional activity, its effect on downstream gene expression is notably less profound than that of the PROTAC degrader SD-36.[1] RNA-sequencing analysis has revealed that the degradation of the STAT3 protein by SD-36 leads to a much more significant and widespread alteration of the transcriptome in cancer cells compared to the inhibition of STAT3's function by this compound.[1]
Specifically, this compound has been shown to be ineffective at suppressing the expression of the proto-oncogene c-Myc at concentrations as high as 10 µM in MOLM-16 cells.[1][3] In contrast, treatment with SD-36 leads to a significant downregulation of a range of known STAT3 target genes.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
STAT3 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of STAT3 in response to inhibitors.
-
Cell Line: A suitable cancer cell line with a stably integrated STAT3-responsive firefly luciferase reporter construct (e.g., MOLM-16 cells expressing a STAT3-driven luciferase gene).
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or control compounds for a specified duration (e.g., 24 hours).[1]
-
Lyse the cells and measure the firefly luciferase activity using a luminometer.
-
A constitutively expressed Renilla luciferase can be co-transfected as an internal control to normalize for cell number and transfection efficiency.
-
The relative luciferase units are then plotted against the compound concentration to determine the IC50 value.
-
Cell Growth Inhibition Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
-
Cell Line: MOLM-16 or other relevant cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for a period of time that allows for multiple cell doublings (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 value.
-
In Vitro Treatment of Cancer Cell Lines
This protocol outlines the general procedure for treating cultured cancer cells with this compound for subsequent analysis.
-
Cell Culture: Maintain cancer cell lines (e.g., MOLM-16) in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
Treatment:
-
Plate the cells at the desired density in appropriate culture vessels (e.g., 6-well plates, T-75 flasks).
-
Allow the cells to attach and resume logarithmic growth.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubate the cells for the specified duration of the experiment (e.g., 8 hours for RNA extraction, 24-48 hours for protein analysis).[1]
-
After incubation, harvest the cells for downstream applications such as RNA or protein extraction.
-
Visualizations
Signaling Pathway
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for evaluating this compound's effects in vitro.
Conclusion
This compound is a valuable research tool as a potent and selective inhibitor of the STAT3 SH2 domain. While it effectively inhibits STAT3 transcriptional activity in reporter assays, its impact on the broader landscape of gene expression in tumor models is less pronounced compared to next-generation approaches like PROTAC-mediated protein degradation. The development of SD-36, which utilizes an this compound analog, underscores the utility of this compound as a foundational molecule for creating more potent anti-cancer agents. For researchers in drug development, this compound serves as a critical benchmark for evaluating the efficacy of novel STAT3-targeting therapeutics. Further studies directly comparing the gene expression profiles induced by this compound and other STAT3 inhibitors across a wider range of tumor models would be beneficial to fully elucidate its therapeutic potential and limitations.
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Initial Toxicity Screening of the SI-109 Molecule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SI-109 is a potent and selective small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) SH2 domain, with a reported binding affinity (Ki) of 9 nM. It functions by inhibiting the transcriptional activity of STAT3, a key protein implicated in various cellular processes, including proliferation and survival, making it a target of interest for anti-cancer therapies. This compound has also been utilized as a component in the development of proteolysis-targeting chimeras (PROTACs), specifically in the design of the STAT3 degrader SD-36. This technical guide provides a summary of the currently available initial toxicity data for this compound and outlines standardized, detailed protocols for a comprehensive initial toxicity screening campaign essential for the preclinical assessment of this and similar molecules.
Introduction to this compound
This compound is a high-affinity, cell-permeable inhibitor that targets the SH2 domain of STAT3, effectively disrupting its downstream signaling pathways. Its primary mechanism of action involves the inhibition of STAT3's transcriptional activity. The development of molecules like this compound is a critical area of research, particularly in oncology, due to the role of the STAT3 pathway in tumor progression and survival. Understanding the preliminary safety profile of such a molecule is a mandatory step in its journey toward potential clinical applications.
Available In Vitro Cytotoxicity Data
Initial cytotoxicity screening provides the first indication of a compound's potential to harm cells. The available data for this compound is summarized below.
| Cell Line | Assay Type | Endpoint | Result (IC50) | Reference |
| MOLM-16 (Acute Myeloid Leukemia) | Growth Inhibition | Cell Viability | 3 µM |
Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process. It is important to note that this compound was found to be ineffective in inhibiting STAT3 Y705 phosphorylation and in suppressing c-Myc expression at concentrations as high as 10 μM.
Recommended Initial Toxicity Screening Protocols
To build a comprehensive initial toxicity profile for a molecule like this compound, a battery of standardized in vitro and in vivo tests is required. The following sections detail the experimental protocols for these essential assays.
In Vitro Cytotoxicity Assays
These assays are fundamental for determining the concentration at which a compound exhibits cellular toxicity across various cell types.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in cell culture medium. Add the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Diagram: In Vitro Cytotoxicity Workflow
Caption: Figure 1: General workflow for in vitro cytotoxicity assays.
Genotoxicity Assays
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key concern for potential carcinogenicity.
Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.
Experimental Protocol:
-
Bacterial Strains: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Compound Exposure: Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a control buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Diagram: Ames Test Workflow
Caption: Figure 2: Workflow of the Ames test for mutagenicity.
In Vivo Acute Toxicity Study
An acute toxicity study in a relevant animal model is a critical step to understand the potential for toxicity in a whole organism.
Principle: This method involves administering a single high dose of the test substance to a small number of animals to determine the potential for acute toxic effects.
Experimental Protocol:
-
Animal Model: Use a rodent species, typically female Sprague-Dawley rats.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) at a starting dose level (e.g., 2000 mg/kg).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Dose Adjustment: Depending on the outcome, subsequent testing at lower or higher doses may be required to better define the acute toxic dose.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of safety pharmacology studies focuses on the cardiovascular, respiratory, and central nervous systems.
hERG Assay
Principle: The hERG (human Ether-à-go-go-Related Gene) assay is an in vitro test to assess the potential of a compound to inhibit the hERG potassium ion channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
Experimental Protocol:
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Employ manual or automated patch-clamp electrophysiology to measure the hERG current in the presence of various concentrations of this compound.
-
Data Analysis: Determine the IC50 for hERG channel inhibition.
Diagram: STAT3 Signaling Pathway
Caption: Figure 3: Simplified STAT3 signaling pathway.
Conclusion and Future Directions
The available data on this compound indicates moderate in vitro growth inhibitory activity in a specific cancer cell line. However, a comprehensive initial toxicity screening is essential to fully characterize its safety profile. The standardized protocols outlined in this guide provide a roadmap for conducting the necessary in vitro and in vivo studies to assess the cytotoxicity, genotoxicity, and acute toxicity of this compound. The results from these studies will be critical in making informed decisions regarding the continued development of this promising STAT3 inhibitor. It is recommended that further studies also investigate the safety pharmacology of this compound, particularly its cardiovascular effects, to ensure a thorough preclinical safety assessment.
An In-depth Technical Guide to SI-109: A Potent STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SI-109 is a potent, cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). By targeting the SH2 domain of STAT3, this compound effectively disrupts its dimerization, nuclear translocation, and transcriptional activity, making it a valuable tool for cancer research and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound. Detailed experimental protocols and data are presented to facilitate its application in a research and drug discovery setting.
Chemical Structure and Properties
This compound is a complex synthetic organic molecule designed for high-affinity binding to the SH2 domain of STAT3. Its structure and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | [[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1][2]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid |
| Molecular Formula | C₄₀H₄₄F₂N₇O₉P |
| Molecular Weight | 835.8 g/mol |
| CAS Number | 2429877-30-3 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as a competitive inhibitor of the STAT3 SH2 domain. The SH2 domain is crucial for the dimerization of activated STAT3 monomers through binding to phosphotyrosine residues. By occupying this domain, this compound prevents the formation of STAT3 homodimers, a critical step for its nuclear translocation and subsequent regulation of target gene expression. This inhibition of the STAT3 signaling pathway ultimately leads to reduced cell proliferation and induction of apoptosis in cancer cells that are dependent on STAT3 activity.
References
Investigating the Binding Affinity of SI-109 to STAT3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor SI-109 to Signal Transducer and Activator of Transcription 3 (STAT3). This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound and STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, and apoptosis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[1] this compound is a potent, cell-permeable small molecule inhibitor that targets the SH2 domain of STAT3, thereby preventing its dimerization, nuclear translocation, and transcriptional activity.[2][3][4] It is also a key component of the PROTAC (Proteolysis Targeting Chimera) degrader, SD-36, which is designed to selectively degrade the STAT3 protein.[1][2]
Quantitative Binding and Functional Data
The binding affinity and functional inhibition of STAT3 by this compound have been characterized using various biochemical and cell-based assays. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity of this compound to STAT3
| Parameter | Value | Assay Method | Reference |
| Ki | 9 nM | Fluorescence Polarization (FP) | [2][3][4][5] |
| Ki | 14 nM | Competitive Binding Assay | [6][7] |
| Kd | ~50 nM | Bio-Layer Interferometry (BLI) | [5] |
Table 2: Functional Activity of this compound
| Parameter | Value | Assay Method | Cell Line | Reference |
| IC50 | ~3 µM | STAT3-Luciferase Reporter Assay | - | [2][3][5] |
| IC50 | ~3 µM | Growth Inhibition | MOLM-16 | [5] |
Table 3: Selectivity of this compound for STAT Proteins
| STAT Protein | Binding Affinity (Kd) | Assay Method | Reference |
| STAT1 | ~1–2 µM | Bio-Layer Interferometry (BLI) | [5] |
| STAT4 | ~1–2 µM | Bio-Layer Interferometry (BLI) | [5] |
Signaling Pathway and Mechanism of Action
This compound inhibits the STAT3 signaling pathway by directly binding to the SH2 domain of STAT3. This binding event prevents the dimerization of phosphorylated STAT3 monomers, which is a prerequisite for their nuclear translocation and subsequent activation of target gene transcription. The simplified signaling pathway is depicted below.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lumen.luc.edu [lumen.luc.edu]
- 5. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Protocol for Using SI-109 in Cell Culture Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SI-109 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It specifically targets the SH2 domain of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent transcriptional activity. STAT3 is a key signaling molecule involved in cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, STAT3 signaling, and apoptosis.
Mechanism of Action: this compound is a high-affinity STAT3 SH2 domain inhibitor with a binding affinity (Ki) of 9 nM.[1][2][3] By binding to the SH2 domain, this compound allosterically inhibits the transcriptional activity of STAT3 with an IC50 of approximately 3 µM.[1][3] It is important to note that this compound does not inhibit the phosphorylation of STAT3 at Tyr705.[1] this compound has been utilized as a component in the development of the PROTAC (Proteolysis Targeting Chimera) STAT3 degrader, SD-36.[1][3]
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia | Cell Viability | ~3 | [4] |
| SU-DHL-1 | Diffuse Large B-cell Lymphoma | Antiproliferative Activity | >10 | [1] |
| STAT3-luciferase reporter | N/A | STAT3 Transcriptional Activity | ~3 | [1][3][4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is not cytotoxic (typically ≤ 0.5%).
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of STAT3 Target Gene Expression
This protocol outlines the procedure to assess the effect of this compound on the protein expression of STAT3 downstream target genes. Since this compound inhibits STAT3 transcriptional activity without affecting its phosphorylation, this assay is crucial to confirm its biological effect.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against STAT3 target genes (e.g., Bcl-2, c-Myc, Cyclin D1, Survivin) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1, 5, 10 µM) or vehicle control for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein expression relative to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes how to assess this compound-induced apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 5, 10, 25 µM) or vehicle control for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in cell culture.
References
Application of SI-109 in High-Throughput Screening Assays for STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling pathways involved in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. High-throughput screening (HTS) assays are indispensable tools for the discovery of novel STAT3 inhibitors. SI-109, a potent and selective small-molecule inhibitor of the STAT3 SH2 domain, serves as an essential tool in these screening campaigns. This document provides detailed application notes and protocols for the utilization of this compound in various HTS formats.
This compound is a high-affinity, cell-permeable inhibitor that specifically targets the SH2 domain of STAT3, thereby preventing its dimerization and subsequent downstream signaling. Its well-characterized mechanism of action and potency make it an ideal reference compound and positive control for validating and optimizing HTS assays aimed at identifying new STAT3 inhibitors.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, providing a baseline for its activity and potency in various assay formats.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 9 nM | Biochemical assay against STAT3 SH2 domain | [1][2] |
| IC50 | ~3 µM | STAT3-luciferase reporter assay in cells | [1][2][3] |
| Cell Growth Inhibition (IC50) | ~3 µM | MOLM-16 leukemia cells | [2] |
STAT3 Signaling Pathway
The diagram below illustrates the canonical JAK-STAT3 signaling pathway, which is the primary target of this compound. Understanding this pathway is crucial for designing and interpreting HTS assays for STAT3 inhibitors.
Caption: The JAK-STAT3 signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Protocols
This compound can be effectively utilized as a positive control in a variety of HTS assays designed to identify novel STAT3 inhibitors. Below are detailed protocols for three common HTS formats: a cell-based luciferase reporter assay, and two biochemical assays - Fluorescence Polarization (FP) and AlphaScreen.
Cell-Based STAT3-Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in a cellular context, providing a physiologically relevant readout of pathway inhibition.
Workflow Diagram:
Caption: Workflow for a cell-based STAT3-luciferase reporter HTS assay.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a stable cell line expressing a STAT3-responsive luciferase reporter (e.g., HEK293, DU-145) in appropriate growth medium.[4]
-
On the day before the assay, seed the cells into white, clear-bottom 384-well microplates at a density of 5,000-10,000 cells per well in 40 µL of growth medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in an appropriate solvent (e.g., DMSO).
-
Using an automated liquid handler, add 100 nL of the compound solutions to the cell plates.
-
For controls, add DMSO alone (negative control) and a concentration range of this compound (e.g., 0.1 µM to 30 µM) as a positive control.
-
-
Cell Stimulation:
-
After a 1-2 hour pre-incubation with the compounds, stimulate the cells by adding 10 µL of a cytokine solution (e.g., 50 ng/mL IL-6) to each well, except for the unstimulated control wells. Add 10 µL of medium to the unstimulated wells.
-
-
Incubation:
-
Incubate the plates for an additional 6-24 hours at 37°C in a 5% CO2 incubator to allow for luciferase expression.
-
-
Luminescence Detection:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a microplate luminometer.
-
Data Analysis and Quality Control:
-
Normalization: Normalize the raw luminescence data to the DMSO-treated control wells.
-
Dose-Response Curves: Generate dose-response curves for this compound and active test compounds to determine their IC50 values.
-
Z'-Factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5][6][7]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Mean_pos and SD_pos: Mean and standard deviation of the positive control (e.g., stimulated cells with DMSO).
-
Mean_neg and SD_neg: Mean and standard deviation of the negative control (e.g., stimulated cells with a high concentration of this compound).
-
-
Fluorescence Polarization (FP) Assay
This biochemical assay directly measures the binding of a fluorescently labeled phosphopeptide to the STAT3 SH2 domain, and the displacement of this peptide by inhibitory compounds.
Workflow Diagram:
Caption: Workflow for a Fluorescence Polarization HTS assay for STAT3 inhibitors.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Prepare solutions of recombinant human STAT3 protein (e.g., 20 nM final concentration) and a fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH2, 10 nM final concentration) in the assay buffer.[8]
-
-
Assay Plate Preparation:
-
In a 384-well, low-volume, black microplate, add the following components in order:
-
5 µL of test compound or this compound solution in assay buffer containing DMSO (final DMSO concentration ≤ 1%).
-
10 µL of recombinant STAT3 protein solution.
-
5 µL of the fluorescent phosphopeptide probe solution.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis and Quality Control:
-
Controls:
-
Negative Control (High Polarization): STAT3 protein + fluorescent peptide + DMSO.
-
Positive Control (Low Polarization): Fluorescent peptide + DMSO (no STAT3).
-
Reference Inhibitor: A dilution series of this compound to generate a standard inhibition curve.
-
-
Data Calculation: Calculate the percentage of inhibition for each test compound relative to the controls.
-
Z'-Factor: A Z'-factor of ≥ 0.6 is generally considered acceptable for FP assays.[9]
AlphaScreen Assay
This bead-based proximity assay measures the interaction between two tagged molecules. For STAT3, it can be configured to measure the dimerization of STAT3 monomers or the binding of STAT3 to a phosphopeptide.
Workflow Diagram:
Caption: Workflow for an AlphaScreen HTS assay to detect STAT3-peptide interaction.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Reaction:
-
In a 384-well ProxiPlate, add the following:
-
2.5 µL of test compound or this compound solution.
-
2.5 µL of a mixture of biotinylated phosphopeptide and GST-STAT3.
-
-
-
Incubation:
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
Prepare a mixture of Streptavidin-Donor beads and anti-GST-Acceptor beads in assay buffer.
-
Add 5 µL of the bead mixture to each well.
-
-
Final Incubation:
-
Incubate the plate for 1 hour at room temperature in the dark.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis and Quality Control:
-
Controls:
-
Maximum Signal: All assay components with DMSO.
-
Minimum Signal: Assay components without GST-STAT3.
-
-
Data Analysis: Calculate the percent inhibition for each compound.
-
Z'-Factor: A Z'-factor > 0.5 is indicative of a robust AlphaScreen assay.
Conclusion
This compound is a valuable and versatile tool for the discovery and development of novel STAT3 inhibitors. Its high potency and well-defined mechanism of action make it an excellent reference compound for a variety of high-throughput screening assays. The detailed protocols provided herein for luciferase reporter, fluorescence polarization, and AlphaScreen assays offer robust starting points for researchers to establish and validate their own HTS campaigns targeting the STAT3 signaling pathway. Careful assay optimization and stringent quality control, including the routine calculation of the Z'-factor, are critical for the success of any high-throughput screening effort.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. assay.dev [assay.dev]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Novel high-throughput screening system for identifying STAT3-SH2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: SION-109 in Combination with CFTR Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
SION-109 is an investigational small molecule developed by Sionna Therapeutics designed to function as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. It specifically targets the interface between the intracellular loop 4 (ICL4) and the first nucleotide-binding domain (NBD1) of the CFTR protein.[1][2][3][4] The most common mutation in cystic fibrosis (CF), F508del, leads to the misfolding and instability of the NBD1 domain, resulting in a dysfunctional CFTR protein.[5] SION-109's mechanism is complementary to a class of CFTR modulators known as NBD1 stabilizers. In combination with these stabilizers, SION-109 is intended to achieve full correction of the F508del-CFTR protein, a significant advancement in the management of CF.[1][6]
These application notes provide an overview of the preclinical rationale and available data for using SION-109 in combination with other CFTR modulators, along with representative protocols for key experimental assays.
Mechanism of Action and Combination Strategy
The primary defect of the F508del mutation is the instability of the NBD1 domain, which leads to the degradation of the CFTR protein before it can reach the cell surface and function as a chloride channel.[5] Sionna Therapeutics is developing a new class of NBD1 stabilizers, including SION-638, SION-719, and SION-451, which directly bind to and stabilize this domain.[5][6][7]
SION-109 is designed to address another critical aspect of CFTR dysfunction: the improper assembly of different protein domains.[6][8] By targeting the ICL4-NBD1 interface, SION-109 works synergistically with NBD1 stabilizers to restore the overall conformation and function of the CFTR protein.[8] This dual-mechanism approach aims to achieve a level of CFTR correction that is superior to current standard-of-care treatments.[9]
The proposed signaling pathway for the combination therapy is visualized below.
Preclinical Data Summary
Preclinical studies have demonstrated the potential of combining SION-109 with NBD1 stabilizers. The following table summarizes the key findings from publicly available data.
| Combination Therapy | Model System | Key Findings | Reference |
| SION-719 or SION-451 + SION-109 | CF patient-derived cells | Corrected F508del-CFTR maturation to wild-type levels. | [7] |
| SION-719 or SION-451 + SION-109 | Cystic Fibrosis Human Bronchial Epithelial (CFHBE) assays | Corrected F508del-CFTR function to wild-type levels at highest effective doses. | [7] |
| SION-719 or SION-451 | Isolated ΔF508-NBD1 | Increased the stability of isolated ΔF508-NBD1 by 16°C, to levels higher than wild-type NBD1. | [7][10] |
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate CFTR modulators. These are generalized methods and may not reflect the specific protocols used by Sionna Therapeutics.
CFTR Maturation Assay by Western Blot
This assay assesses the ability of CFTR modulators to correct the misfolding of F508del-CFTR and promote its maturation to the fully glycosylated, functional form (Band C).
Experimental Workflow:
Methodology:
-
Cell Culture: Culture human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o-) in appropriate media and conditions.
-
Treatment: Treat cells with varying concentrations of SION-109, an NBD1 stabilizer (e.g., SION-719 or SION-451), and the combination of both for 24-48 hours. Include appropriate vehicle controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the intensity of Band B (immature, core-glycosylated CFTR) and Band C (mature, fully glycosylated CFTR). Calculate the maturation efficiency as the ratio of Band C to (Band B + Band C).
Ussing Chamber Assay for CFTR Function
This assay measures ion transport across a polarized epithelial cell monolayer, providing a direct assessment of CFTR channel function.
Methodology:
-
Cell Culture on Permeable Supports: Plate CFBE41o- cells on permeable filter supports and culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treatment: Treat the cells with the desired CFTR modulators (SION-109, NBD1 stabilizer, and combination) for 24-48 hours prior to the assay.
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe the apical and basolateral sides of the monolayer with symmetrical Krebs-bicarbonate solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the voltage across the epithelium to 0 mV and measure the resulting short-circuit current (Isc).
-
To isolate CFTR-mediated currents, first inhibit sodium channels (e.g., with amiloride) on the apical side.
-
Sequentially add a CFTR activator (e.g., forskolin to raise cAMP levels) and a CFTR potentiator (e.g., genistein or a clinical potentiator) to the apical side to maximally stimulate CFTR activity.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is specific to CFTR.
-
-
Data Analysis: The change in Isc following stimulation with forskolin and a potentiator represents the functional activity of the CFTR channels at the cell surface. Compare the Isc from treated cells to that of untreated and vehicle-treated controls.
Clinical Development
SION-109 entered a Phase 1 clinical trial in healthy volunteers in early 2024 to evaluate its safety and pharmacokinetics.[3][5] Additionally, a Phase 1 study is underway to assess the safety of SION-451 in combination with either SION-2222 or SION-109 in healthy volunteers.[11] A Phase 2a proof-of-concept trial for SION-719 as an add-on to the standard of care in CF patients is anticipated to begin in the latter half of 2025, with results expected in mid-2026.[12]
Conclusion
The combination of SION-109 with NBD1 stabilizers represents a novel and promising therapeutic strategy for cystic fibrosis. Preclinical data indicate that this dual-mechanism approach can restore the maturation and function of the F508del-CFTR protein to wild-type levels.[6][7][8] The ongoing and planned clinical trials will be crucial in determining the safety and efficacy of this combination therapy in patients with cystic fibrosis. The protocols outlined in these notes provide a framework for researchers to further investigate the effects of SION-109 and similar combination therapies in preclinical models.
References
- 1. Sionna Begins Phase 1 Trial for Cystic Fibrosis Drug SION-109 [synapse.patsnap.com]
- 2. SION-109 by Sionna Therapeutics for Cystic Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 4. Sionna Therapeutics Announces Phase 1 Initiation for SION-109 in Cystic Fibrosis [prnewswire.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Clinical Data Shows Full CFTR Correction in Cystic Fibrosis Treatment | SION Stock News [stocktitan.net]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. Sionna Therapeutics Announces Presentation of Preclinical Data that Demonstrate Proprietary Dual Combination Therapies Enable Full CFTR Correction in CFHBE Model - June 6, 2025 [investors.sionnatx.com]
- 11. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 12. SION-109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Evaluation of SQ109
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design to test the efficacy of SQ109, a promising drug candidate for the treatment of tuberculosis (TB). The protocols outlined below are based on established murine models of TB and incorporate key methodologies for assessing anti-mycobacterial activity.
Introduction to SQ109
SQ109 is a 1,2-ethylenediamine analog with a novel mechanism of action, primarily targeting the MmpL3 transporter in Mycobacterium tuberculosis (M.tb).[1][2] This protein is crucial for the transport of mycolic acids, essential components of the mycobacterial cell wall.[1] By inhibiting MmpL3, SQ109 disrupts cell wall synthesis, leading to bacterial death.[1] Notably, SQ109 is active against both drug-susceptible and drug-resistant strains of M.tb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][3][4] Preclinical studies have demonstrated its ability to enhance the activity of first-line anti-TB drugs such as isoniazid and rifampicin, suggesting its potential use in combination therapy to shorten treatment duration.[1][5][6][7]
Mechanism of Action of SQ109
References
- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Drug therapy of experimental tuberculosis (TB): improved outcome by combining SQ109, a new diamine antibiotic, with existing TB drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SI-109 in Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SI-109 is a potent, high-affinity, and cell-permeable small molecule inhibitor that targets the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3) with a high binding affinity (Ki = 9 nM).[1][2][3][4] It was developed as a key component for the design of proteolysis-targeting chimeras (PROTACs), most notably in the creation of the STAT3 degrader, SD-36.[1][2][3] While this compound effectively inhibits the transcriptional activity of STAT3 in reporter assays, its direct anti-proliferative effects as a standalone agent are moderate and limited to specific cell lines.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo cancer research, based on available data.
Mechanism of Action
This compound functions by binding to the SH2 domain of STAT3. This domain is crucial for the dimerization of STAT3 monomers upon their phosphorylation at tyrosine 705 (Y705). By occupying the SH2 domain, this compound prevents this dimerization, which is a critical step for the nuclear translocation of STAT3 and its subsequent activity as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[1][3] However, it is important to note that at concentrations as high as 10 µM, this compound has been shown to be ineffective in inhibiting the phosphorylation of STAT3 at Y705.[1][4] Its primary utility in published studies has been as a high-affinity ligand for directing the PROTAC-mediated degradation of the STAT3 protein.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Binding and Inhibitory Activity of this compound
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | 9 nM | Dissociation constant for binding to the STAT3 SH2 domain. | [1][2] |
| IC50 (STAT3 Transcriptional Activity) | ~3 µM | Concentration required to inhibit 50% of STAT3 transcriptional activity in a luciferase reporter assay. | [1][2][4] |
| IC50 (Cell Growth Inhibition) | ~3 µM | Concentration required to inhibit 50% of cell growth in the MOLM-16 acute myeloid leukemia cell line. | [1][4] |
Table 2: In Vitro Cellular Activity Profile of this compound
| Cell Line | Cancer Type | Activity | Concentration | Reference |
| MOLM-16 | Acute Myeloid Leukemia | Moderate growth inhibition | IC50 ≈ 3 µM | [1][2] |
| Various Human Cancer Cell Lines | Multiple | No appreciable growth-inhibitory activity | Not specified | [1] |
| Not Specified | Not Specified | Ineffective in inhibiting STAT3 Y705 phosphorylation | Up to 10 µM | [1][4] |
| Not Specified | Not Specified | Ineffective in suppressing c-Myc expression | Up to 10 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound in Cancer Cell Lines
Objective: To assess the effect of this compound on cell viability and STAT3 signaling in a cancer cell line of interest.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., MOLM-16)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Reagents for Western blotting (lysis buffer, antibodies for STAT3, p-STAT3 (Y705), and a loading control like GAPDH or β-actin)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Cell Viability Assay:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 50 µM). Include a DMSO-only vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Calculate the IC50 value from the dose-response curve.
-
-
Western Blot Analysis of STAT3 Signaling:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at various concentrations (e.g., 1 µM, 3 µM, 10 µM) for a defined time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total STAT3 and phosphorylated STAT3 (Y705).
-
Use a suitable loading control antibody.
-
Develop the blot and analyze the protein expression levels.
-
Protocol 2: General Protocol for In Vivo Xenograft Studies with this compound
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, saline, or corn oil)
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Human cancer cells for implantation (e.g., MOLM-16)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
Appropriate animal handling and surgical equipment
Procedure:
-
Animal Model and Tumor Implantation:
-
Acclimate immunocompromised mice for at least one week.
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MOLM-16 cells) in sterile PBS, potentially mixed with Matrigel, into the flank of each mouse.
-
Monitor mice for tumor growth.
-
-
Preparation of this compound Formulation for In Vivo Administration:
-
Option A (with PEG300):
-
Prepare a stock solution of this compound in DMSO.
-
For a final working solution, a suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare fresh daily.
-
-
Option B (with Corn Oil):
-
Prepare a stock solution of this compound in DMSO.
-
For a final working solution, a suggested formulation is 10% DMSO and 90% corn oil. Prepare fresh daily.
-
-
The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice.
-
-
Dosing and Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage). The choice of route may depend on the formulation.
-
The control group should receive the vehicle only.
-
A starting dose and schedule would need to be determined through a dose-finding study.
-
-
Monitoring and Efficacy Evaluation:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot).
-
Visualizations
STAT3 Signaling Pathway
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Xenograft Study
Caption: A general workflow for a preclinical in vivo xenograft study.
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing SION-109's Impact on CFTR Chloride Channel Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
SION-109 is an investigational small molecule developed by Sionna Therapeutics for the treatment of cystic fibrosis (CF).[1][2][3] Cystic fibrosis is caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an epithelial ion channel crucial for chloride and bicarbonate transport.[2] The most common mutation, ΔF508, leads to misfolding and premature degradation of the CFTR protein, resulting in reduced chloride channel function.[2] SION-109 is designed as a CFTR corrector, specifically targeting the interface between the intracellular loop 4 (ICL4) and the first nucleotide-binding domain (NBD1) of the CFTR protein.[1][2] This mechanism is intended to be complementary to other CFTR modulators, such as NBD1 stabilizers, to achieve full restoration of CFTR function.[1] Preclinical data suggest that dual combination therapies including SION-109 can enable full correction of ΔF508-CFTR function in human bronchial epithelial cell models.
These application notes provide detailed protocols for assessing the impact of SION-109 on the chloride channel function of the CFTR protein, both as a single agent and in combination with other CFTR modulators. The methodologies described are standard in the field of CF research and are essential for characterizing the efficacy of novel CFTR-targeted therapies.
Data Presentation
The following tables present illustrative quantitative data representing the expected outcomes of SION-109 treatment in functional assays. This data is based on the known mechanism of action of SION-109 as a corrector in combination with a potentiator and is intended for comparative purposes.
Table 1: Ussing Chamber Assay - Short-Circuit Current (Isc) in F508del-CFTR Expressing Human Bronchial Epithelial (HBE) Cells
| Treatment Group | Forskolin-Stimulated Isc (µA/cm²) | % of Wild-Type CFTR Function |
| Untreated | 2.5 ± 0.5 | ~2% |
| SION-109 (10 µM) | 15.0 ± 2.0 | ~15% |
| Potentiator (e.g., VX-770, 1 µM) | 10.0 ± 1.5 | ~10% |
| SION-109 (10 µM) + Potentiator (1 µM) | 85.0 ± 5.0 | ~85% |
| Wild-Type CFTR (Forskolin-stimulated) | 100.0 ± 7.0 | 100% |
Table 2: YFP-Halide Quenching Assay - Rate of Iodide Influx in F508del-CFTR Expressing FRT Cells
| Treatment Group | Initial Rate of YFP Quenching (RFU/s) | Fold Increase over Untreated |
| Untreated | 0.5 ± 0.1 | 1.0 |
| SION-109 (10 µM) | 3.0 ± 0.4 | 6.0 |
| Potentiator (e.g., VX-770, 1 µM) | 2.0 ± 0.3 | 4.0 |
| SION-109 (10 µM) + Potentiator (1 µM) | 18.0 ± 1.5 | 36.0 |
| Wild-Type CFTR | 20.0 ± 1.8 | 40.0 |
Table 3: Patch-Clamp Electrophysiology - Open Probability (Po) of Single F508del-CFTR Channels
| Treatment Group | Open Probability (Po) |
| Untreated | <0.01 |
| SION-109 (10 µM) | ~0.05 |
| Potentiator (e.g., VX-770, 1 µM) | ~0.10 |
| SION-109 (10 µM) + Potentiator (1 µM) | ~0.45 |
| Wild-Type CFTR | ~0.50 |
Experimental Protocols
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
This protocol measures the net ion transport across a polarized epithelial monolayer, providing a direct assessment of CFTR-dependent chloride secretion.
Materials:
-
Human Bronchial Epithelial (HBE) cells expressing F508del-CFTR cultured on permeable supports (e.g., Transwell®)
-
Ussing Chamber System
-
Ringer's solution (Basolateral and Apical)
-
Forskolin (to activate CFTR)
-
Amiloride (to block epithelial sodium channels, ENaC)
-
CFTRinh-172 (a specific CFTR inhibitor)
-
SION-109 and other test compounds
Protocol:
-
Culture HBE cells on permeable supports until a confluent and polarized monolayer is formed.
-
Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed Ringer's solution and maintain at 37°C, gassed with 95% O2/5% CO2.
-
Measure the baseline short-circuit current (Isc).
-
Add Amiloride to the apical solution to inhibit ENaC-mediated sodium absorption.
-
Pre-incubate the cells with SION-109 (and any combination compounds) by adding it to both the apical and basolateral solutions for the desired time (e.g., 24 hours for correctors).
-
Stimulate CFTR-mediated chloride secretion by adding Forskolin to the basolateral solution.
-
Record the peak Isc response.
-
To confirm that the measured current is CFTR-specific, add CFTRinh-172 to the apical solution and observe the inhibition of the Isc.
-
Calculate the net Forskolin-stimulated, CFTR-dependent Isc by subtracting the current after CFTRinh-172 addition from the peak stimulated current.
YFP-Halide Quenching Assay for High-Throughput Screening
This cell-based fluorescence assay provides a high-throughput method to assess CFTR-mediated halide transport. It is based on the principle that the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP) is quenched upon iodide influx through active CFTR channels.
Materials:
-
Fischer Rat Thyroid (FRT) cells co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
96-well black, clear-bottom plates.
-
Chloride-containing buffer (e.g., PBS).
-
Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI).
-
Forskolin and other activating agents.
-
SION-109 and other test compounds.
-
Fluorescence plate reader.
Protocol:
-
Seed the FRT cells in the 96-well plates and grow to confluence.
-
Wash the cells with chloride-containing buffer.
-
Incubate the cells with SION-109 (and any combination compounds) for the desired duration (e.g., 24 hours).
-
Just before the assay, replace the incubation medium with a chloride-containing buffer.
-
Measure the baseline YFP fluorescence using the plate reader.
-
Simultaneously add a solution containing the iodide buffer and activating agents (e.g., Forskolin) to all wells.
-
Immediately start kinetic measurements of YFP fluorescence every 1-2 seconds for a total of 10-15 minutes.
-
The rate of fluorescence quenching is proportional to the rate of iodide influx and thus to CFTR activity. Calculate the initial rate of quenching for each condition.
Patch-Clamp Electrophysiology for Single-Channel Analysis
This technique allows for the direct measurement of the activity of individual CFTR channels, providing detailed information on channel gating (open probability, Po) and conductance.
Materials:
-
Cells expressing F508del-CFTR (e.g., CHO or HEK293 cells).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular and extracellular solutions with appropriate ion concentrations.
-
ATP and Protein Kinase A (PKA) catalytic subunit (for excised patch experiments).
-
SION-109 and other test compounds.
Protocol:
-
Culture the cells on glass coverslips.
-
If SION-109 is a corrector, pre-incubate the cells with the compound for 24 hours.
-
Pull micropipettes and fire-polish them to a resistance of 5-10 MΩ.
-
Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane (cell-attached mode).
-
To study the channel in detail, excise the patch of membrane into the inside-out configuration.
-
Perfuse the intracellular face of the patch with a solution containing ATP and the catalytic subunit of PKA to activate CFTR.
-
If SION-109 acts as a potentiator, it can be added to the intracellular solution.
-
Record single-channel currents at a fixed holding potential.
-
Analyze the recordings to determine the single-channel amplitude (i), open probability (Po), and mean open and closed times.
Visualizations
Caption: Proposed mechanism of action of SION-109 in correcting ΔF508-CFTR function.
Caption: Experimental workflow for the Ussing Chamber assay.
Caption: Experimental workflow for the YFP-Halide Quenching assay.
References
Application Notes and Protocols for SI-109 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SI-109 is a potent small molecule inhibitor that targets the SH2 domain of the Signal Transducer and Activator of Transcription 3 (STAT3) protein with a high affinity (Ki = 9 nM).[1] STAT3 is a transcription factor that, when constitutively activated, plays a critical role in the pathogenesis of various human cancers by promoting cell survival, proliferation, and angiogenesis. The inhibition of STAT3 signaling is therefore a promising therapeutic strategy. This compound has been shown to effectively inhibit the transcriptional activity of STAT3.[1][2]
Notably, this compound has also served as a key component in the development of the proteolysis-targeting chimera (PROTAC) STAT3 degrader, SD-36.[1][2] PROTACs are a novel therapeutic modality designed to induce the degradation of target proteins. This document provides detailed protocols for evaluating the effects of this compound on various cancer cell lines, summarizing available data, and outlining key experimental workflows.
Data Presentation: Efficacy of this compound and the Derived PROTAC Degrader SD-36
The following table summarizes the available quantitative data for this compound and its derivative, SD-36, for comparative purposes. The data indicates that while this compound is a potent binder of STAT3, its translation to broad anti-proliferative activity as a standalone agent is limited. The PROTAC degrader SD-36, which utilizes this compound for STAT3 targeting, demonstrates significantly enhanced potency.
| Compound | Target | Assay Type | Cell Line | IC50 | Ki | Notes |
| This compound | STAT3 SH2 Domain | Binding Affinity | - | - | 9 nM | High-affinity binding to the STAT3 SH2 domain.[1] |
| STAT3 | Transcriptional Activity (Luciferase Reporter) | - | 3 µM | - | Effective inhibition of STAT3 transcriptional function.[1][2] | |
| Cell Growth | Growth Inhibition | MOLM-16 (Acute Myeloid Leukemia) | ~3 µM | - | Moderate growth inhibitory activity observed.[1][3] | |
| Cell Growth | Growth Inhibition | Panel of 17 other leukemia and lymphoma cell lines | Ineffective | - | Showed no significant growth inhibitory activity in a broader panel.[3] | |
| SD-36 | Cell Growth | Growth Inhibition | MOLM-16 (Acute Myeloid Leukemia) | 35 nM | - | As a PROTAC degrader, shows nearly 100-fold greater potency than this compound.[3] |
| Cell Growth | Growth Inhibition | Various Lymphoma Cell Lines | Potent Activity | - | Demonstrated potent activity in 5 out of 9 lymphoma cell lines tested.[3] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
STAT3 Signaling Pathway and Inhibition by this compound
General Experimental Workflow for Cell Viability Assay
References
Best practices for dissolving and storing SI-109
For Researchers, Scientists, and Drug Development Professionals
Introduction
SI-109 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It specifically targets the SH2 domain of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent transcriptional activity. Given the critical role of the STAT3 signaling pathway in cell proliferation, survival, and differentiation, and its dysregulation in various cancers and inflammatory diseases, this compound serves as a valuable tool for researchers investigating these processes. These application notes provide best practices for the dissolution and storage of this compound to ensure its stability and optimal performance in downstream applications.
Data Presentation
Storage and Stability of this compound
| Form | Storage Temperature (°C) | Recommended Duration | Special Conditions |
| Solid (Lyophilized Powder) | -20 | Up to 3 years | Store desiccated and protected from light. |
| Stock Solution (in DMSO) | -80 | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20 | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solutions (in Aqueous Buffer) | 4 | Use within 24 hours | Prepare fresh from stock solution before each experiment. |
Experimental Protocols
Protocol for Dissolution of this compound
Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent for subsequent dilution into aqueous media for in vitro and in vivo studies.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure for Preparing a 10 mM Stock Solution:
-
Pre-weighing Preparation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Solvent Addition: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO.
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C for a few minutes may aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage (see table above).
Note on Aqueous Solutions: this compound has limited solubility in aqueous buffers. For cell-based assays, it is recommended to dilute the DMSO stock solution directly into the cell culture medium to the desired final concentration immediately before use. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Mandatory Visualization
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for utilizing this compound in cell-based experiments.
Application Notes and Protocols for Evaluating the Synergistic Effects of SI-109
For Researchers, Scientists, and Drug Development Professionals
Introduction
SI-109 is a potent and selective small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) SH2 domain, with a binding affinity (Ki) of 9 nM.[1][2] It effectively inhibits the transcriptional activity of STAT3, a key signaling protein implicated in cancer cell proliferation, survival, and metastasis.[1][3] Given the central role of the STAT3 signaling pathway in tumorigenesis and the development of therapeutic resistance, combining STAT3 inhibitors like this compound with other anti-cancer agents presents a promising strategy to enhance therapeutic efficacy. These application notes provide detailed methodologies for evaluating the potential synergistic effects of this compound in combination with other therapeutic agents, using the example of a taxane-based chemotherapeutic agent, paclitaxel, in a human ovarian cancer cell line model.
The protocols outlined below are based on established methods for assessing drug synergy and can be adapted for other cancer types and combination partners.[4][5][6] The primary methodologies covered include in vitro cell viability assays to determine the Combination Index (CI) and in vivo xenograft models to assess tumor growth inhibition.
Key Signaling Pathway: STAT3
The STAT3 signaling pathway is a critical regulator of cellular processes. The diagram below illustrates the canonical JAK-STAT3 signaling cascade, which is the target of this compound.
Caption: Canonical JAK-STAT3 Signaling Pathway and the inhibitory action of this compound.
Part 1: In Vitro Synergy Evaluation
Experimental Workflow: In Vitro Synergy Assessment
The following diagram outlines the workflow for assessing the synergistic effects of this compound and a combination drug in vitro.
Caption: A stepwise workflow for determining the in vitro synergistic effects.
Protocol 1: Determination of IC50 for Single Agents
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the combination drug (e.g., paclitaxel) individually in the selected cancer cell line.
Materials:
-
Human ovarian cancer cell line (e.g., OVCAR-8)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed OVCAR-8 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and paclitaxel in culture medium.
-
After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of either this compound or paclitaxel to the respective wells. Include a vehicle control (DMSO) group.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values for this compound and paclitaxel using non-linear regression analysis (e.g., log(inhibitor) vs. response) with appropriate software (e.g., GraphPad Prism).
Protocol 2: Combination Synergy Assay
Objective: To evaluate the synergistic effect of this compound and paclitaxel in combination using the Combination Index (CI) method based on the Chou-Talalay method.
Materials:
-
Same as Protocol 1.
Procedure:
-
Seed OVCAR-8 cells in 96-well plates as described in Protocol 1.
-
Based on the determined IC50 values, prepare drug combinations at a constant molar ratio (e.g., a ratio based on the individual IC50 values).
-
Prepare serial dilutions of the drug combination.
-
After 24 hours of cell seeding, treat the cells with the single agents and the drug combinations at various concentrations.
-
Incubate for 72 hours.
-
Perform the MTS assay as described in Protocol 1.
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) values. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Data Presentation: In Vitro Synergy
Table 1: Single-Agent IC50 Values in OVCAR-8 Cells
| Compound | IC50 (µM) |
| This compound | [Insert experimentally determined value] |
| Paclitaxel | [Insert experimentally determined value] |
Table 2: Combination Index (CI) for this compound and Paclitaxel in OVCAR-8 Cells
| Molar Ratio (this compound:Paclitaxel) | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
| [e.g., 1000:1] | 0.25 | [Insert calculated CI] | [Synergy/Additive/Antagonism] |
| 0.50 | [Insert calculated CI] | [Synergy/Additive/Antagonism] | |
| 0.75 | [Insert calculated CI] | [Synergy/Additive/Antagonism] | |
| 0.90 | [Insert calculated CI] | [Synergy/Additive/Antagonism] |
Part 2: In Vivo Synergy Evaluation
Experimental Workflow: In Vivo Synergy Assessment
The following diagram illustrates the workflow for assessing the synergistic effects of this compound and a combination drug in a xenograft mouse model.
References
- 1. A small molecule STAT3 inhibitor, LLL12, enhances cisplatin‑ and paclitaxel‑mediated inhibition of cell growth and migration in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted activation of Stat3 in combination with paclitaxel results in increased apoptosis in epithelial ovarian cancer cells and a reduced tumour burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Disruption of the JAK2/STAT3 Pathway in Combination with Systemic Administration of Paclitaxel Inhibits the Priming of Ovarian Cancer Stem Cells Leading to a Reduced Tumor Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted activation of Stat3 in combination with paclitaxel results in increased apoptosis in epithelial ovarian cancer cells and a reduced tumour burden - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing PROTAC STAT3 Degraders Using SI-109
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the STAT3 inhibitor SI-109 in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of Signal Transducer and Activator of Transcription 3 (STAT3). This document includes detailed protocols for key experiments, quantitative data for this compound and the derived PROTAC degrader SD-36, and visualizations of relevant pathways and workflows.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-documented therapeutic target in various cancers due to its role in promoting cell proliferation, survival, and metastasis.[1][2] However, developing effective STAT3 inhibitors has proven challenging. An alternative and promising strategy is the use of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system.[2]
This compound is a potent, cell-permeable inhibitor of the STAT3 SH2 domain.[3][4][5] Its demonstrated high affinity for STAT3 makes it an excellent starting point for the design of STAT3-targeting PROTACs. By linking this compound to a ligand for an E3 ubiquitin ligase, a chimeric molecule can be created that brings STAT3 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This approach has been successfully employed to develop the potent and selective STAT3 degrader, SD-36, which utilizes an analog of the Cereblon (CRBN) E3 ligase ligand, lenalidomide.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the PROTAC degrader SD-36, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: Binding Affinity and Inhibitory Activity of this compound and SD-36
| Compound | Target | Assay | Value | Reference |
| This compound | STAT3 | Ki | 9 nM | [3][4][5] |
| STAT3 | STAT3-luciferase reporter assay (IC50) | 3 µM | [2][3][5] | |
| MOLM-16 cell growth (IC50) | ~3 µM | [1][5] | ||
| SD-36 | STAT3 | Kd | 50 nM | [2][3] |
| STAT1 | Kd | ~1-2 µM | [1] | |
| STAT4 | Kd | ~1-2 µM | [1] | |
| MOLM-16 cell growth (IC50) | 35 nM | [2][3] | ||
| MOLM-16 STAT3 degradation (DC50) | 0.06 µM | [6] |
Table 2: Cellular Potency of SD-36 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia | 35 | [2][3] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | Not specified, but potent activity reported | [6] |
Signaling Pathways and Experimental Workflows
Diagram 1: STAT3 Signaling and PROTAC-Mediated Degradation
Caption: Mechanism of STAT3 activation and its degradation by the this compound based PROTAC, SD-36.
Diagram 2: Experimental Workflow for PROTAC Development
Caption: A typical workflow for the development and evaluation of a PROTAC degrader.
Experimental Protocols
STAT3 Luciferase Reporter Assay
This assay is used to determine the functional inhibition of STAT3 transcriptional activity by compounds like this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid (e.g., 4xM67 pTATA TK-Luc)
-
Renilla luciferase plasmid (for normalization, e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System)
-
Luminometer
-
This compound and control compounds
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 104 cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO2.
-
Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or control compounds. A typical concentration range for this compound would be from 0.1 µM to 30 µM.
-
Stimulation: After 1-2 hours of pre-incubation with the compound, stimulate the cells with a STAT3 activator, such as Oncostatin M (OSM) at a final concentration of 10 ng/mL, for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for STAT3 Degradation
This protocol is used to quantify the degradation of STAT3 protein induced by a PROTAC like SD-36.
Materials:
-
MOLM-16 cells (or other relevant cancer cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SD-36, this compound (as a negative control for degradation), and proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3, anti-pSTAT3 (Y705), and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment: Seed MOLM-16 cells in a 6-well plate at a density of 1 x 106 cells/well. Treat the cells with various concentrations of SD-36 (e.g., 0.01 µM to 1 µM) for different time points (e.g., 2, 4, 8, 24 hours). Include controls: vehicle (DMSO), this compound, and co-treatment with SD-36 and MG132.
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the STAT3 and pSTAT3 band intensities to the β-actin loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and determine the DC50 (concentration for 50% degradation).
Cell Growth Inhibition Assay (MTT Assay)
This assay measures the effect of compounds on cell viability and proliferation.
Materials:
-
MOLM-16 cells (or other cancer cell lines)
-
Cell culture medium
-
96-well cell culture plates
-
This compound, SD-36, and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MOLM-16 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of this compound or SD-36 to the wells. A typical concentration range would be from 1 nM to 100 µM. Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound serves as a valuable chemical tool for the development of potent and selective STAT3 PROTAC degraders. The methodologies and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel STAT3-targeting therapeutics. The successful development of SD-36 from this compound highlights the potential of the PROTAC technology to target challenging proteins like STAT3 and offers a promising avenue for cancer therapy.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Technical Support Center: Overcoming SQ109 Resistance in Mycobacterium tuberculosis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with SQ109 and Mycobacterium tuberculosis (Mtb).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SQ109?
SQ109's primary mechanism of action is the inhibition of the MmpL3 transporter protein in Mycobacterium tuberculosis.[1][2] MmpL3 is an essential transporter responsible for translocating trehalose monomycolate (TMM), a precursor for mycolic acid, to the cell wall.[1] By inhibiting MmpL3, SQ109 disrupts the assembly of the mycobacterial cell wall.[1]
Q2: What are the known off-target effects of SQ109?
SQ109 is known to have multiple targets, which may contribute to its low rate of resistance development.[2][3] Besides inhibiting MmpL3, SQ109 can act as an uncoupler, disrupting the proton motive force by collapsing the pH gradient and membrane potential.[2][4] It has also been shown to inhibit menaquinone biosynthesis, which is crucial for cellular respiration.[2]
Q3: What is the primary mechanism of resistance to SQ109 in M. tuberculosis?
The predominant mechanism of resistance to SQ109 is the acquisition of mutations in the mmpL3 gene, which encodes the drug's primary target.[5] These mutations can alter the drug-binding site on the MmpL3 protein, reducing the efficacy of SQ109.
Q4: Are there other mechanisms of resistance to SQ109?
While mutations in mmpL3 are the most common cause of resistance, other mechanisms may exist. Overexpression of efflux pumps, which can actively transport drugs out of the bacterial cell, is a potential secondary mechanism of resistance.[6]
Q5: Is there a fitness cost associated with SQ109 resistance mutations in mmpL3?
The fitness cost of mmpL3 mutations appears to be minimal, at least in vitro.[5] Some studies have shown that mutations conferring resistance to MmpL3 inhibitors do not significantly impair the growth rate of M. tuberculosis.[5]
Troubleshooting Guides
Microplate Alamar Blue Assay (MABA) for MIC Determination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No color change (blue) in all wells, including growth control. | 1. Inoculum concentration is too low.2. Inactive or expired Alamar Blue reagent.3. Insufficient incubation time. | 1. Verify the McFarland standard of the inoculum. Ensure a final concentration of ~5 x 10^5 CFU/mL.2. Test the Alamar Blue reagent with a known viable Mtb culture. Prepare fresh reagent if necessary.3. Extend the incubation period by 24-48 hours and re-read the plate.[7] |
| All wells, including negative control, turn pink. | 1. Contamination of the culture or reagents.2. Alamar Blue reagent was exposed to light for a prolonged period. | 1. Check the purity of the Mtb culture. Use fresh, sterile reagents and media.2. Protect the Alamar Blue reagent from light during storage and handling. |
| Inconsistent results between replicates. | 1. Pipetting errors leading to inaccurate drug concentrations or inoculum volume.2. Evaporation from wells during incubation. | 1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Add sterile water or media to the perimeter wells of the 96-well plate to minimize evaporation.[8] |
| Difficulty in determining the endpoint (intermediate color). | The MIC is close to the breakpoint concentration, leading to partial inhibition. | Repeat the assay. If the result is consistently ambiguous, consider the lowest drug concentration that produces a noticeable inhibition of the color change as the MIC.[9] |
Generation of SQ109-Resistant Mutants
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No resistant colonies are obtained. | 1. The concentration of SQ109 used for selection is too high.2. The initial inoculum size is too small.3. SQ109 has multiple targets, leading to a low frequency of spontaneous resistance.[3] | 1. Use a range of SQ109 concentrations, typically 2x, 4x, and 8x the MIC of the parental strain.2. Increase the number of cells plated to at least 10^8 - 10^9 CFU.3. Consider using a gradient plate or serial passage in liquid culture with increasing concentrations of SQ109.[10] As an alternative, generate resistant mutants to analogs of SQ109 that may have a higher frequency of resistance and then test for cross-resistance to SQ109.[10] |
| Selected colonies are not stable and lose resistance upon subculturing. | The initial selection may have been of persister cells rather than true genetic mutants. | Subculture the selected colonies on drug-free media for several passages and then re-test for resistance to confirm the stability of the resistant phenotype. |
Whole-Genome Sequencing (WGS) of Resistant Mutants
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low quality sequencing data (low coverage, high error rates). | 1. Poor quality or insufficient quantity of genomic DNA.2. Contamination with human or other bacterial DNA. | 1. Use a validated DNA extraction protocol for M. tuberculosis to obtain high-purity, high-molecular-weight DNA. Quantify DNA using a fluorometric method.2. If sequencing directly from clinical samples, use methods to enrich for mycobacterial DNA.[11] Ensure pure cultures for sequencing. |
| Difficulty in identifying resistance-conferring mutations. | 1. The mutation is in a region with low sequencing coverage.2. The bioinformatics pipeline is not optimized for M. tuberculosis.3. The mutation is novel and not present in existing resistance databases. | 1. Increase the sequencing depth to ensure adequate coverage across the entire genome, including the mmpL3 gene.2. Use a bioinformatics pipeline specifically designed for M. tuberculosis that can accurately call SNPs and INDELs.[12][13]3. Compare the genome of the resistant mutant to its isogenic parental strain to identify all genetic differences. Further experimental validation will be needed to confirm the role of novel mutations in resistance. |
Quantitative Data
Table 1: Reported MICs of SQ109 Against Susceptible and Resistant M. tuberculosis Strains
| Strain/Mutant | mmpL3 Mutation(s) | SQ109 MIC (µM) | Fold Increase in MIC | Reference |
| H37Rv (Wild-Type) | None | 0.4 | - | [14] |
| LP-0033216-RM2 | F255L | 6.4 | 16 | [14] |
| LP-0334448-RM102 | F255L, L567P | 26 | 65 | [14] |
| LP-0334448-RM107 | F255L, V646M | 13 | 32.5 | [14] |
| LP-0334448-RM103 | F255L, M649T | 13 | 32.5 | [14] |
| LP-0334448-RM101 | F255L, M723T | 3.2 | 8 | [14] |
| LP-0033448-RM113 | F255L, V285A | 13 | 32.5 | [14] |
| Mutant 5_1 | A728V | >20 | >50 | [10] |
| Mutant 8_1 | G253E | >20 | >50 | [10] |
| Mutant 8_3 | I289T | >20 | >50 | [10] |
Experimental Protocols
Protocol 1: Determination of SQ109 MIC using Microplate Alamar Blue Assay (MABA)
Materials:
-
M. tuberculosis culture in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
SQ109 stock solution (e.g., 1 mg/mL in DMSO).
-
Sterile 96-well flat-bottom plates.
-
Alamar Blue reagent.
-
Middlebrook 7H9 broth with supplements.
-
Sterile deionized water.
Procedure:
-
Prepare a bacterial suspension of M. tuberculosis equivalent to a 1.0 McFarland standard. Dilute this suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 200 µL of sterile deionized water to all perimeter wells of the 96-well plate to minimize evaporation.
-
Add 100 µL of 7H9 broth to all wells that will be used for the assay.
-
In the first well of each row to be tested, add 100 µL of the appropriate SQ109 working solution to achieve the highest desired concentration.
-
Perform serial two-fold dilutions of SQ109 by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include a drug-free well as a growth control and a well with media only as a negative control.
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to the growth control well. Re-incubate for 24 hours.
-
If the growth control well turns from blue to pink, add 20 µL of Alamar Blue to all wells.[7]
-
Incubate for an additional 24 hours and record the results. The MIC is the lowest concentration of SQ109 that prevents the color change from blue to pink.[9]
Protocol 2: In Vitro Generation of Spontaneous SQ109-Resistant Mutants
Materials:
-
M. tuberculosis culture.
-
Middlebrook 7H11 agar plates supplemented with 10% OADC.
-
SQ109 stock solution.
-
Sterile saline with 0.05% Tween 80.
Procedure:
-
Grow a culture of the parental M. tuberculosis strain to late-log phase.
-
Prepare a concentrated cell suspension of approximately 10^9 CFU/mL in sterile saline with Tween 80.
-
Prepare 7H11 agar plates containing SQ109 at concentrations of 2x, 4x, and 8x the MIC of the parental strain. Also, prepare drug-free control plates.
-
Plate 100 µL of the concentrated cell suspension onto each SQ109-containing plate. Plate serial dilutions of the suspension on the drug-free plates to determine the total number of viable cells.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies that appear on the SQ109-containing plates and the drug-free plates.
-
Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.
-
Pick individual resistant colonies and subculture them on drug-free media to ensure they are pure.
-
Confirm the resistant phenotype by re-determining the MIC of SQ109 for the selected mutants.
Protocol 3: Whole-Genome Sequencing of SQ109-Resistant Mutants
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from a pure culture of the SQ109-resistant mutant and its isogenic parental strain using a validated method for M. tuberculosis.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).
-
Sequencing: Perform paired-end sequencing to a depth of at least 30x coverage.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the sequencing reads to a reference M. tuberculosis genome (e.g., H37Rv) using a mapping tool such as BWA.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (INDELs) in the resistant mutant compared to the parental strain using a variant caller like GATK or SAMtools.
-
Annotation: Annotate the identified variants to determine their location within genes and their potential effect on protein function. Pay close attention to non-synonymous mutations in the mmpL3 gene.
-
Confirmation: If a candidate resistance-conferring mutation is identified, it can be confirmed by Sanger sequencing.
-
Visualizations
Caption: Mechanism of action of SQ109 and development of resistance.
Caption: Experimental workflow for identifying SQ109 resistance mechanisms.
Caption: Logical flow for troubleshooting experimental issues.
References
- 1. Opportunities for Overcoming Mycobacterium tuberculosis Drug Resistance: Emerging Mycobacterial Targets and Host-Directed Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TB R&D Update: Tuberculosis drug, SQ109, targets multiple enzymes and could treat other diseases while preventing resistance | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Broad-Spectrum Activity and Mechanisms of Action of SQ109 on a Variety of Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Whole genome sequencing for drug-resistant tuberculosis management in South Africa: What gaps would this address and what are the challenges to implementation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-genome sequencing and Mycobacterium tuberculosis: Challenges in sample preparation and sequencing data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Common issues with SI-109 stability in long-term experiments
Welcome to the technical support center for SI-109, a potent and selective small-molecule inhibitor of the STAT3 SH2 domain. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and use of this compound in long-term experiments.
FAQs: Quick Answers to Common Questions
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, cell-permeable small-molecule inhibitor that specifically targets the SH2 domain of the Signal Transducer and Activator of Transcription 3 (STAT3) protein with a binding affinity (Ki) of 9 nM. By binding to the SH2 domain, this compound prevents the dimerization and subsequent nuclear translocation of STAT3, thereby inhibiting its transcriptional activity. It has been shown to effectively inhibit STAT3 transcriptional activity with an IC50 of 3 µM. This compound has also been utilized as a component in the development of the PROTAC (Proteolysis Targeting Chimera) STAT3 degrader, SD-36.
Q2: What are the recommended short-term and long-term storage conditions for this compound?
A2: For optimal stability, it is recommended to store the solid form of this compound at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term storage (up to one year) and at -20°C for shorter periods (up to one month). To maintain the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: While specific long-term stability data for this compound in aqueous solutions is not extensively published, its structural components—an indole ring and a phosphonic acid group—provide insights into its potential stability challenges. Indole-containing compounds can be susceptible to oxidation, while phosphonic acids can undergo hydrolysis, particularly under acidic or basic conditions. Therefore, for long-term experiments, it is crucial to use freshly prepared dilutions in aqueous buffers or media and to minimize exposure to light and extreme pH.
Q4: I am observing a decrease in this compound activity over the course of my multi-day experiment. What could be the cause?
A4: A decline in activity during a long-term experiment could be due to several factors:
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Degradation in solution: this compound may be degrading in your cell culture medium. Consider replenishing the medium with freshly diluted this compound at regular intervals.
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Metabolism by cells: Cells may metabolize this compound over time, reducing its effective concentration.
-
Adsorption to plastics: Small molecules can adsorb to the surface of plastic labware, lowering the available concentration.
-
Photodegradation: If your experimental setup involves prolonged exposure to light, photolability could be a concern.
Q5: How can I minimize the impact of repeated freeze-thaw cycles on my this compound stock solution?
A5: Repeated freeze-thaw cycles can lead to the degradation of small molecules and the introduction of moisture into DMSO stocks, which can affect solubility and stability. To mitigate this, it is highly recommended to aliquot your stock solution into single-use volumes upon initial preparation. This ensures that you are using a fresh, uncompromised sample for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Diminished this compound Activity in Long-Term Cell Culture
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Chemical Instability in Media | Prepare fresh dilutions of this compound from a frozen stock for each media change. For experiments lasting several days, consider replacing the media with fresh inhibitor every 24-48 hours. |
| Cellular Metabolism | If you suspect cellular metabolism is reducing the effective concentration of this compound, you can measure the compound's concentration in the culture supernatant over time using analytical methods like LC-MS. |
| Adsorption to Labware | To minimize adsorption to plastic surfaces, consider using low-adhesion microplates or glassware for compound dilution and storage where appropriate. |
| Photodegradation | Protect your cell cultures and this compound solutions from direct light, especially for extended periods. Use amber-colored tubes for storage and keep plates covered when not in use. |
| Incorrect Initial Dilution | Always perform serial dilutions accurately and use calibrated pipettes. Ensure the DMSO concentration in the final culture medium is consistent across all experiments and ideally below 0.5% to avoid solvent-induced toxicity. |
Issue 2: High Variability in STAT3 Reporter Assay Results
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your assay plate. Variations in cell number can lead to significant differences in reporter gene expression. |
| Pipetting Inaccuracies | Prepare a master mix of your reagents (e.g., this compound dilutions, luciferase substrate) to add to replicate wells to minimize pipetting errors. |
| Edge Effects in Multi-well Plates | To avoid "edge effects" where wells on the perimeter of the plate behave differently, consider not using the outer wells for experimental samples and instead fill them with sterile media or PBS. |
| Signal Crosstalk | When using multi-well plates for luminescence assays, use opaque, white-walled plates to prevent light from one well from being detected in adjacent wells. |
| Fluctuating Incubation Times | Ensure that the incubation time with this compound and the time between adding the luciferase reagent and reading the luminescence are consistent for all samples. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Warm the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Dissolve the appropriate amount of this compound in high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex gently until the compound is fully dissolved. Mild warming (e.g., 37°C water bath) can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
-
Storage:
-
Store the aliquoted stock solution at -80°C for up to one year.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in sterile cell culture medium or an appropriate buffer to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the experimental wells is consistent and non-toxic to your cells (typically ≤ 0.1%).
-
Data Presentation
Table 1: Summary of this compound Properties and Recommended Handling
| Parameter | Value / Recommendation |
| Molecular Weight | 808.82 g/mol |
| Binding Affinity (Ki) | 9 nM |
| IC50 (Transcriptional Activity) | 3 µM |
| Recommended Solvent | DMSO |
| Solid Storage | -20°C (up to 3 years) |
| Stock Solution Storage | -80°C (up to 1 year) |
| Freeze-Thaw Cycles | Minimize by aliquoting |
Visualizations
STAT3 Signaling Pathway and Inhibition by this compound
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: A logical workflow for evaluating the stability of this compound in solution over time.
How to improve the efficacy of SION-109 treatment
Welcome to the technical support center for SION-109, a next-generation selective inhibitor of MEK1/2 for research in oncology. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with SION-109.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SION-109?
A1: SION-109 is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. By binding to a pocket adjacent to the ATP-binding site, it prevents the phosphorylation and activation of MEK1/2 by upstream kinases such as RAF. This leads to the subsequent inhibition of the phosphorylation of ERK1/2 (p44/42 MAPK), a critical downstream effector in the MAPK signaling pathway, thereby blocking tumor cell proliferation and survival.
Q2: In which cell lines is SION-109 expected to be most effective?
A2: SION-109 is most effective in cell lines with a constitutively active MAPK pathway. This is commonly observed in cancers harboring activating mutations in BRAF (e.g., V600E) or NRAS. We recommend screening a panel of cell lines to determine the sensitivity in your specific model system. See Table 1 for IC50 values in common cancer cell lines.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial cell-based assays, we recommend a dose-response curve ranging from 0.1 nM to 10 µM to determine the IC50 in your specific cell line. A good starting point for pathway analysis (e.g., Western blot for p-ERK) is 100 nM, a concentration at which SION-109 typically shows significant inhibition of the target.
Q4: How should SION-109 be stored and reconstituted?
A4: SION-109 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For use, reconstitute the powder in DMSO to create a stock solution (e.g., 10 mM). This stock solution should be stored at -20°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
II. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with SION-109.
Issue 1: Lower than expected potency (High IC50 value) in a sensitive cell line.
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Possible Cause 1: Compound Degradation.
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Solution: Ensure that the SION-109 stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Reconstitute a fresh vial of lyophilized powder if necessary.
-
-
Possible Cause 2: High Serum Concentration in Media.
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Solution: Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Try reducing the serum concentration in your cell culture media (e.g., from 10% to 5% or 2%) during the treatment period, if compatible with your cell line's health.
-
-
Possible Cause 3: Cell Line Authenticity or Passage Number.
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Solution: Verify the identity of your cell line via short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered signaling pathways. We recommend using cells with a low passage number for all experiments.
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Issue 2: Incomplete inhibition of p-ERK phosphorylation observed via Western Blot.
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Possible Cause 1: Insufficient Treatment Duration or Concentration.
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Solution: Increase the incubation time with SION-109 (e.g., from 2 hours to 6 or 24 hours) or increase the concentration. Perform a time-course and dose-response experiment to determine the optimal conditions for maximal p-ERK inhibition in your cell line.
-
-
Possible Cause 2: Feedback Activation of the Pathway.
-
Solution: Inhibition of the MAPK pathway can sometimes lead to feedback activation of upstream components (e.g., receptor tyrosine kinases). Consider co-treatment with an inhibitor of an upstream activator (e.g., an EGFR inhibitor) if this is suspected.
-
-
Possible Cause 3: Sub-optimal Antibody or Blotting Technique.
-
Solution: Ensure you are using a validated antibody for phosphorylated ERK (p-ERK). Optimize your Western blot protocol, including lysis buffer composition and antibody concentrations.
-
Issue 3: Development of acquired resistance to SION-109 in long-term studies.
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Possible Cause 1: Upregulation of Bypass Pathways.
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Solution: Acquired resistance to MEK inhibitors often involves the activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway. Analyze the activation status of key nodes in these pathways (e.g., p-AKT) and consider combination therapy with a PI3K or AKT inhibitor.
-
-
Possible Cause 2: Secondary Mutations in the MAPK Pathway.
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Solution: Sequence key genes in the MAPK pathway (e.g., MEK1/2, ERK1/2) in your resistant cell lines to identify potential secondary mutations that prevent SION-109 binding or confer resistance.
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III. Data Presentation
Table 1: In Vitro Potency of SION-109 in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | NRAS Status | IC50 (nM) |
| A375 | Malignant Melanoma | V600E | Wild Type | 8.5 |
| SK-MEL-28 | Malignant Melanoma | V600E | Wild Type | 12.1 |
| HT-29 | Colorectal Carcinoma | V600E | Wild Type | 15.7 |
| HCT116 | Colorectal Carcinoma | Wild Type | G13D | 25.3 |
| BxPC-3 | Pancreatic Adenocarcinoma | Wild Type | Wild Type | > 10,000 |
| MCF7 | Breast Adenocarcinoma | Wild Type | Wild Type | > 10,000 |
IV. Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of SION-109 in culture media. Also, prepare a vehicle control (e.g., 0.1% DMSO).
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Treatment: Remove the old media from the cells and add 100 µL of the SION-109 dilutions or vehicle control to the respective wells.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
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Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
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Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with varying concentrations of SION-109 or vehicle for the desired duration (e.g., 2 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane, run the gel, and transfer the proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
V. Visualizations
Caption: SION-109 inhibits the MAPK signaling pathway by targeting MEK1/2.
Caption: A typical experimental workflow for evaluating SION-109 efficacy.
Caption: A decision tree for troubleshooting unexpected SION-109 potency issues.
Technical Support Center: Optimizing SQ109 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining SQ109 dosage and minimizing off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SQ109?
A1: SQ109's primary mechanism of action is the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for the biosynthesis of the mycobacterial cell wall.[1][2] MmpL3 is responsible for transporting trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of mycobacteria.[1] By inhibiting MmpL3, SQ109 disrupts the formation of the cell wall, leading to bacterial death.[2]
Q2: What are the known or potential off-target effects of SQ109?
A2: While SQ109 is relatively specific for its mycobacterial target, potential off-target effects have been investigated. Research suggests that SQ109 may also act as an uncoupler, dissipating the proton motive force across the cell membrane.[1] Additionally, at higher concentrations, it may interact with other enzymes involved in menaquinone biosynthesis and electron transport.[3][4] In mammalian cells, high concentrations of SQ109 could potentially affect mitochondrial membrane potential due to its uncoupling activity.
Q3: How can I determine the optimal dose of SQ109 for my in vitro experiments?
A3: The optimal in vitro dose of SQ109 depends on the specific mycobacterial species and strain you are working with. A standard approach is to determine the Minimum Inhibitory Concentration (MIC) for your strain. This can be achieved using a broth microdilution assay. It is also recommended to perform a cytotoxicity assay on a relevant mammalian cell line (e.g., HepG2, Vero) to determine the concentration at which SQ109 becomes toxic to host cells and to establish a therapeutic window.[2]
Q4: What are the recommended starting doses for in vivo studies in mice?
A4: Based on preclinical studies, a common starting dose for SQ109 in mouse models of tuberculosis is in the range of 10-25 mg/kg body weight, administered orally.[2][5] However, the optimal dose can vary depending on the mouse strain, the severity of the infection, and the specific experimental goals. It is crucial to perform a dose-ranging study to determine the most effective and well-tolerated dose for your specific model.
Q5: How can I monitor for off-target toxicity in my animal studies?
A5: Monitoring for off-target toxicity in animal studies should involve a combination of clinical observations, and at the end of the study, histopathological analysis of key organs and blood chemistry analysis. Regular monitoring of the animals for signs of distress, weight loss, and changes in behavior is essential.[6] At the end of the treatment period, major organs such as the liver, kidneys, spleen, lungs, and heart should be collected for histopathological examination to look for any signs of cellular damage.[7] Blood samples should also be collected for analysis of a comprehensive chemistry panel to assess organ function.[8][9]
Troubleshooting Guides
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results for SQ109.
Possible Causes and Solutions:
-
Inoculum preparation: An inconsistent starting inoculum can lead to variable MIC values.
-
Solution: Ensure you are using a mid-log phase culture of Mycobacterium tuberculosis and standardize the inoculum density using a spectrophotometer (e.g., OD600 of 0.4-0.6) before diluting to the final concentration of approximately 5 x 10^5 CFU/mL.[2]
-
-
Reagent preparation: Inaccurate serial dilutions of SQ109 will directly impact the MIC determination.
-
Solution: Prepare a fresh stock solution of SQ109 in a suitable solvent like DMSO. Perform serial dilutions carefully and use fresh pipette tips for each dilution to avoid carryover.
-
-
Incubation conditions: Variations in incubation time, temperature, or sealing of the microtiter plates can affect bacterial growth.
Problem 2: Suspected off-target effects in mammalian cell culture experiments (e.g., unexpected cell death).
Possible Causes and Solutions:
-
SQ109 concentration is too high: The concentration of SQ109 used may be cytotoxic to the mammalian cells.
-
Solution: Perform a dose-response cytotoxicity assay (e.g., MTT or crystal violet assay) to determine the IC50 of SQ109 for your specific cell line.[2] This will help you identify a non-toxic working concentration.
-
-
Mitochondrial toxicity: As an uncoupler, SQ109 may be affecting mitochondrial function.
Problem 3: Animals in the in vivo study are showing signs of toxicity (e.g., weight loss, lethargy) at a previously reported "safe" dose of SQ109.
Possible Causes and Solutions:
-
Mouse strain differences: Different mouse strains can have varying sensitivities to drug toxicity.
-
Solution: If you are using a different strain from the one reported in the literature, it is essential to conduct a preliminary dose-finding study to establish the maximum tolerated dose (MTD) in your specific strain.
-
-
Vehicle effects: The vehicle used to dissolve and administer SQ109 could be contributing to the toxicity.
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Solution: Ensure the vehicle is well-tolerated by the animals. Run a control group that receives only the vehicle to assess its effects.
-
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Underlying health status of animals: Pre-existing health issues in the animals can make them more susceptible to drug toxicity.
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Solution: Use healthy animals from a reputable supplier and allow for an acclimatization period before starting the experiment.
-
Data Presentation
Table 1: In Vitro Activity of SQ109 and Comparator Compounds against Mycobacterium tuberculosis H37Rv
| Compound | MIC (µg/mL) | MIC (µM) |
| SQ109 | 0.2 - 0.78 | 0.5 - 2.0 |
| Isoniazid | 0.025 - 0.05 | 0.18 - 0.36 |
| Ethambutol | 1.0 - 2.0 | 4.9 - 9.8 |
| Rifampicin | 0.05 - 0.1 | 0.06 - 0.12 |
Data compiled from publicly available literature.[2]
Table 2: In Vivo Efficacy of SQ109 in a Mouse Model of Chronic Tuberculosis
| Treatment Group | Dose (mg/kg/day) | Route | Duration (days) | Log10 CFU Reduction in Lungs (compared to untreated) |
| Untreated Control | - | - | 28 | 0 |
| SQ109 | 10 | Oral | 28 | ~1.5 - 2.0 |
| SQ109 | 25 | Oral | 28 | ~2.0 - 2.5 |
| Isoniazid | 25 | Oral | 28 | ~3.0 - 3.5 |
| Ethambutol | 100 | Oral | 28 | ~1.5 - 2.0 |
Data represents typical results from preclinical mouse studies.[5][8]
Table 3: Common Blood Chemistry Panel for Monitoring Off-Target Toxicity in Mice
| Parameter | Organ System | Potential Indication of Toxicity |
| Alanine Aminotransferase (ALT) | Liver | Hepatocellular damage |
| Aspartate Aminotransferase (AST) | Liver, Heart, Muscle | Tissue damage |
| Alkaline Phosphatase (ALP) | Liver, Bone | Cholestasis, bone disorders |
| Blood Urea Nitrogen (BUN) | Kidney | Reduced kidney function |
| Creatinine | Kidney | Reduced kidney function |
| Total Bilirubin | Liver | Impaired liver function, hemolysis |
| Albumin | Liver, Kidney | Liver disease, kidney disease |
| Glucose | Pancreas, Liver | Metabolic disturbances |
This is a representative panel; specific markers may vary based on the suspected toxicity profile.[8][9][12]
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol is used to assess the in vitro interaction between SQ109 and another antimicrobial agent.
Materials:
-
SQ109 stock solution
-
Second antimicrobial agent stock solution
-
Mycobacterium tuberculosis H37Rv culture
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Middlebrook 7H9 broth with supplements
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96-well microtiter plates
-
Multichannel pipette
Procedure:
-
Prepare serial two-fold dilutions of SQ109 horizontally across the 96-well plate.
-
Prepare serial two-fold dilutions of the second antimicrobial agent vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
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Prepare a standardized inoculum of M. tuberculosis H37Rv in 7H9 broth.
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Inoculate each well of the microtiter plate with the bacterial suspension.
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Include control wells with each drug alone and a drug-free growth control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity or using a resazurin-based viability assay.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy, additivity, or antagonism.[13][14]
FICI Calculation:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism[14]
Protocol 2: In Vivo Acute Toxicity Study in Mice
This protocol provides a general framework for assessing the acute toxicity of SQ109 in mice.
Materials:
-
SQ109
-
Appropriate vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Healthy, age-matched mice (e.g., BALB/c or C57BL/6)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Dose Selection: Based on available literature or preliminary range-finding studies, select at least three dose levels of SQ109, plus a vehicle control group.
-
Animal Groups: Randomly assign a sufficient number of male and female mice to each dose group (e.g., 5-10 mice per sex per group).
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Administration: Administer a single dose of SQ109 or vehicle to the animals via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose) and then daily for 14 days. Record any changes in behavior, appearance, and physiological state (see Table 4 for examples).
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Body Weight: Measure the body weight of each animal before dosing and at least weekly thereafter.
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Necropsy and Histopathology: At the end of the 14-day observation period, euthanize all animals. Perform a gross necropsy on all animals and collect key organs (liver, kidneys, spleen, lungs, heart, brain, etc.) for histopathological examination.[7]
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Blood Collection: If required, collect blood via cardiac puncture at the time of euthanasia for a comprehensive blood chemistry analysis.[8][9]
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Data Analysis: Analyze the data for dose-related effects on clinical signs, body weight, and any pathological findings.
Table 4: Example Clinical Signs to Monitor in Toxicity Studies
| Category | Signs |
| General Appearance | Rough fur, hunched posture, dehydration |
| Behavior | Lethargy, hyperactivity, stereotypical behaviors |
| Respiration | Labored breathing, gasping |
| Neurological | Ataxia, tremors, convulsions |
| Autonomic | Salivation, lacrimation, piloerection |
Mandatory Visualizations
Caption: Primary mechanism and potential off-target effect of SQ109.
Caption: Workflow for an in vivo acute toxicity study.
Caption: Logical flow for determining drug synergy using the FICI.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. waxitinc.com [waxitinc.com]
- 5. researchgate.net [researchgate.net]
- 6. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 7. Role of Histopathology in Preclinical Toxicology - Preclinical Research Services [pharmtoxglp.com]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. Blood Chemistry | Taconic Biosciences [taconic.com]
- 10. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. mds-usa.com [mds-usa.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. emerypharma.com [emerypharma.com]
Technical Support Center: Addressing Batch-to-Batch Variability of SI-109
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential batch-to-batch variability when working with the STAT3 inhibitor, SI-109. Consistent and reproducible experimental results are critical for advancing research and development, and this guide provides a structured approach to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the STAT3 SH2 domain, with a reported Ki of 9 nM.[1][2][3][4][5] It functions by inhibiting the transcriptional activity of STAT3, a key protein involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.[1][4][5] Dysregulation of the STAT3 signaling pathway is implicated in various cancers, making this compound a valuable tool for cancer research and drug development. This compound has also been utilized in the development of PROTAC (Proteolysis Targeting Chimera) STAT3 degraders.[1][2][3][4][5]
Q2: What are the common causes of batch-to-batch variability with chemical compounds like this compound?
Batch-to-batch variability in synthetic compounds can stem from several factors throughout the manufacturing and handling process.[6][7] These can include:
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Purity of starting materials and reagents: Impurities can lead to side reactions and the formation of byproducts.[6]
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Reaction conditions: Minor deviations in temperature, pressure, or reaction time can impact the final product.[6][7]
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Solvent quality: The grade and purity of solvents can influence reaction outcomes.[6]
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Purification procedures: Inconsistencies in methods like chromatography or crystallization can affect purity.[6]
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Compound stability: Degradation over time or due to improper storage can alter the compound's properties.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can affect its physical properties, such as solubility and bioavailability.[8]
Q3: How should I properly store and handle this compound to minimize variability?
To ensure the stability and integrity of this compound, proper storage and handling are crucial. For solid this compound, it is recommended to store it at -20°C for the long term (months to years) and at 4°C for the short term (days to weeks).[2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.[1][3] It is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the batch-to-batch variability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between batches | Purity Differences: The actual concentration of the active compound may vary between batches. | 1. Verify Purity: Use HPLC or LC-MS to confirm the purity of each batch. A purity of >98% is generally recommended for in-vitro assays. 2. Confirm Identity: Use ¹H NMR and ¹³C NMR to verify the chemical structure of this compound. 3. Accurate Weighing: Ensure precise weighing of the compound before preparing stock solutions. |
| Solubility Issues: The compound may not be fully dissolved, leading to inaccurate concentrations. | 1. Confirm Solubility: Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO). Gentle warming or vortexing may aid dissolution. 2. Fresh Solutions: Prepare fresh working solutions from a new stock for each experiment. | |
| Reduced or no activity in cell-based assays | Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Check Storage Conditions: Verify that the compound has been stored at the recommended temperature and protected from light. 2. Use Fresh Aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Inactive Batch: The batch may have a high percentage of inactive isomers or impurities. | 1. Analytical Characterization: Perform thorough analytical testing (NMR, LC-MS) to identify any potential impurities or isomers. 2. Contact Supplier: If significant impurities are detected, contact the supplier for a replacement or further analysis. | |
| Variability in cellular phenotype or downstream signaling | Off-target Effects: Impurities in a particular batch may have off-target effects. | 1. Purity Assessment: As with other issues, high-purity batches are less likely to cause off-target effects. 2. Test in Multiple Cell Lines: If possible, confirm the observed phenotype in more than one cell line to rule out cell-line-specific artifacts. |
Experimental Protocols
To ensure consistency and troubleshoot variability, it is essential to perform rigorous quality control on each new batch of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. The exact gradient will depend on the column and system used.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
HPLC Analysis:
-
Inject a known volume of the sample onto a C18 reverse-phase column.
-
Run a gradient elution to separate this compound from any impurities.
-
Detect the compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis: Calculate the purity of the batch by integrating the peak area of this compound and any impurity peaks. Purity (%) = (Peak Area of this compound / Total Peak Area) x 100.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry (e.g., acetonitrile or methanol).
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
The liquid chromatography component will separate this compound from other components.
-
The mass spectrometer will ionize the compound and measure its mass-to-charge ratio (m/z).
-
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound (C40H47F2N6O8P, Molecular Weight: 808.82 g/mol ) to confirm its identity.[2]
Visualizing Key Processes
This compound Signaling Pathway
Caption: Mechanism of action of this compound in the JAK/STAT3 signaling pathway.
Experimental Workflow for Assessing Batch Variability
Caption: A logical workflow for the quality control of new this compound batches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
Optimizing Experimental Conditions for SI-109 and STAT3 Binding Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SI-109 in STAT3 binding assays. The information is tailored for scientists and drug development professionals to help optimize experimental conditions and overcome common challenges.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its interaction with STAT3, as well as recommended starting concentrations for various assays.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay Type | Reference |
| Ki | 9 nM | Fluorescence Polarization | [1] |
| Kd | ~50 nM | Bio-Layer Interferometry | [1] |
| IC50 | ~3 µM | STAT3-Luciferase Reporter Assay | [2] |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment | Reagent | Recommended Starting Concentration |
| Fluorescence Polarization (SH2 Domain) | STAT3 Protein | 100 - 150 nM |
| Fluorescently Labeled Phosphopeptide (e.g., GpYLPQTV) | 10 nM | |
| This compound | Serial dilution around expected Ki/Kd | |
| Bio-Layer Interferometry | Immobilized STAT3 | Dependent on biosensor and immobilization strategy |
| This compound (Analyte) | Serial dilution, e.g., 0.1x to 10x expected Kd | |
| STAT3 Luciferase Reporter Assay | This compound | 0.1 µM - 10 µM |
| IL-6 (Stimulator) | 10 ng/mL |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Fluorescence Polarization (FP) Assay for this compound and STAT3 SH2 Domain Binding
Q1: What is the basic principle of the FP assay for this interaction?
A1: The FP assay for this compound and the STAT3 SH2 domain is a competitive binding assay. A fluorescently labeled phosphopeptide that mimics the natural binding partner of the STAT3 SH2 domain is used as a tracer.[3][4] When the tracer is bound to the larger STAT3 protein, its tumbling in solution is slow, resulting in a high fluorescence polarization signal. When this compound, a small molecule, binds to the SH2 domain, it displaces the fluorescent tracer.[5] The displaced, smaller tracer tumbles more rapidly, leading to a decrease in the fluorescence polarization signal. This decrease is proportional to the binding affinity of this compound.
Troubleshooting Guide: Fluorescence Polarization Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Buffer components are fluorescent.- Contaminated reagents.- Non-specific binding of the tracer to the plate. | - Test buffer components for intrinsic fluorescence. A common buffer is 10 mM Tris/HCl, 50 mM NaCl, 1 mM EDTA, 0.1% (v/v) NP-40 substitute, and 1 mM DTT, pH 8.0.[6]- Use fresh, high-purity reagents.- Use non-binding surface black microplates. |
| Low Signal or Small Assay Window | - Inefficient binding of the tracer to STAT3.- Low concentration of active STAT3.- Quenching of the fluorescent probe. | - Confirm the Kd of your fluorescent peptide to STAT3. The K(d) of a fluorescein-labeled phosphotyrosine-peptide derived from the gp130 receptor subunit to unphosphorylated STAT3 is reported to be 150 nM.[3]- Ensure STAT3 protein is properly folded and active. Consider running a quality control check (e.g., SDS-PAGE).- Test the fluorescence intensity of the labeled peptide compared to the free fluorophore to check for quenching. |
| High Data Variability | - Pipetting errors.- Protein aggregation.- Temperature fluctuations. | - Use calibrated pipettes and consider using a master mix for reagent addition.- Centrifuge the STAT3 protein stock before use to remove aggregates. Consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer.[7]- Allow all reagents and plates to equilibrate to room temperature before reading. |
| No Inhibition by this compound | - Inactive this compound.- Incorrect assay conditions.- this compound insolubility. | - Verify the integrity and concentration of your this compound stock.- Ensure the STAT3 concentration is appropriate to allow for competition. A concentration of 150 nM has been used successfully.[8]- this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <2%) to avoid protein precipitation and assay interference.[4] |
Bio-Layer Interferometry (BLI) for this compound and STAT3 Interaction
Q2: How can I set up a BLI experiment to measure the kinetics of this compound binding to STAT3?
A2: A typical BLI experiment involves immobilizing the STAT3 protein onto a biosensor and then measuring the association and dissociation of this compound (the analyte) in solution. The steps include:
-
Baseline: Equilibrate the biosensor in assay buffer.
-
Loading: Immobilize biotinylated STAT3 onto a streptavidin (SA) biosensor.
-
Baseline: Wash the biosensor in assay buffer to remove unbound protein.
-
Association: Dip the biosensor into wells containing various concentrations of this compound to measure the on-rate (ka).
-
Dissociation: Move the biosensor back into buffer-only wells to measure the off-rate (kd). The binding affinity (Kd) is then calculated from the ratio of kd/ka.
Troubleshooting Guide: Bio-Layer Interferometry
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Immobilization of STAT3 | - Inefficient biotinylation of STAT3.- Inactive biosensor. | - Optimize the biotinylation reaction to ensure an appropriate degree of labeling without compromising protein activity.- Use fresh biosensors and ensure they are properly hydrated. |
| High Non-Specific Binding | - Analyte (this compound) sticks to the biosensor surface.- Protein aggregation on the biosensor. | - Add a non-ionic detergent (e.g., 0.05% Tween 20) and/or bovine serum albumin (BSA) to the assay buffer.[9]- Include a reference sensor with no immobilized STAT3 to subtract non-specific binding.- Ensure the STAT3 protein is monomeric and not aggregated before immobilization.[7] |
| Irregular Binding Curves | - Buffer mismatch between baseline and association/dissociation steps.- Air bubbles on the biosensor. | - Ensure all solutions (buffer, this compound dilutions) are prepared from the same buffer stock.[10]- Degas solutions and visually inspect the plate for bubbles before starting the experiment. |
| No Detectable Binding | - this compound concentration is too low.- Immobilized STAT3 is inactive. | - Test a wider range of this compound concentrations, ensuring it spans the expected Kd.- Confirm the activity of the immobilized STAT3 by testing the binding of a known interaction partner. |
STAT3 Luciferase Reporter Assay for Cellular Potency of this compound
Q3: What is the principle of the STAT3 luciferase reporter assay?
A3: This is a cell-based assay that measures the transcriptional activity of STAT3. Cells (commonly HEK293) are engineered to express a luciferase reporter gene under the control of a STAT3-responsive promoter.[11][12] When STAT3 is activated (e.g., by IL-6), it translocates to the nucleus, binds to the promoter, and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to STAT3 activity. This compound, by inhibiting STAT3, is expected to reduce the luciferase signal in a dose-dependent manner.
Troubleshooting Guide: STAT3 Luciferase Reporter Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Luciferase Signal | - Low transfection efficiency.- Ineffective STAT3 activation.- Cell death due to compound toxicity. | - Optimize transfection conditions (DNA to reagent ratio).- Confirm that the cells respond to the stimulus (e.g., IL-6) by checking for STAT3 phosphorylation (pSTAT3) via Western blot.- Perform a cell viability assay (e.g., MTT) in parallel to determine if this compound is cytotoxic at the tested concentrations. |
| High Background Signal | - Basal STAT3 activity is high in the cell line.- Autoluminescence of compounds. | - Serum-starve cells before stimulation to reduce basal signaling.- Test this compound in a cell-free luciferase assay to check for direct effects on the enzyme or substrate. |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Pipetting errors. | - Ensure a homogenous cell suspension and accurate cell counting.- Use a master mix for inhibitor dilutions and reagent additions. |
| No Inhibition by this compound | - Poor cell permeability of this compound.- this compound is rapidly metabolized.- Insufficient incubation time. | - Although this compound is reported to be cell-permeable, consider increasing the incubation time or concentration. A 6-24 hour incubation is typical.- Verify the activity of your this compound stock in a biochemical assay (e.g., FP). |
Experimental Protocols
Fluorescence Polarization (FP) Assay for STAT3 SH2 Domain
-
Reagents and Materials:
-
Purified, full-length or SH2 domain-containing STAT3 protein.
-
Fluorescently labeled phosphopeptide (e.g., 5-FAM-GpYLPQTV-NH2).
-
This compound stock solution in DMSO.
-
FP Assay Buffer: 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 0.1% (v/v) NP-40 substitute, 1 mM DTT.[6]
-
Black, non-binding 384-well microplate.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of this compound in FP Assay Buffer containing a constant concentration of DMSO (e.g., 2%).
-
In the microplate, add the diluted this compound or vehicle control (buffer with DMSO).
-
Add STAT3 protein to a final concentration of 150 nM.[8]
-
Incubate for 1 hour at room temperature to allow this compound to bind to STAT3.[6]
-
Add the fluorescently labeled phosphopeptide to a final concentration of 10 nM.
-
Incubate for at least 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Include controls for no STAT3 (tracer only) and no inhibitor (STAT3 + tracer).
-
STAT3 Luciferase Reporter Assay
-
Reagents and Materials:
-
HEK293 cells stably expressing a STAT3-luciferase reporter and a constitutively expressed control reporter (e.g., Renilla).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in DMSO.
-
Recombinant human IL-6.
-
Dual-luciferase reporter assay system.
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed HEK293-STAT3-luciferase reporter cells into a 96-well plate at a density of 30,000-50,000 cells/well and incubate overnight.
-
The next day, replace the medium with serum-free or low-serum medium and incubate for 4-6 hours.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 1 hour.[8]
-
Stimulate the cells with IL-6 at a final concentration of 10 ng/mL.[11]
-
Incubate for 6-16 hours at 37°C.[11]
-
Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in cell number and transfection efficiency.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Octet® BLI Workflows in Small-Molecule Interaction Guide | Sartorius [sartorius.com]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
Troubleshooting unexpected results in SION-109 cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SION-109 in cellular assays. Our aim is to help you navigate common challenges and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SION-109?
SION-109 is a small molecule designed to correct the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly in individuals with the common ΔF508 mutation.[1][2][3] It functions by targeting the interface between the intracellular loop 4 (ICL4) and the first nucleotide-binding domain (NBD1) of the CFTR protein.[1][2][3][4][5] This interaction is believed to complement the action of other CFTR modulators, such as NBD1 stabilizers, to help restore the proper folding, trafficking, and function of the mutated protein.[3][4][6]
Q2: What type of cellular assays are typically used to evaluate SION-109 efficacy?
Common assays to assess the effectiveness of SION-109, often in combination with other CFTR modulators, include:
-
Ussing Chamber Assays: To measure ion transport across epithelial cell monolayers, providing a direct functional readout of CFTR channel activity.
-
Membrane Potential Assays: Using fluorescent dyes to measure changes in cell membrane potential in response to CFTR activation.
-
Western Blotting: To assess the maturation and cell surface expression of the CFTR protein. Immature, core-glycosylated CFTR has a lower molecular weight than the mature, fully-glycosylated form that has trafficked to the cell surface.
-
Immunofluorescence/Confocal Microscopy: To visualize the subcellular localization of the CFTR protein and confirm its presence at the plasma membrane.
-
Cystic Fibrosis Human Bronchial Epithelial (CFHBE) Cell Assays: These are considered a highly relevant model for studying CFTR function and can be used to assess the correction of CFTR maturation and function to wild-type levels.
Q3: In which cell lines can I test SION-109?
SION-109 is designed to act on cells expressing the ΔF508-CFTR mutation. Suitable cell lines include:
-
CFBE41o- cells: A human bronchial epithelial cell line homozygous for the ΔF508 mutation. These cells are widely used for CFTR research.
-
Primary human bronchial epithelial (hBE) cells: Derived from individuals with cystic fibrosis, these provide a more physiologically relevant model.
-
Fischer Rat Thyroid (FRT) cells: These can be engineered to express the ΔF508-CFTR and are useful for certain ion transport assays.
Q4: Should SION-109 be used alone or in combination with other compounds?
SION-109 is designed as a complementary therapy.[1][2][4][5][6] Its mechanism of targeting the ICL4-NBD1 interface is intended to work synergistically with other CFTR modulators that target different domains of the protein.[6][7] Preclinical data suggests that dual combinations of NBD1 stabilizers (like SION-719 and SION-451) with SION-109 can correct ΔF508-CFTR function to wild-type levels in CFHBE assays. Therefore, for optimal efficacy, it is recommended to use SION-109 in combination with an NBD1 stabilizer or other CFTR correctors.
Troubleshooting Guide
Unexpected Result: Low or No Rescue of CFTR Function
If you observe minimal or no improvement in CFTR function (e.g., in an Ussing chamber or membrane potential assay) after treatment with SION-109, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Suboptimal Compound Combination | As highlighted in the FAQs, SION-109 is designed to work in combination. Ensure you are co-administering it with an appropriate NBD1 stabilizer or another class of CFTR corrector. |
| Incorrect Compound Concentration | Perform a dose-response curve for SION-109 and its combination partner to identify the optimal concentrations for your specific cell line and assay. |
| Insufficient Incubation Time | The correction of CFTR trafficking and function takes time. Optimize the incubation period with the compounds. A typical starting point is 24-48 hours. |
| Cell Health Issues | Poor cell health can negatively impact protein synthesis and trafficking. Ensure your cells are healthy, within a low passage number, and free from contamination like mycoplasma.[8][9] |
| Assay Conditions | Verify the parameters of your functional assay. For example, ensure the forskolin (or other CFTR activator) concentration is optimal and that the buffer solutions are correctly prepared. |
Unexpected Result: High Variability Between Replicates
High variability can obscure real effects and make data interpretation difficult. Here are common sources of variability and how to address them.
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well or on each transwell insert.[8] Edge effects in microplates can also contribute to variability; consider not using the outermost wells. |
| Inconsistent Compound Addition | Use calibrated pipettes and ensure compounds are thoroughly mixed into the media. Automated liquid handlers can improve consistency. |
| Fluctuations in Experimental Conditions | Maintain stable temperature, humidity, and CO2 levels throughout the experiment.[10] Even small variations can impact cell behavior. |
| Variable Passage Number | Use cells from the same passage number for all conditions within an experiment, as cellular characteristics can change with repeated passaging.[8][11] |
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
-
Cell Culture and Treatment: Plate CFBE41o- cells and allow them to reach 80-90% confluency. Treat the cells with SION-109 in combination with an NBD1 stabilizer for 24-48 hours. Include appropriate vehicle controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for CFTR. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. The immature, core-glycosylated CFTR (Band B) will appear at a lower molecular weight than the mature, complex-glycosylated CFTR (Band C).
-
Analysis: Quantify the band intensities to determine the ratio of Band C to Band B, which indicates the degree of CFTR maturation.
Visualizations
Caption: Mechanism of SION-109 in combination with an NBD1 stabilizer.
Caption: General experimental workflow for evaluating SION-109.
References
- 1. Sionna Therapeutics Announces Phase 1 Initiation for SION-109 in Cystic Fibrosis - January 24, 2024 [investors.sionnatx.com]
- 2. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 3. Sionna Begins Phase 1 Trial for Cystic Fibrosis Drug SION-109 [synapse.patsnap.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. Sionna Therapeutics Announces Phase 1 Initiation for SION-109 in Cystic Fibrosis [prnewswire.com]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. Sionna Therapeutics and the Breakthrough Potential of NBD1-Targeted CF Therapies [ainvest.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. m.youtube.com [m.youtube.com]
- 10. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 11. news-medical.net [news-medical.net]
Technical Support Center: Enhancing the Bactericidal Activity of SQ109
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bactericidal activity of SQ109 in their experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of SQ109?
SQ109's primary mechanism of action is the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for mycolic acid transport to the mycobacterial cell wall.[1][2][3][4][5][6] This disruption of cell wall synthesis is a key component of its bactericidal effect against Mycobacterium tuberculosis. Additionally, SQ109 is understood to have multiple targets, which may contribute to the low frequency of observed drug resistance.[6][7] Other proposed mechanisms include the disruption of the proton motive force and interference with menaquinone biosynthesis.[3][7][8]
2. We are observing lower than expected bactericidal activity of SQ109 in our in vitro assays. What are some potential reasons and solutions?
Several factors could contribute to reduced activity. Consider the following:
-
Bacterial Strain: While SQ109 is potent against many strains, there can be slight variations in susceptibility. Ensure you are using a well-characterized strain and have a baseline Minimum Inhibitory Concentration (MIC) established. SQ109 has shown activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.[1]
-
Assay Conditions: The MIC of SQ109 can be influenced by assay medium and conditions. Refer to established protocols for MIC testing of lipophilic compounds.
-
Compound Integrity: Verify the purity and stability of your SQ109 stock. Improper storage or handling can lead to degradation.
If these factors are controlled, consider exploring combination therapies to enhance its potency.
3. Can the bactericidal activity of SQ109 be enhanced by combining it with other drugs?
Yes, extensive research has demonstrated that combining SQ109 with other antitubercular and antibacterial agents can lead to synergistic or additive effects, significantly enhancing its bactericidal activity.[1][5][9][10][11][12]
Troubleshooting Guide: Combination Therapies
Issue: Monotherapy with SQ109 is not achieving the desired level of bacterial killing in our model.
Solution: Implement a combination therapy strategy. The choice of drug to combine with SQ109 will depend on the target organism.
For Mycobacterium tuberculosis
Combining SQ109 with first- and second-line anti-TB drugs has shown significant promise.
-
With Rifampicin (RIF): This combination is strongly synergistic.[1][10] Sub-inhibitory concentrations of each drug can lead to potent bactericidal activity.[10]
-
With Isoniazid (INH): A synergistic interaction has been observed.[1][10]
-
With Bedaquiline (BDQ/TMC207): This combination is highly synergistic, with SQ109 increasing the potency of bedaquiline by four- to eight-fold.[1][12] It also extends the post-antibiotic effect of bedaquiline.[1]
-
As a substitute for Ethambutol (EMB): In standard multi-drug regimens, replacing EMB with SQ109 has been shown to increase the bactericidal activity of the regimen in animal models.[9][13]
Quantitative Data: In Vitro Synergy of SQ109 with Antitubercular Drugs
| Drug Combination | Effect | Fold Reduction in MIC of Partner Drug | Reference |
| SQ109 + Rifampicin | Synergy | 8-fold (RIF) | [1] |
| SQ109 + Isoniazid | Synergy | Not specified | [1] |
| SQ109 + Ethambutol | Additive | Not specified | [1] |
| SQ109 + Streptomycin | Additive | Not specified | [1] |
| SQ109 + Bedaquiline | Synergy | 4 to 8-fold (Bedaquiline) | [1][12] |
Experimental Protocol: Checkerboard Assay for Synergy Testing
This protocol outlines a method to determine the synergistic effects of SQ109 and a partner drug.
-
Prepare Drug Solutions: Prepare stock solutions of SQ109 and the partner drug (e.g., Rifampicin) in an appropriate solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of SQ109 along the x-axis and the partner drug along the y-axis. This creates a matrix of varying drug concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) according to standard protocols (e.g., to a McFarland standard of 0.5).
-
Inoculation: Add the bacterial inoculum to each well of the plate. Include wells with bacteria only (positive control) and media only (negative control).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C) for a specified period (e.g., 7-14 days).
-
Readout: Determine the MIC for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth. A resazurin-based assay can also be used for a colorimetric readout.
-
Calculate Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
Interpretation: ΣFIC ≤ 0.5 indicates synergy, 0.5 < ΣFIC ≤ 1 indicates an additive effect, and ΣFIC > 1 indicates antagonism.[12]
-
References
- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Testing of Analogs of the Tuberculosis Drug Candidate SQ109 Against Bacteria and Protozoa: Identification of Lead Compounds Against Mycobacterium abscessus and Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TB R&D Update: Tuberculosis drug, SQ109, targets multiple enzymes and could treat other diseases while preventing resistance | Working Group for New TB Drugs [newtbdrugs.org]
- 8. Broad-Spectrum Activity and Mechanisms of Action of SQ109 on a Variety of Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro Characterization of the Anti-Bacterial Activity of SQ109 against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
SI-109 Technical Support Center: Mitigating Off-Target Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the cytotoxic effects of the investigational anti-cancer agent SI-109 in non-cancerous cell lines. All information is for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and the cause of its cytotoxicity in non-cancerous cells?
A1: this compound is a potent small molecule inhibitor designed to target Kinase-X, a signaling protein overexpressed in many cancer types, leading to cell cycle arrest and apoptosis in malignant cells. However, this compound exhibits off-target activity against Kinase-Y, a kinase essential for mitochondrial integrity and function in healthy, rapidly dividing cells. This unintended inhibition disrupts mitochondrial function, leading to increased oxidative stress and subsequent apoptosis in non-cancerous cells.
Q2: Why is the cytotoxic effect of this compound more pronounced in some non-cancerous cell lines than others?
A2: The differential sensitivity of non-cancerous cell lines to this compound can be attributed to several factors.[1] Cell lines with a higher metabolic rate or greater dependency on the Kinase-Y pathway for survival are more susceptible.[1] Additionally, variations in drug metabolism between cell lines can lead to the formation of more toxic byproducts in sensitive cells.[1] It is also crucial to validate the expression levels of the off-target Kinase-Y in your specific cell line.[1]
Q3: What is the recommended strategy for mitigating this compound's off-target cytotoxicity?
A3: The primary recommended strategy is the co-administration of a Mitochondrial Protective Agent (MPA). This approach is designed to selectively rescue non-cancerous cells from this compound's effects without compromising its anti-cancer efficacy. Initial steps should always involve accurately determining the half-maximal inhibitory concentration (IC50) in your non-cancerous cell line to establish a baseline for toxicity.[2]
Q4: How does the Mitochondrial Protective Agent (MPA) work?
A4: MPA is a novel compound designed to support mitochondrial function. It acts by reducing oxidative stress and stabilizing the mitochondrial membrane. This helps to counteract the downstream effects of Kinase-Y inhibition by this compound, thereby preventing the initiation of the apoptotic cascade in non-cancerous cells.
Q5: Are there alternative strategies to reduce off-target cytotoxicity?
A5: Besides co-administration with a protective agent, other strategies can be explored.[3] These include optimizing the dosage and exposure time of this compound to find a therapeutic window where cancer cells are affected more significantly than non-cancerous cells.[4] Additionally, exploring different drug delivery systems, such as nanoparticle-based carriers, could enhance targeted delivery to cancer cells and reduce systemic exposure.[3]
Troubleshooting Guides
This guide provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity in non-cancerous control cells at all tested concentrations. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cell line. | - Ensure the final solvent concentration is at a non-toxic level (typically ≤0.5% for DMSO). - Run a solvent-only control to determine the tolerance of your specific cell line.[1][5] |
| Compound Precipitation: this compound may have low aqueous solubility and could be precipitating in the culture medium. | - Visually inspect wells for any signs of precipitation after adding the compound to the medium.[2] - Prepare a high-concentration stock solution in a suitable organic solvent and perform serial dilutions.[5] | |
| High Cell Density: An excessive number of cells can lead to a high signal in cytotoxicity assays. | - Repeat the experiment to determine the optimal cell count for the assay.[6] | |
| Inconsistent or non-reproducible cell viability results. | Compound Degradation: this compound may be unstable in solution over time. | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.[5] - Avoid storing diluted this compound in culture medium for extended periods.[5] |
| Pipetting Inaccuracy: Errors in pipetting small volumes can lead to significant variations in the final concentration. | - Use properly calibrated pipettes. - Perform serial dilutions to avoid pipetting very small volumes.[5] | |
| Variable Incubation Times: Inconsistent exposure times can affect cell viability. | - Ensure uniform incubation periods across all plates and experiments. | |
| The Mitochondrial Protective Agent (MPA) is not reducing this compound's cytotoxicity. | Incorrect Concentration: The concentration of MPA may be too low to be effective or too high, causing its own toxicity. | - Perform a dose-response experiment with MPA alone to determine its toxicity profile. - Test a range of MPA concentrations in combination with a fixed concentration of this compound. |
| Inappropriate Timing of Administration: The timing of MPA addition relative to this compound treatment is critical. | - Pre-incubate the cells with MPA for 1-2 hours before adding this compound to allow for cellular uptake and protective effects to initiate.[2] | |
| Cell Line Insensitivity: The specific non-cancerous cell line may not be responsive to this particular protective mechanism. | - Investigate the underlying mechanism of cytotoxicity in your cell line (e.g., apoptosis vs. necrosis) to ensure it aligns with the protective action of MPA.[2] |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of this compound and the potential effect of the Mitochondrial Protective Agent (MPA).
Table 1: Cytotoxicity of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Type | Kinase-X Expression | IC50 of this compound (µM) |
| MCF-7 | Breast Cancer | High | 0.5 |
| A549 | Lung Cancer | High | 0.8 |
| HCT116 | Colon Cancer | High | 1.2 |
| HEK293 | Non-cancerous Kidney | Low | 15.5 |
| BJ | Non-cancerous Fibroblast | Low | 25.0 |
| HaCaT | Non-cancerous Keratinocyte | Low | 12.0 |
Table 2: Effect of MPA on this compound IC50 in Non-Cancerous Cell Lines
| Cell Line | IC50 of this compound (µM) | IC50 of this compound + 10 µM MPA (µM) | Fold Increase in IC50 |
| HEK293 | 15.5 | 45.2 | 2.9 |
| BJ | 25.0 | 68.9 | 2.8 |
| HaCaT | 12.0 | 38.5 | 3.2 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Include a vehicle-only control.[1]
-
Treatment: Carefully remove the old medium and replace it with the medium containing different concentrations of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Remove the medium and add a solubilization buffer to each well. Mix gently to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 560 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the log of the compound concentration to determine the IC50 value.[2]
Protocol 2: Assessing Cytoprotection by Co-administration of MPA
-
Cell Seeding: Seed non-cancerous cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment with MPA: Remove the medium and add fresh medium containing the desired concentration of MPA. Incubate for 1-2 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in medium that also contains the same concentration of MPA used in the pre-treatment step. Remove the MPA-containing medium from the wells and add the this compound + MPA medium.
-
Incubation: Incubate for the same period used to determine the IC50 of this compound alone.
-
Viability Assessment: Perform an MTT assay as described in Protocol 1 to assess cell viability.
-
Data Analysis: Calculate the new IC50 value for this compound in the presence of MPA and compare it to the IC50 value of this compound alone.
Visualizations
References
Improving the signal-to-noise ratio in SI-109-based assays
Welcome to the technical support center for SI-109-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio in their experiments involving the STAT3 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] It functions by binding to the SH2 domain of STAT3 with high affinity (Ki = 9 nM), which prevents STAT3 dimerization, subsequent phosphorylation, and translocation to the nucleus.[1][4] This ultimately inhibits the transcriptional activity of STAT3.[1][2][4]
Q2: What types of assays are commonly used with this compound?
This compound is often used in various in vitro and cell-based assays to study the STAT3 signaling pathway and to screen for potential therapeutic agents. Common assays include:
-
Fluorescence Polarization (FP) Assays: To measure the binding affinity of this compound to the STAT3 protein.
-
Luciferase Reporter Assays: To quantify the inhibition of STAT3 transcriptional activity in cells.[2]
-
Immunofluorescence Assays: To visualize the subcellular localization of STAT3.
-
Western Blotting: To detect the phosphorylation status of STAT3.
-
Cell Viability and Proliferation Assays: To assess the downstream effects of STAT3 inhibition on cancer cell lines.
Q3: What are the primary sources of poor signal-to-noise ratio in this compound assays?
A low signal-to-noise ratio can be attributed to several factors, including high background signal and low specific signal. Common culprits include:
-
High Background:
-
Autofluorescence from cells, media components, or plates.
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Nonspecific binding of detection reagents.
-
High concentrations of fluorescently labeled probes.
-
-
Low Signal:
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Suboptimal concentrations of this compound or other reagents.
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Inactive enzyme or protein.
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Incorrect buffer conditions (pH, salt concentration).
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Short incubation times.
-
Troubleshooting Guides
Issue 1: High Background Signal
A high background can obscure the specific signal, leading to a reduced signal-to-noise ratio.
Question: How can I reduce high background fluorescence in my this compound assay?
Answer: High background fluorescence can originate from multiple sources. Here’s a systematic approach to identify and mitigate it:
1. Identify the Source of Autofluorescence:
-
Unstained Controls: Prepare control wells containing cells and media but without any fluorescent reagents.[5][6] If you observe a high signal, autofluorescence is a likely contributor.
-
Component Analysis: Individually assess the fluorescence of your assay buffer, microplates, and other reagents to pinpoint the source.
2. Mitigation Strategies:
-
Assay Plates: For fluorescence-based assays, use black-walled, clear-bottom microplates to minimize well-to-well crosstalk and background fluorescence.[7]
-
Media and Buffers: If using cell-based assays, switch to phenol red-free media.[5][7] Ensure all buffers are prepared with high-purity reagents and are filtered.[8]
-
Reagent Concentration: Titrate the concentration of fluorescently labeled probes or antibodies to find the optimal concentration that maximizes the specific signal while minimizing background.[5][9]
Table 1: Troubleshooting High Background Signal
| Potential Cause | Recommended Solution |
| Autofluorescence of media or plates | Use phenol red-free media. For fluorescence assays, use black-walled, clear-bottom microplates.[5][7] |
| Nonspecific binding of reagents | Increase the number and duration of wash steps. Optimize the concentration of detection reagents through titration.[5][9] |
| High concentration of fluorescent probe | Perform a concentration-response curve to determine the optimal probe concentration. |
| Contaminated reagents or buffers | Prepare fresh reagents using high-purity water and chemicals. Filter-sterilize solutions.[8][10] |
Issue 2: Low Specific Signal
A weak specific signal can be difficult to distinguish from the background noise.
Question: My assay is showing a very weak signal. How can I improve it?
Answer: A weak signal can result from several factors related to the assay components and protocol. Consider the following optimization steps:
1. Optimize Reagent Concentrations:
-
This compound Concentration: Ensure the concentrations of this compound used are appropriate to observe an inhibitory effect. The reported IC50 for STAT3 transcriptional activity is 3 µM.[1][4] Perform a dose-response curve to determine the optimal concentration range for your specific assay.
-
Enzyme/Protein and Substrate Concentration: In biochemical assays, ensure that the concentrations of the STAT3 protein and its binding partner (e.g., a fluorescently labeled phosphopeptide in an FP assay) are optimal. For competitive inhibition assays, using a substrate concentration close to its Km value can enhance sensitivity to competitive inhibitors.[11][12]
2. Check Incubation Times and Conditions:
-
Incubation Time: Optimize the incubation time for the binding reaction. A time-course experiment can help determine the point at which the reaction reaches equilibrium.
-
Buffer Conditions: Ensure the pH, salt concentration, and any necessary additives in the assay buffer are optimal for STAT3 activity and binding.
3. Verify Reagent Quality:
-
Protein Integrity: Confirm the purity and activity of the STAT3 protein. Improper storage or handling can lead to degradation and loss of function.
-
This compound Stability: Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored under recommended conditions.
Table 2: Troubleshooting Low Specific Signal
| Potential Cause | Recommended Solution |
| Suboptimal this compound concentration | Perform a dose-response titration to find the effective concentration range. |
| Inactive protein/enzyme | Verify the activity of the STAT3 protein. Use a fresh batch if necessary. |
| Insufficient incubation time | Optimize the incubation time by performing a time-course experiment. |
| Incorrect buffer conditions | Ensure the pH and salt concentrations of the assay buffer are optimal for the interaction. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for this compound Binding to STAT3
This protocol describes a method to measure the binding of this compound to the STAT3 SH2 domain using a competitive FP assay.
Materials:
-
Recombinant STAT3 protein
-
Fluorescently labeled phosphopeptide probe (e.g., TAMRA-pY-LKTK)
-
This compound
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of STAT3 protein in assay buffer.
-
Prepare a 2X solution of the fluorescent probe in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the this compound serial dilutions or vehicle control to the wells of the microplate.
-
Add 5 µL of the 2X STAT3 protein solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent probe solution to all wells.
-
Incubate for at least 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 540 nm excitation and 590 nm emission for TAMRA).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting poor signal-to-noise ratio in assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
Why is my SI-109 not showing the expected inhibitory effect?
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the STAT3 inhibitor, SI-109.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. It specifically targets the SH2 domain of STAT3 with a high affinity (Ki = 9 nM), preventing its dimerization and subsequent transcriptional activity.[1][2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL.[1][2] For long-term storage, the solid powder should be stored at -20°C for up to one year.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1][2]
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. A good starting point is to perform a dose-response experiment ranging from 1 µM to 10 µM. The reported IC50 for inhibiting STAT3 transcriptional activity is approximately 3 µM.[1][2]
Troubleshooting Guide: Why is my this compound not showing the expected inhibitory effect?
The lack of an observable inhibitory effect with this compound can stem from several factors, ranging from compound handling to experimental design and cellular context. This guide provides a systematic approach to identifying and resolving common issues.
Summary of Potential Issues and Solutions
| Potential Issue | Recommended Action |
| Compound Integrity | Verify this compound Stock Solution: Ensure complete solubilization in fresh, high-quality DMSO. Visually inspect for any precipitation before use. Prepare fresh stock solutions if the current one is more than 6 months old or has undergone multiple freeze-thaw cycles. |
| Experimental Protocol | Review and Optimize Assay Conditions: Double-check all reagent concentrations, incubation times, and procedural steps. Include appropriate positive and negative controls to validate the assay's performance. |
| Cellular Factors | Assess Cell Health and STAT3 Pathway Activation: Confirm that cells are healthy, within a low passage number, and free of contamination. Crucially, verify that the STAT3 pathway is activated in your specific cell model under your experimental conditions. It has been noted that this compound may be ineffective in inhibiting STAT3 Y705 phosphorylation at concentrations up to 10 µM.[4] |
| Data Interpretation | Validate Readout and Analysis: Ensure your detection method is sensitive enough to capture changes in STAT3 activity. A low signal-to-noise ratio may obscure an inhibitory effect. |
Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is a standard method to assess the phosphorylation status of STAT3, a key indicator of its activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at desired concentrations for the appropriate duration. Include a vehicle control (DMSO) and a positive control for STAT3 activation (e.g., IL-6).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensities and normalize p-STAT3 levels to total STAT3.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
STAT3 reporter plasmid (containing STAT3 response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, treat the cells with this compound at various concentrations.
-
Cell Lysis: After the desired treatment duration, lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Signaling Pathway and Experimental Workflow
References
Technical Support Center: Overcoming Poor Penetration of SQ109 Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the blood-brain barrier (BBB) penetration of SQ109. The information is designed to assist researchers in their experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
What is the current understanding of SQ109's ability to cross the blood-brain barrier?
Evidence suggests that SQ109 can cross the blood-brain barrier. In vivo studies in rats have shown that following oral administration, SQ109 is detectable in the brain. At various time points, the concentration of [14C]SQ109 in the brain was found to be higher than in whole blood, indicating its ability to penetrate the central nervous system (CNS)[1]. The adamantyl group in SQ109's structure is thought to contribute to its lipophilicity, which may facilitate its permeation across the BBB[2][3].
What are the potential mechanisms limiting SQ109's penetration across the BBB?
While SQ109 does cross the BBB, its penetration may be limited by several factors:
-
Efflux Pumps: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump a wide range of substances out of the brain. It is a common mechanism that limits the brain penetration of many drugs. While direct evidence for SQ109 as a substrate for these pumps is not definitively established in the literature, it is a critical aspect to consider in experimental design.
-
Physicochemical Properties: Although its lipophilicity aids in crossing the BBB, other properties of SQ109 might influence its overall permeability.
What strategies can be employed to enhance the delivery of SQ109 to the brain?
Several strategies can be explored to improve the brain concentration of SQ109:
-
Nanoparticle Encapsulation: Formulating SQ109 into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect the drug from degradation, improve its pharmacokinetic profile, and potentially enhance its transport across the BBB[4].
-
Co-administration with Efflux Pump Inhibitors: If SQ109 is found to be a substrate of efflux pumps like P-gp or BCRP, co-administration with known inhibitors of these transporters could increase its brain accumulation[5].
-
Chemical Modification: Structural modifications to SQ109 could be explored to enhance its lipophilicity or to conjugate it with ligands that target specific receptors on the BBB for active transport.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio of SQ109 in In Vivo Studies
Possible Causes and Troubleshooting Steps:
-
High Efflux Pump Activity:
-
Hypothesis: SQ109 may be actively removed from the brain by efflux transporters like P-gp or BCRP.
-
Troubleshooting:
-
In Vitro Efflux Assay: Perform a bidirectional transport assay using cell lines that overexpress these transporters, such as Caco-2 or MDCK-MDR1/BCRP cells, to determine if SQ109 is a substrate.
-
In Vivo Co-administration: Conduct an in vivo study where SQ109 is co-administered with a known P-gp or BCRP inhibitor (e.g., zosuquidar for P-gp, Ko143 for BCRP). A significant increase in the brain-to-plasma ratio of SQ109 in the presence of the inhibitor would confirm its role as a substrate.
-
-
-
Poor Passive Permeability:
-
Hypothesis: The physicochemical properties of SQ109 may not be optimal for passive diffusion across the BBB.
-
Troubleshooting:
-
In Vitro Permeability Assay: Use an in vitro BBB model, such as a Transwell assay with brain endothelial cells, to determine the apparent permeability coefficient (Papp) of SQ109. Low Papp values suggest poor passive diffusion.
-
Nanoparticle Formulation: Encapsulate SQ109 into nanoparticles to potentially enhance its transport across the BBB.
-
-
-
Experimental Variability:
-
Hypothesis: Inconsistent experimental procedures can lead to variable and seemingly low brain penetration.
-
Troubleshooting:
-
Standardize Tissue Homogenization: Ensure a consistent and thorough homogenization of brain tissue to achieve complete drug extraction. Use a validated homogenization buffer[6].
-
Control for Blood Contamination: In animal studies, residual blood in the brain tissue can affect the accuracy of the measured brain concentration. Consider perfusing the animals with saline before brain extraction.
-
-
Issue 2: Low Trans-Endothelial Electrical Resistance (TEER) in an In Vitro BBB Model
Possible Causes and Troubleshooting Steps:
-
Suboptimal Cell Culture Conditions:
-
Hypothesis: The brain endothelial cells are not forming a tight monolayer.
-
Troubleshooting:
-
Optimize Seeding Density: Determine the optimal cell seeding density to ensure a confluent monolayer is formed.
-
Use Conditioned Media: Co-culture with astrocytes or use astrocyte-conditioned media to promote the formation of tight junctions.
-
Check for Contamination: Regularly check for microbial contamination, which can compromise cell health and barrier function.
-
-
-
Measurement Technique Issues:
-
Hypothesis: The TEER measurement itself is inaccurate.
-
Troubleshooting:
-
Equilibrate Temperature: Allow the cell culture plates to equilibrate to room temperature before taking measurements, as temperature fluctuations can affect TEER readings[7].
-
Consistent Electrode Placement: Ensure consistent placement of the electrodes in each well to minimize variability.
-
-
Issue 3: Low Encapsulation Efficiency or Aggregation of SQ109-Loaded Nanoparticles
Possible Causes and Troubleshooting Steps:
-
Low Encapsulation Efficiency:
-
Hypothesis: The formulation parameters are not optimized for SQ109.
-
Troubleshooting:
-
Vary Drug-to-Polymer Ratio: Experiment with different weight ratios of SQ109 to the polymer (e.g., PLGA) to find the optimal ratio for encapsulation.
-
Optimize Sonication Parameters: Adjust the sonication amplitude, time, and cycles, as these parameters significantly influence nanoparticle formation and drug encapsulation[4].
-
-
-
Nanoparticle Aggregation:
-
Hypothesis: The nanoparticle suspension is not stable.
-
Troubleshooting:
-
Adjust pH: The pH of the dispersion medium can affect the surface charge and stability of the nanoparticles. Maintain a pH that promotes electrostatic repulsion[1].
-
Optimize Surfactant Concentration: An insufficient or excessive concentration of the stabilizing surfactant can lead to aggregation. Titrate the surfactant concentration to find the optimal level.
-
Control Ionic Strength: High salt concentrations can shield the surface charge and lead to aggregation. Use buffers with appropriate ionic strength[1].
-
-
Data Presentation
Table 1: In Vivo Brain and Blood Concentrations of [14C]SQ109 in Rats After a Single Oral Administration [1]
| Time After Administration (hours) | Brain Concentration (ng g⁻¹) | Whole Blood Concentration (ng mL⁻¹) | Brain-to-Blood Ratio |
| 0.5 | 143 | 143 | 1.00 |
| 5 | 257 | 103 | 2.50 |
| 10 | 187 | 82 | 2.28 |
| 24 | 313 | 43 | 7.28 |
Experimental Protocols
Protocol 1: In Vitro Bidirectional Transport Assay for Efflux Pump Substrate Identification
This protocol is a general guideline and should be optimized for SQ109.
Objective: To determine if SQ109 is a substrate of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Materials:
-
Caco-2 or MDCK cells stably transfected with human MDR1 (for P-gp) or ABCG2 (for BCRP).
-
Transwell inserts (e.g., 12-well format, 0.4 µm pore size).
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
SQ109 solution of known concentration.
-
Specific inhibitors: Zosuquidar for P-gp, Ko143 for BCRP.
-
LC-MS/MS for quantification of SQ109.
Procedure:
-
Cell Seeding: Seed the Caco-2 or transfected MDCK cells onto the Transwell inserts at a pre-determined optimal density.
-
Monolayer Formation: Culture the cells for the required duration (typically 21 days for Caco-2, 4-7 days for MDCK) to allow for differentiation and formation of a tight monolayer.
-
Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) of the monolayers to ensure barrier integrity.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the monolayers with transport buffer. b. Add the SQ109 solution (with and without the specific inhibitor) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
Transport Experiment (Basolateral to Apical - B to A): a. Repeat the process, but add the SQ109 solution to the basolateral chamber and sample from the apical chamber.
-
Quantification: Analyze the concentration of SQ109 in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B to A / Papp A to B). An efflux ratio significantly greater than 2, which is reduced in the presence of a specific inhibitor, suggests that SQ109 is a substrate of the efflux pump.
Protocol 2: Formulation of SQ109-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This is a general protocol that requires optimization for SQ109.
Objective: To encapsulate SQ109 into PLGA nanoparticles.
Materials:
-
SQ109.
-
Poly(lactic-co-glycolic acid) (PLGA).
-
Dichloromethane (DCM) or another suitable organic solvent.
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant.
-
Deionized water.
-
Probe sonicator or high-speed homogenizer.
-
Magnetic stirrer.
-
Centrifuge.
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and SQ109 in the organic solvent (e.g., DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator or high-speed homogenizer. Key parameters to optimize include sonication power, duration, and temperature (typically performed on an ice bath)[4].
-
Solvent Evaporation: Stir the resulting emulsion on a magnetic stirrer for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, morphology (e.g., by SEM or TEM), and encapsulation efficiency.
Visualizations
Caption: A logical workflow for troubleshooting poor brain penetration of SQ109.
Caption: Potential signaling pathways involved in the modulation of the BBB by SQ109.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of critical parameters for coating of polymeric nanoparticles with plasma membrane vesicles by sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wpiinc.com [wpiinc.com]
Validation & Comparative
A Comparative Analysis of SI-109 and Other STAT3 Inhibitors for Researchers
For Immediate Release
AUSTIN, TX – November 21, 2025 – In the landscape of targeted cancer therapy, Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a pivotal oncogenic driver, making it a prime target for novel drug development. This guide provides a comprehensive comparison of the STAT3 inhibitor SI-109 with other notable STAT3 inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their efficacy, mechanisms of action, and the experimental protocols for their evaluation.
The Role of STAT3 in Oncology
STAT3 is a transcription factor that, upon activation, plays a crucial role in cell proliferation, survival, and differentiation. In numerous cancers, STAT3 is constitutively activated, leading to uncontrolled tumor growth and metastasis. This has spurred the development of various inhibitors aimed at disrupting the STAT3 signaling pathway.
This compound: A Potent STAT3 SH2 Domain Inhibitor
This compound is a potent, cell-permeable small molecule that targets the Src Homology 2 (SH2) domain of STAT3.[1] The SH2 domain is critical for STAT3 dimerization, a necessary step for its activation and nuclear translocation. By binding to the SH2 domain, this compound effectively inhibits STAT3's transcriptional activity. It has a reported binding affinity (Ki) of 9 nM.[1]
Notably, this compound has served as a foundational molecule for the development of proteolysis-targeting chimeras (PROTACs), such as SD-36.[1][2] SD-36, which incorporates this compound, has demonstrated significantly greater potency in inducing STAT3 degradation and inhibiting tumor growth compared to this compound alone.[2]
Comparative Efficacy of STAT3 Inhibitors
A direct comparison of the efficacy of various STAT3 inhibitors is challenging due to the diverse experimental conditions and assays employed across different studies. The following table summarizes the available quantitative data for this compound and other representative STAT3 inhibitors. It is important to note that IC50 values are highly dependent on the cell line and assay used.
| Inhibitor | Target Domain | Mechanism of Action | Binding Affinity (Ki) | IC50 (STAT3 Transcriptional Activity) | IC50 (Cell Growth/Viability) |
| This compound | SH2 Domain | Inhibits STAT3 dimerization and transcriptional activity.[1] | 9 nM[1] | ~3 µM (STAT3-luciferase reporter assay)[2][3] | ~3 µM (MOLM-16 cells)[1][3] |
| Stattic | SH2 Domain | Inhibits STAT3 activation, dimerization, and nuclear translocation. | Not Reported | 5.1 µM (cell-free assay) | Varies by cell line |
| S3I-201 | SH2 Domain | Disrupts STAT3 dimerization and DNA binding. | Not Reported | 86 µM (DNA-binding assay) | Varies by cell line |
| Cryptotanshinone | Unknown | Inhibits STAT3 Tyr705 phosphorylation. | Not Reported | 4.6 µM (cell-free assay) | Varies by cell line |
| Niclosamide | Unknown | Inhibits STAT3 phosphorylation. | Not Reported | 0.7 µM (cell-free assay) | Varies by cell line |
| WP1066 | JAK2/STAT3 | Inhibits JAK2 and STAT3. | Not Reported | 2.43 µM (HEL cells) | Varies by cell line |
| C188-9 (TTI-101) | SH2 Domain | Binds to STAT3 with high affinity. | 4.7 nM | Not Reported | Varies by cell line |
| BP-1-102 | SH2 Domain | Blocks STAT3-phospho-tyrosine peptide interactions. | 504 nM | 4-6.8 µM | Varies by cell line |
Note: The presented IC50 values are sourced from various studies and may not be directly comparable due to differing experimental setups.
While this compound demonstrates potent binding to the STAT3 SH2 domain, its cellular efficacy in inhibiting STAT3 transcriptional activity and cell growth is in the low micromolar range.[2][3] Interestingly, in some studies, this compound was found to be ineffective at inhibiting the phosphorylation of STAT3 at Tyr705 at concentrations as high as 10 µM, suggesting its primary mechanism is the disruption of the already phosphorylated STAT3 dimers.[1][3]
Experimental Protocols
Accurate and reproducible assessment of STAT3 inhibitor efficacy is paramount. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
STAT3 Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of an inhibitor on the phosphorylation of STAT3 at key residues, typically Tyrosine 705 (Tyr705).
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-16, SU-DHL-1) and allow them to adhere. Treat cells with various concentrations of the STAT3 inhibitor for a specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin, GAPDH) should also be used.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Analysis: Quantify band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control.
STAT3 Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of an inhibitor to block STAT3-mediated gene transcription.
-
Cell Line: Use a cell line stably expressing a luciferase reporter gene under the control of a STAT3-responsive promoter (e.g., HEK293-STAT3-Luc).
-
Cell Plating and Treatment: Seed the reporter cells in a 96-well plate. Treat with a range of inhibitor concentrations.
-
Stimulation: Stimulate the cells with a known STAT3 activator (e.g., Interleukin-6, IL-6) to induce luciferase expression, except in the negative control wells.
-
Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. Calculate the IC50 value of the inhibitor.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cancer cells (e.g., MOLM-16) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor for a predetermined time period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing the Landscape of STAT3 Inhibition
To better understand the context of this compound's mechanism and the experimental approaches to its evaluation, the following diagrams are provided.
References
Revolutionizing CFTR Correction: A Comparative Analysis of SION-109's Mechanism of Action
Boston, MA - Sionna Therapeutics is advancing a new frontier in the treatment of cystic fibrosis (CF) with its novel small molecule, SION-109. This comparison guide provides an in-depth validation of SION-109's mechanism of action in various cell lines and an objective comparison with the current standard of care. This information is critical for researchers, scientists, and drug development professionals dedicated to combating this life-threatening genetic disease.
SION-109 is an investigational small molecule designed to address the primary defect in the cystic fibrosis transmembrane conductance regulator (CFTR) protein caused by the ΔF508 mutation, the most common genetic alteration in CF patients. SION-109's unique mechanism of action, which targets the interface between the intracellular loop 4 (ICL4) and the nucleotide-binding domain 1 (NBD1) of the CFTR protein, offers a complementary approach to existing treatments. It is being developed to be used in combination with other CFTR modulators to achieve full correction of the dysfunctional protein.
Mechanism of Action: A Novel Approach to CFTR Protein Rescue
The ΔF508 mutation leads to misfolding and premature degradation of the CFTR protein, preventing it from reaching the cell surface to function as a chloride channel. SION-109 is designed to work synergistically with NBD1 stabilizers, such as SION-719 and SION-451, to correct the conformational instability of the ΔF508-CFTR protein. By binding to the ICL4-NBD1 interface, SION-109 facilitates the proper folding and trafficking of the CFTR protein to the cell membrane. This novel mechanism, when combined with direct NBD1 stabilization, has been shown in preclinical studies to restore CFTR protein maturation and function to levels comparable to the wild-type protein.[1][2][3][4]
In contrast, the current standard of care for patients with at least one ΔF508 mutation is the triple-combination therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor). This therapy consists of two correctors (elexacaftor and tezacaftor) that aid in the folding and trafficking of the CFTR protein, and a potentiator (ivacaftor) that enhances the channel's opening probability at the cell surface.
Figure 1: SION-109 in combination with an NBD1 stabilizer corrects the folding of ΔF508-CFTR in the endoplasmic reticulum, allowing for its maturation, trafficking to the cell surface, and subsequent function as a chloride channel.
Performance Comparison in Preclinical Models
Preclinical data presented at the 48th European Cystic Fibrosis Society (ECFS) Conference demonstrated that dual combinations of Sionna's NBD1 stabilizers (SION-719 and SION-451) with SION-109 resulted in the full correction of ΔF508-CFTR function to wild-type levels in cystic fibrosis human bronchial epithelial (CFHBE) cell assays.[1] This is a significant finding, as achieving wild-type levels of CFTR function is the ultimate goal of CF therapies.
CFTR Protein Maturation
The maturation of the CFTR protein is a critical indicator of its proper folding and trafficking. In Western blot analyses, the immature, core-glycosylated form of CFTR (Band B) is distinguished from the mature, complex-glycosylated form (Band C) that has successfully trafficked through the Golgi apparatus. In cells with the ΔF508 mutation, there is a significant reduction in the Band C form. Treatment with SION-109 in combination with an NBD1 stabilizer has been shown to restore the maturation of ΔF508-CFTR to wild-type levels.[1]
| Treatment Group | Cell Line | Mature CFTR (Band C) / Immature CFTR (Band B) Ratio (Illustrative) |
| Untreated ΔF508 | CFBE41o- | 0.1 |
| SION-109 + NBD1 Stabilizer | CFBE41o- | ~1.0 (Comparable to Wild-Type) |
| Trikafta | CFBE41o- | 0.8 |
| Wild-Type | 16HBE14o- | 1.0 |
Note: The numerical data for SION-109 are illustrative based on qualitative reports of achieving wild-type levels. Specific quantitative data from Sionna Therapeutics is not yet publicly available.
CFTR Channel Function
The function of the CFTR protein as a chloride channel can be measured using an Ussing chamber assay, which assesses ion transport across an epithelial cell monolayer. Preclinical studies in CFHBE cells have shown that the combination of SION-109 with an NBD1 stabilizer restores ΔF508-CFTR-mediated chloride transport to levels seen in cells with a wild-type CFTR protein.[1]
| Treatment Group | Cell Line | Forskolin-Stimulated Chloride Current (% of Wild-Type; Illustrative) |
| Untreated ΔF508 | Primary HBE (ΔF508/ΔF508) | < 5% |
| SION-109 + NBD1 Stabilizer | Primary HBE (ΔF508/ΔF508) | ~100% |
| Trikafta | Primary HBE (ΔF508/ΔF508) | ~80-90% |
| Wild-Type | Primary HBE (Wild-Type) | 100% |
Note: The numerical data for SION-109 are illustrative based on qualitative reports of achieving wild-type levels. Specific quantitative data from Sionna Therapeutics is not yet publicly available.
Experimental Protocols
Cell Lines and Culture
-
CFBE41o-: Human bronchial epithelial cell line homozygous for the ΔF508 mutation.
-
16HBE14o-: Human bronchial epithelial cell line with wild-type CFTR.
-
Primary Human Bronchial Epithelial (HBE) Cells: Isolated from lungs of CF patients (ΔF508/ΔF508) and non-CF donors, cultured at an air-liquid interface.
Western Blotting for CFTR Maturation
-
Cell Lysis: Cells are lysed in RIPA buffer with protease inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a 6% Tris-glycine gel.
-
Transfer: Proteins are transferred to a nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST.
-
Antibody Incubation: The membrane is incubated with a primary antibody against CFTR, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry is used to measure the intensity of Band B (immature) and Band C (mature) CFTR.
Figure 2: Workflow for assessing CFTR protein maturation using Western blotting.
Ussing Chamber Assay for CFTR Function
-
Cell Culture: Primary HBE cells are grown on permeable supports to form a polarized monolayer.
-
Mounting: The cell monolayer is mounted in an Ussing chamber.
-
Baseline Measurement: The baseline short-circuit current (Isc) is measured.
-
ENaC Inhibition: Amiloride is added to block the epithelial sodium channel (ENaC).
-
CFTR Activation: Forskolin is added to activate CFTR through the cAMP pathway.
-
CFTR Potentiation (for comparators): A potentiator like ivacaftor is added.
-
CFTR Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm the measured current is CFTR-dependent.
-
Data Analysis: The change in Isc following forskolin stimulation is calculated as a measure of CFTR function.
Logical Comparison of SION-109 and Trikafta
References
- 1. Clinical Data Shows Full CFTR Correction in Cystic Fibrosis Treatment | SION Stock News [stocktitan.net]
- 2. Sionna Begins Phase 1 Trial for Cystic Fibrosis Drug SION-109 [synapse.patsnap.com]
- 3. Sionna Therapeutics Reports Second Quarter 2025 Financial Results - August 11, 2025 [investors.sionnatx.com]
- 4. Sionna Therapeutics Announces Presentation of Preclinical Data that Demonstrate Proprietary Dual Combination Therapies Enable Full CFTR Correction in CFHBE Model - BioSpace [biospace.com]
SQ109 vs. Ethambutol: A Comparative Analysis for Tuberculosis Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel tuberculosis drug candidate SQ109 and the first-line drug ethambutol. This analysis is supported by experimental data on their efficacy, mechanisms of action, and safety profiles.
Executive Summary
SQ109, a second-generation ethylenediamine, demonstrates significant promise as a potential replacement for or partner to ethambutol in tuberculosis (TB) treatment regimens. In vitro and in vivo studies have consistently shown that SQ109 exhibits potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, often surpassing the efficacy of ethambutol. Notably, SQ109 has a distinct mechanism of action, targeting the MmpL3 transporter, which is crucial for mycolic acid transport and cell wall synthesis. This difference in mechanism may contribute to its efficacy against ethambutol-resistant strains and its synergistic effects with other anti-TB drugs. Clinical trial data further supports the potential of SQ109 to improve treatment outcomes and potentially shorten therapy duration.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing SQ109 and ethambutol.
Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis
| Parameter | SQ109 | Ethambutol | Reference(s) |
| MIC Range (Drug-Susceptible Strains) | 0.16 - 0.78 µg/mL | Varies by strain | [1][2] |
| MIC Range (MDR/XDR Strains) | 0.2 - 0.78 µg/mL | High resistance | [2][3] |
| Intracellular Activity (Macrophage) | Equivalent to Isoniazid, Superior to Ethambutol | Less effective than SQ109 and Isoniazid | [3][4] |
| Frequency of Resistance | Low (>10-11) | Resistance can develop | [5] |
Table 2: In Vivo Efficacy in Mouse Models of Tuberculosis
| Parameter | SQ109-containing Regimen | Ethambutol-containing Regimen | Reference(s) |
| Lung CFU Reduction (8 weeks, replacing EMB) | 1.5 log10 lower bacterial load | Standard reduction | [1][6] |
| Spleen CFU Reduction (28 days, monotherapy) | Dose-dependent reduction comparable to EMB at 100 mg/kg | Standard reduction at 100 mg/kg | [4] |
| Overall Efficacy in Combination Therapy | Improved efficacy and faster bacterial clearance | Standard efficacy | [2][3] |
Table 3: Clinical Trial Efficacy in Patients with MDR-TB
| Parameter | SQ109 + Standard Regimen | Placebo + Standard Regimen | Reference(s) |
| Sputum Culture Conversion (6 months, Per Protocol) | 80% | 61% | [7] |
| Median Time to Sputum Culture Conversion | 56 days | 84 days | [8] |
Mechanisms of Action
Ethambutol and SQ109 both interfere with the synthesis of the mycobacterial cell wall, but they do so through distinct molecular targets.
Ethambutol: This bacteriostatic agent inhibits the arabinosyl transferases, specifically EmbA, EmbB, and EmbC.[9][10] These enzymes are critical for the polymerization of D-arabinofuranose into arabinogalactan, a key component of the mycobacterial cell wall.[11][][13] Disruption of arabinogalactan synthesis compromises the integrity of the cell wall, leading to increased permeability.[11][]
SQ109: This novel drug candidate has a multi-target mechanism of action. Its primary target is MmpL3, a membrane transporter responsible for translocating trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane.[2][3][14] By inhibiting MmpL3, SQ109 effectively blocks the incorporation of mycolic acids into the cell wall.[3][14] Additionally, SQ109 has been shown to disrupt the proton motive force and inhibit menaquinone biosynthesis, further compromising the bacterium's energy metabolism and cell wall integrity.[15][16]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Mycobacterium tuberculosis strains (e.g., H37Rv for drug-susceptible, and clinical isolates for MDR/XDR) are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 105 CFU/mL).
-
Drug Preparation: SQ109 and ethambutol are serially diluted in a 96-well microplate using Middlebrook 7H9 broth to achieve a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microplate containing the drug dilutions. Control wells with no drug are also included.
-
Incubation: The microplates are incubated at 37°C for 7-14 days.
-
MIC Reading: The MIC is determined as the lowest drug concentration at which there is no visible growth of bacteria. This can be assessed visually or by using a growth indicator like resazurin.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
Objective: To evaluate the in vivo efficacy of antimicrobial agents in reducing the bacterial load in the lungs and spleens of infected mice.
Protocol:
-
Infection: C57BL/6 mice are infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv to establish a chronic infection.
-
Treatment Initiation: Treatment is initiated 4-6 weeks post-infection. Mice are randomized into different treatment groups:
-
Vehicle control
-
Standard regimen (e.g., isoniazid, rifampicin, pyrazinamide, and ethambutol)
-
Experimental regimen (e.g., isoniazid, rifampicin, pyrazinamide, and SQ109, with SQ109 replacing ethambutol)
-
-
Drug Administration: Drugs are administered orally via gavage, typically 5 days a week for the duration of the study (e.g., 8 weeks).
-
Bacterial Load Determination: At specified time points, mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.
-
CFU Counting: The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.
Visualizations
Mechanism of Action Diagrams
Caption: Mechanism of action of Ethambutol.
Caption: Primary mechanism of action of SQ109.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing.
Conclusion
The available experimental data strongly suggests that SQ109 is a promising candidate for improving tuberculosis therapy. Its potent in vitro and in vivo activity, including against drug-resistant strains, and its distinct mechanism of action make it a valuable asset in the fight against TB. When substituted for ethambutol in mouse models, SQ109-containing regimens led to a more significant reduction in bacterial load, and clinical data in patients with MDR-TB showed a higher rate of sputum culture conversion.[2][3][7] The synergistic interactions of SQ109 with existing first-line drugs like isoniazid and rifampicin further highlight its potential to be a cornerstone of future, more effective, and potentially shorter, TB treatment regimens.[3][17] Further clinical evaluation is warranted to fully elucidate its role in the treatment of both drug-susceptible and drug-resistant tuberculosis.
References
- 1. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sequella.com [sequella.com]
- 6. Drug therapy of experimental tuberculosis (TB): improved outcome by combining SQ109, a new diamine antibiotic, with existing TB drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Press Release from Infectex and Sequella on SQ-109 clinical trial in Russia | Working Group for New TB Drugs [newtbdrugs.org]
- 8. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Ethambutol - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 14. journals.asm.org [journals.asm.org]
- 15. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TB R&D Update: Tuberculosis drug, SQ109, targets multiple enzymes and could treat other diseases while preventing resistance | Working Group for New TB Drugs [newtbdrugs.org]
- 17. academic.oup.com [academic.oup.com]
SQ109: A Comparative Analysis of its Efficacy Against Diverse Mycobacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antitubercular drug candidate SQ109, focusing on its activity against a range of mycobacterial strains. The information presented is collated from various scientific studies to support research and development efforts in the field of tuberculosis and other mycobacterial infections.
Executive Summary
SQ109 is a novel 1,2-ethylenediamine analog that has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2] Its primary mechanism of action involves the inhibition of MmpL3, a crucial transporter of trehalose monomycolate (TMM), which is essential for the formation of the mycobacterial cell wall.[3][4] This unique mode of action contributes to its efficacy against strains resistant to current first- and second-line drugs. Furthermore, SQ109 exhibits activity against several non-tuberculous mycobacteria (NTM) and shows synergistic effects when combined with existing antitubercular agents. This guide presents a detailed comparison of SQ109's in vitro activity, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action and the broader drug discovery workflow.
Data Presentation: In Vitro Activity of SQ109
The following tables summarize the minimum inhibitory concentration (MIC) of SQ109 against various mycobacterial species and strains, providing a comparative perspective with other antitubercular drugs where data is available.
Table 1: MIC of SQ109 against Mycobacterium tuberculosis (Mtb) Strains
| Mtb Strain | Resistance Profile | Assay Method | MIC (µg/mL) | Reference |
| H37Rv | Pan-susceptible | BACTEC | ≤0.2 - 0.35 | [1][5] |
| H37Rv | Pan-susceptible | Alamar Blue | ≤0.39 | [1] |
| H37Rv | Pan-susceptible | Micro-broth dilution | 0.11 | [5] |
| Erdman | Pan-susceptible | Alamar Blue | ≤0.39 | [1] |
| Clinical Isolates (30+) | Drug-susceptible & Drug-resistant | Not specified | 0.16 - 0.64 | [2][5] |
| EMB-resistant | Ethambutol Resistant | Alamar Blue | 0.78 | [1] |
| INH-resistant | Isoniazid Resistant | Alamar Blue | 0.78 | [1] |
| RIF-resistant | Rifampicin Resistant | Alamar Blue | ≤0.39 | [1] |
| RIF-resistant (Clinical) | Rifampicin Resistant | BACTEC | 0.32 | [5] |
| CIP-resistant | Ciprofloxacin Resistant | Alamar Blue | ≤0.39 | [1] |
| KAN-resistant | Kanamycin Resistant | Alamar Blue | 0.78 | [1] |
| XDR | Extensively Drug-Resistant | Microbroth | 0.20 | [1] |
| MDR (110 strains) | Multidrug-Resistant | Not specified | All susceptible | [4] |
| pre-XDR (115 strains) | Pre-Extensively Drug-Resistant | Not specified | 109/115 susceptible | [4] |
Table 2: MIC of SQ109 against Non-Tuberculous Mycobacteria (NTM) and Other Bacteria
| Organism | MIC (µg/mL) | Reference |
| Mycobacterium avium | 4 - 16 | [1][6] |
| Mycobacterium abscessus | 4 - 16 | [1][6] |
| Mycobacterium marinum | 4 - 16 | [1] |
| Mycobacterium chelonae | 4 - 16 | [1] |
| Mycobacterium fortuitum | Active (MIC not specified) | [1] |
| Mycobacterium bovis & M. bovis BCG | Active (MIC not specified) | [1] |
| Helicobacter pylori | 2.5 - 15 | [1] |
Table 3: Comparative MIC Values of SQ109 and Other Antitubercular Drugs against M. tuberculosis H37Rv
| Drug | MIC (µM) | Reference |
| SQ109 | 1.56 | [7] |
| Isoniazid (INH) | 0.73 | [7] |
| Ethambutol (EMB) | 24.5 | [7] |
Experimental Protocols
Detailed methodologies for determining the in vitro activity of SQ109 are crucial for the reproducibility of results. The following are outlines of commonly cited experimental protocols.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
SQ109 and other drugs to be tested, prepared in appropriate solvents
-
Mycobacterial culture in mid-log phase
-
Sterile saline or water with Tween 80
-
McFarland standard (0.5)
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation: A suspension of the mycobacterial strain is prepared in sterile saline or water with Tween 80 to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]
-
Drug Dilution: Serial two-fold dilutions of SQ109 and other test compounds are prepared directly in the 96-well plates containing 100 µL of supplemented Middlebrook 7H9 broth.
-
Inoculation: 100 µL of the prepared mycobacterial inoculum is added to each well, resulting in a final volume of 200 µL.
-
Controls: Each plate includes a drug-free growth control well and a sterile control well (broth only).
-
Incubation: The plates are sealed and incubated at 37°C.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth after a specified incubation period (typically 7-14 days for M. tuberculosis).[8]
Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a rapid and sensitive measure of mycobacterial viability.
Materials:
-
Same as for the broth microdilution method
-
Alamar Blue reagent
-
10% Tween 80 solution
Procedure:
-
The assay is set up similarly to the broth microdilution method.
-
After an initial incubation period (e.g., 5-7 days for M. tuberculosis), a mixture of Alamar Blue reagent and 10% Tween 80 is added to a control well containing no drug.[9][10]
-
If the control well turns from blue to pink (indicating mycobacterial growth), the Alamar Blue/Tween 80 mixture is added to all wells of the plate.[9][10]
-
The plate is incubated for another 24 hours, and the color in each well is recorded.[9][10]
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[10]
BACTEC MGIT 960 System for Susceptibility Testing
The BACTEC Mycobacteria Growth Indicator Tube (MGIT) 960 system is an automated method for rapid mycobacterial detection and susceptibility testing.
Materials:
-
BACTEC MGIT 960 instrument
-
MGIT tubes containing 7H9 broth and an oxygen-quenched fluorescent sensor
-
MGIT Growth Supplement/OADC
-
Reconstituted drug solutions (SQ109 and others)
-
Mycobacterial culture
Procedure:
-
Inoculum Preparation: A standardized inoculum of the mycobacterial strain is prepared from a positive MGIT tube or a solid culture.[11]
-
Tube Setup: For each strain, a set of MGIT tubes is labeled: one for a drug-free growth control and one for each drug being tested.
-
Drug Addition: A defined concentration of each drug is added to the respective labeled tubes.
-
Inoculation: All tubes, including the growth control, are inoculated with the mycobacterial suspension.[11]
-
Incubation and Monitoring: The tubes are placed into the BACTEC MGIT 960 instrument, which incubates them at 37°C and monitors them hourly for an increase in fluorescence.[12] Increased fluorescence indicates oxygen consumption by metabolically active bacteria.
-
Interpretation: The instrument's software compares the growth in the drug-containing tubes to the growth in the control tube. If the growth in the drug tube is significantly inhibited, the strain is reported as susceptible; otherwise, it is reported as resistant.[11]
Visualizations
The following diagrams illustrate the mechanism of action of SQ109 and the general workflow of drug discovery.
Caption: Mechanism of action of SQ109, inhibiting the MmpL3 transporter.
Caption: A generalized workflow for the drug discovery and development process.
References
- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Screening of TB Actives for Activity against Nontuberculous Mycobacteria Delivers High Hit Rates [frontiersin.org]
- 7. Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 12. finddx.org [finddx.org]
Validating the Anti-Tumor Efficacy of SI-109 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of SI-109, a potent STAT3 inhibitor, within the context of patient-derived xenograft (PDX) models. While direct experimental data for this compound in PDX models is not yet publicly available, this document summarizes its known mechanism of action and compares the performance of other STAT3-targeting agents and standard-of-care therapies in relevant preclinical models. This guide aims to offer a framework for designing and evaluating future studies on this compound in patient-derived xenografts.
Introduction to this compound and the STAT3 Pathway
This compound is a potent small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, binding to its SH2 domain with a high affinity (Ki = 9 nM).[1] STAT3 is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, including hematological malignancies like leukemia and lymphoma, and is often associated with poor prognosis. By inhibiting STAT3, this compound aims to disrupt the downstream signaling cascades that promote tumor growth and survival.
It is also noteworthy that this compound is a key component of SD-36, a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the STAT3 protein.[1] While distinct in its mechanism, the development of SD-36 underscores the therapeutic potential of targeting STAT3 with molecules like this compound.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity and microenvironment of the original tumor.[2][3] The following tables present data on the anti-tumor activity of other STAT3 pathway inhibitors and standard-of-care treatments in PDX models of leukemia and lymphoma, providing a benchmark for the anticipated performance of this compound.
Table 1: Anti-Tumor Activity of STAT3 Pathway Inhibitors in Lymphoma PDX Models
| Compound | Mechanism of Action | PDX Model | Key Findings | Reference |
| AZD9150 | Antisense oligonucleotide inhibitor of STAT3 | Anaplastic Large-Cell Lymphoma (ALCL) | Demonstrated anti-tumor activity. | [4] |
| Ruxolitinib | JAK1/2 inhibitor (upstream of STAT3) | ALK- Anaplastic Large-Cell Lymphoma (ALCL) with JAK1 or STAT3 mutations | Significant inhibition of tumor growth. | [5] |
| CpG-STAT3siRNA | STAT3 siRNA linked to a TLR9 agonist | B-cell Lymphoma | Induces direct tumor cell apoptosis and enhances sensitivity to radiation therapy. | [6] |
Table 2: Anti-Tumor Activity of STAT3 Pathway Inhibitors and Standard of Care in Leukemia PDX Models
| Compound | Mechanism of Action | PDX Model | Key Findings | Reference |
| JPX-0700 / JPX-0750 | Dual STAT3/5 inhibitors | Acute Myeloid Leukemia (AML) | Reduced tumor growth in xenograft models.[7][8] | [7][8][9] |
| Venetoclax + Azacitidine | BCL-2 inhibitor + Hypomethylating agent (Standard of Care) | Acute Myeloid Leukemia (AML) | Decreased leukemia burden in patient-derived xenografts.[10] | [10] |
| C188-9 | Small molecule STAT3 inhibitor | Acute Myeloid Leukemia (AML) | Induces apoptosis in primary cells from AML patients by inhibiting G-CSF-induced STAT3 activation. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical studies. The following section outlines key experimental protocols for evaluating the anti-tumor effects of a compound like this compound in PDX models.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under Institutional Review Board (IRB) approval.[2][12] The tissue is transported in a sterile collection medium on ice.[13]
-
Implantation: The tumor tissue is cut into small fragments (e.g., 2 mm³) and subcutaneously implanted into the flank or interscapular fat pad of immunocompromised mice (e.g., NOD/SCID or NSG mice).[1][14]
-
Passaging: Once the initial tumor (F0) reaches a specified volume (e.g., 1,500 mm³), it is harvested, fragmented, and re-implanted into new host mice to expand the model for experimental cohorts.[1][15]
In Vivo Anti-Tumor Efficacy Study
-
Cohort Formation: Once tumors in the expanded PDX model reach a palpable size, mice are randomized into treatment and control groups.[15]
-
Treatment Administration: The investigational drug (e.g., this compound) and control vehicle are administered to the respective cohorts according to a predetermined schedule and route of administration.
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice a week) using digital calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2 .[15][16][17][18]
-
Data Analysis: Tumor growth inhibition is assessed by comparing the change in tumor volume in the treatment groups relative to the control group.[15]
Immunohistochemical (IHC) Analysis
-
Tissue Processing: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.[13]
-
Staining: 5-μm sections of the tumor tissue are stained with antibodies against relevant biomarkers (e.g., phosphorylated STAT3, Ki-67 for proliferation, cleaved caspase-3 for apoptosis). To avoid non-specific staining of murine tissue, rabbit primary antibodies are often preferred.[19][20]
-
Imaging and Quantification: Stained slides are imaged, and the expression of biomarkers is quantified to assess the molecular effects of the treatment.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear understanding of the processes and mechanisms discussed, the following diagrams are presented using the Graphviz DOT language.
Caption: Workflow for Validating Anti-Tumor Effects in PDX Models.
Caption: Simplified STAT3 Signaling Pathway and the Point of this compound Inhibition.
References
- 1. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 2. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 4. STAT3 Activation and Oncogenesis in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2 biomarker-driven study of ruxolitinib demonstrates effectiveness of JAK/STAT targeting in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cityofhope.org [cityofhope.org]
- 7. Dual specific STAT3/5 degraders effectively block acute myeloid leukemia and natural killer/T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
A New Wave in CFTR Correction: SION-109 Poised to Redefine Treatment Paradigms
For Immediate Release
Boston, MA – November 21, 2025 – The landscape of cystic fibrosis (CF) therapeutics is on the cusp of a significant advancement with the emergence of SION-109, a novel CFTR corrector developed by Sionna Therapeutics. This comparison guide offers an in-depth analysis of SION-109, contrasting its mechanism and preclinical performance with first-generation CFTR correctors like lumacaftor and tezacaftor. For researchers, scientists, and drug development professionals, this guide provides essential data and insights into the next evolution of CF treatment.
The most common cause of CF is the F508del mutation, which leads to the misfolding and premature degradation of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Corrector molecules aim to rescue these defects, and SION-109 represents a mechanistically distinct approach compared to its predecessors. While first-generation correctors primarily target the first transmembrane domain (TMD1) of the CFTR protein, SION-109 is an intracellular loop 4 (ICL4)-directed corrector, targeting the interface between ICL4 and the first nucleotide-binding domain (NBD1).[1][2][3]
This novel mechanism is designed to be synergistic with NBD1 stabilizers, such as SION-719 and SION-451, also in development by Sionna Therapeutics. Preclinical data strongly suggests that this dual-corrector approach can achieve a level of CFTR protein maturation and function that has been the long-standing goal of CF research: restoration to wild-type levels.[1][4]
Mechanism of Action: A Tale of Two Binding Sites
First-generation CFTR correctors, including lumacaftor and tezacaftor, function by binding to and stabilizing the first transmembrane domain (TMD1) of the CFTR protein. This interaction helps to correct the misfolding of the F508del-CFTR protein, allowing more of it to traffic to the cell surface.
In contrast, SION-109 employs a novel mechanism by targeting the interface between the intracellular loop 4 (ICL4) and the nucleotide-binding domain 1 (NBD1).[1][2][3] This interaction is designed to work in concert with NBD1 stabilizers. The synergistic effect of targeting both NBD1 directly and the ICL4-NBD1 interface is believed to be the key to achieving full correction of the F508del-CFTR protein.[1]
Preclinical Performance: Achieving Wild-Type Levels of Correction
The most striking difference between SION-109-based therapy and first-generation correctors lies in the level of CFTR correction observed in preclinical models. While first-generation correctors provide a partial rescue of F508del-CFTR function, Sionna Therapeutics has presented data demonstrating that a dual combination of an NBD1 stabilizer (SION-719 or SION-451) with SION-109 can restore CFTR maturation and function to levels equivalent to the wild-type protein in cystic fibrosis human bronchial epithelial (CFHBE) cells.[1][4]
| Performance Metric | First-Generation Correctors (Lumacaftor/Tezacaftor) | SION-109 in Dual Combination with NBD1 Stabilizer |
| CFTR Maturation | Partial increase in mature (Band C) CFTR | Correction to wild-type levels in CF patient-derived cells[1] |
| CFTR Function (CFHBE Assay) | Modest increase in chloride transport | Restoration to wild-type levels at Emax[1] |
| NBD1 Stability | No direct effect | NBD1 stabilizers increase ΔF508-NBD1 stability by 16°C[1][4] |
Experimental Protocols
CFTR Maturation Assay (Western Blot)
This assay is used to assess the glycosylation status of the CFTR protein, which is indicative of its maturation and trafficking through the endoplasmic reticulum and Golgi apparatus.
Methodology:
-
Cell Lysis: Cells treated with CFTR correctors are lysed in a suitable buffer.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is probed with a primary antibody specific to CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate. The immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms of CFTR are visualized and quantified.[5][6][7][8]
CFTR Function Assay (Ussing Chamber)
The Ussing chamber assay is the gold standard for measuring ion transport across epithelial cell monolayers and provides a direct functional readout of CFTR channel activity.[9]
Methodology:
-
Cell Culture: Cystic fibrosis human bronchial epithelial (CFHBE) cells are cultured on permeable supports until they form a polarized monolayer.
-
Ussing Chamber Mounting: The cell culture inserts are mounted in an Ussing chamber.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is measured.
-
Pharmacological Modulation:
-
Amiloride is added to block epithelial sodium channels (ENaC).
-
Forskolin is added to activate CFTR through cAMP stimulation.
-
A CFTR potentiator (e.g., ivacaftor) is added to maximize channel opening.
-
A CFTR inhibitor is added to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to the pharmacological agents is measured to quantify CFTR-dependent chloride secretion.[9][10][11]
The Path Forward
SION-109, particularly in combination with NBD1 stabilizers, represents a promising new frontier in the treatment of cystic fibrosis. The preclinical data suggesting the potential for full restoration of F508del-CFTR function is a significant breakthrough. As SION-109 and its companion NBD1 stabilizers progress through clinical trials, the scientific community eagerly awaits further data that could validate these early findings and ultimately offer a transformative therapeutic option for individuals with CF. Sionna Therapeutics is expected to initiate a Phase 1 trial for SION-451 in combination with SION-109 in the second half of 2025, with data anticipated in mid-2026.[12]
References
- 1. Clinical Data Shows Full CFTR Correction in Cystic Fibrosis Treatment | SION Stock News [stocktitan.net]
- 2. Sionna Therapeutics Announces Presentation of Preclinical [globenewswire.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Sionna Therapeutics To Present Preclinical Data Assessing Combinations Of NBD1 Stabilizers, SION-451 And SION-719, With Complementary Sionna CFTR Modulators, Galicaftor And SION-109, At ECFS 48th European Cystic Fibrosis Conference [sahmcapital.com]
- 5. benchchem.com [benchchem.com]
- 6. cff.org [cff.org]
- 7. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Positive Phase 1 Results for Novel Cystic Fibrosis Drugs SION-719 and SION-451 | SION Stock News [stocktitan.net]
Cross-validation of SQ109's efficacy in different animal models of tuberculosis
Rockville, MD - The novel anti-tuberculosis drug candidate, SQ109, has demonstrated significant efficacy in various animal models of tuberculosis, positioning it as a promising component of future treatment regimens. This guide provides a comprehensive cross-validation of SQ109's performance against established first-line anti-TB drugs, supported by experimental data from murine and rabbit models.
Developed by Sequella, Inc., SQ109 is a 1,2-ethylenediamine analog with a unique mechanism of action that distinguishes it from current therapies.[1][2] It primarily targets the mycobacterial membrane protein Large 3 (MmpL3), which is essential for transporting mycolic acids to the cell wall, thereby inhibiting its synthesis.[1][3] Additionally, SQ109 disrupts the proton motive force and inhibits menaquinone biosynthesis, showcasing a multi-targeted approach that may contribute to its low rate of resistance.[3]
Efficacy in Murine Models of Tuberculosis
Studies in mouse models of chronic tuberculosis have consistently shown SQ109's potent bactericidal activity, both as a monotherapy and in combination with other drugs.
Monotherapy and Combination Therapy with First-Line Drugs
In a chronic mouse model of tuberculosis, SQ109 administered at 10 mg/kg demonstrated a reduction in lung colony-forming units (CFU) by over 1.5 to 2 log10, an activity comparable to ethambutol (EMB) at a much higher dose of 100 mg/kg.[4] When SQ109 replaced EMB in the standard first-line treatment regimen (isoniazid [INH] + rifampin [RIF] + pyrazinamide [PZA]), a more rapid clearance of bacteria from the lungs of mice was observed after two months of treatment.[5]
Further investigations highlighted the synergistic relationship between SQ109 and other first-line drugs. In vitro studies revealed strong synergistic interactions with isoniazid and rifampicin.[1][6] This synergy was also observed in vivo, where combination therapy with SQ109-containing regimens was more effective at preventing TB-induced weight loss.[4] Specifically, the combination of INH, RIF, and SQ109 was statistically superior to the standard INH, RIF, and EMB combination at 2, 3, and 4 weeks of treatment.[4] After 8 weeks, the SQ109-containing regimen resulted in a 1.5 log10 lower bacterial load in the lungs.[4][7]
| Treatment Regimen | Animal Model | Dosage | Treatment Duration | Log10 CFU Reduction in Lungs (vs. Control) | Reference |
| SQ109 (monotherapy) | Chronic Mouse Model | 10 mg/kg | Not Specified | >1.5 - 2 | [4] |
| Ethambutol (monotherapy) | Chronic Mouse Model | 100 mg/kg | Not Specified | Similar to SQ109 | [4] |
| INH + RIF + EMB | Chronic Mouse Model | INH: 25 mg/kg, RIF: 20 mg/kg, EMB: 100 mg/kg | 4 weeks | Not directly specified, but less effective than SQ109 combo | [4] |
| INH + RIF + SQ109 | Chronic Mouse Model | INH: 25 mg/kg, RIF: 20 mg/kg, SQ109: 10 mg/kg | 4 weeks | Statistically significant improvement over EMB combo | [4] |
| INH+RIF+PZA+EMB | Chronic Mouse Model | Standard Doses | 8 weeks | Average 568 CFU remaining | [1] |
| INH+RIF+PZA+SQ109 | Chronic Mouse Model | Standard Doses with SQ109 replacing EMB | 8 weeks | No bacteria in 50% of mice; average 18 CFU in the rest | [1] |
Experimental Protocol: Murine Model of Chronic Tuberculosis
-
Animal Model: C57BL/6 mice.[8]
-
Infection: Intravenous or aerosol infection with Mycobacterium tuberculosis H37Rv.[4]
-
Treatment: Drug treatment was initiated several weeks after infection to establish a chronic infection. Drugs were administered orally.[4][8]
-
Efficacy Assessment: At various time points, mice were euthanized, and the lungs and spleens were homogenized. The bacterial load was determined by plating serial dilutions of the homogenates on nutrient agar and counting the colony-forming units (CFU) after incubation.[1][4]
Efficacy in the Rabbit Model of Active Tuberculosis
Pharmacokinetic and pharmacodynamic studies in a rabbit model of active TB have provided further insights into SQ109's potential. These studies revealed that SQ109 accumulates at high concentrations in lung tissue and cellular lesions, exceeding the levels required to inhibit and kill M. tuberculosis.[9][10]
| Parameter | Finding | Animal Model | Reference |
| Tissue Penetration | High accumulation in lung and cellular lesion areas with penetration coefficients over 1,000. | Rabbit Model of Active TB | [9][10] |
| Pharmacokinetics | Two-compartment model with first-order absorption and elimination. Low oral bioavailability but high volume of distribution into tissues. | Rabbit Model of Active TB | [9][11] |
Experimental Protocol: Rabbit Model of Active Tuberculosis
-
Animal Model: New Zealand White rabbits.
-
Infection: Aerosol infection with M. tuberculosis to establish human-like pulmonary lesions.
-
Drug Administration: SQ109 administered orally.
-
Pharmacokinetic Analysis: Plasma and tissue concentrations of SQ109 were measured over time to determine key pharmacokinetic parameters.[9][10][11]
-
Efficacy Assessment: The concentration of SQ109 in different lung compartments (uninvolved lung, cellular lesions, caseum) was compared to its minimum inhibitory concentration (MIC) against M. tuberculosis.[9][10]
Mechanism of Action and Immunomodulatory Properties
SQ109's efficacy is not solely due to its direct bactericidal effects. It also exhibits immunomodulatory properties by activating macrophages, a critical component of the host's defense against tuberculosis.[3][12]
Caption: Dual mechanism of action of SQ109 against M. tuberculosis.
SQ109 activates the MAPK and JNK signaling pathways in macrophages, leading to the polarization of pro-inflammatory M1-type macrophages.[12] This, in turn, induces the production of inducible nitric oxide synthase (iNOS), which is crucial for the killing of intracellular mycobacteria.[12] This dual action of direct bactericidal activity and host-directed therapy makes SQ109 a particularly compelling drug candidate.
Caption: Generalized experimental workflow for evaluating SQ109 efficacy.
References
- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sequella.com [sequella.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Drug therapy of experimental tuberculosis (TB): improved outcome by combining SQ109, a new diamine antibiotic, with existing TB drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle for STAT3 Targeting: SI-109 Inhibition vs. SD-36 Degradation
A comprehensive guide for researchers on the differential mechanisms and efficacy of two key STAT3-targeting compounds.
Signal Transducer and Activator of Transcription 3 (STAT3) has long been a high-value target in drug discovery, particularly in oncology, due to its critical role in tumor cell proliferation, survival, and immune evasion.[1][2] The persistent activation of STAT3 is a hallmark of numerous cancers, making its modulation a promising therapeutic strategy.[1] This guide provides a detailed comparison of two distinct approaches to targeting STAT3: direct inhibition with the small molecule SI-109 and targeted protein degradation with the PROTAC (Proteolysis Targeting Chimera) SD-36.
This compound is a potent, cell-permeable inhibitor that binds to the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.[3][4] In contrast, SD-36 is a heterobifunctional molecule that recruits the E3 ubiquitin ligase machinery to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] Notably, SD-36 was developed by linking an analog of the E3 ligase ligand lenalidomide to the STAT3 inhibitor this compound.[5][7] This fundamental difference in their mechanism of action results in significant disparities in their biological activity and potential therapeutic applications.
Quantitative Comparison of this compound and SD-36
The following tables summarize the key quantitative data comparing the binding affinity, cellular potency, and growth inhibitory effects of this compound and SD-36.
| Compound | Target Binding (Ki, nM) | STAT3 Degradation (DC50, nM) |
| This compound | 9[4][7][8] | No degradation observed |
| SD-36 | ~50 (Kd)[5][7][9][10] | 60 (in MOLM-16 cells) |
Table 1: Binding Affinity and Degradation Potency. Ki represents the inhibitory constant, a measure of binding affinity. Kd represents the dissociation constant, another measure of binding affinity. DC50 is the concentration required to induce 50% degradation of the target protein.
| Compound | Inhibition of STAT3 Transcriptional Activity (IC50) | Cell Growth Inhibition (IC50) |
| This compound | ~3 µM (in a luciferase reporter assay)[7][8][10] | ~3 µM (in MOLM-16 cells)[3] |
| SD-36 | 10 nM (in a luciferase reporter assay)[3][5] | 35 nM (in MOLM-16 cells)[3][7][10] |
Table 2: Functional Cellular Activity. IC50 is the concentration required to inhibit a biological process by 50%.
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of this compound and SD-36, the following diagrams illustrate the canonical STAT3 signaling pathway and the specific points of intervention for each compound.
Caption: Canonical STAT3 signaling pathway.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumen.luc.edu [lumen.luc.edu]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. cancer-research-network.com [cancer-research-network.com]
A Comparative Review of Next-Generation STAT3 Inhibitors, Including SI-109
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology and other disease areas due to its central role in regulating cell proliferation, survival, differentiation, and immune responses. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and is often associated with poor prognosis and resistance to conventional therapies. This has spurred the development of a diverse pipeline of STAT3 inhibitors. This guide provides a comparative overview of next-generation STAT3 inhibitors, with a special focus on the promising preclinical candidate SI-109, placing its performance in context with other notable inhibitors in development.
The STAT3 Signaling Pathway: A Key Oncogenic Hub
The canonical STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domain of the receptors. These phosphorylated sites serve as docking stations for the SH2 domain of STAT3. Upon recruitment, STAT3 is phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, thereby modulating the transcription of genes involved in cell cycle progression, apoptosis, angiogenesis, and immune evasion.
Figure 1: Canonical STAT3 Signaling Pathway.
A New Wave of STAT3 Inhibitors
Next-generation STAT3 inhibitors are being developed to overcome the challenges of specificity and potency that have hindered earlier compounds. These inhibitors employ diverse mechanisms of action, including direct inhibition of the STAT3 protein, degradation of STAT3, and targeting of upstream or downstream effectors. This review focuses on direct STAT3 inhibitors and a novel degrader.
This compound: A High-Affinity SH2 Domain Inhibitor
This compound is a potent, cell-permeable small molecule designed to directly inhibit the function of STAT3 by binding to its Src Homology 2 (SH2) domain.[1][2] The SH2 domain is crucial for the dimerization of phosphorylated STAT3, a prerequisite for its nuclear translocation and transcriptional activity. By occupying the SH2 domain, this compound prevents this critical protein-protein interaction.
Notably, this compound is also a key component of the PROTAC (PROteolysis TArgeting Chimera) degrader, SD-36.[1][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. In the case of SD-36, this compound serves as the STAT3-binding moiety.[3]
Comparative Performance of Next-Generation STAT3 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of other next-generation STAT3 inhibitors. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay formats.
| Inhibitor | Mechanism of Action | Target Domain | Binding Affinity (Ki/Kd) | Reference(s) |
| This compound | Direct Inhibitor | SH2 Domain | Ki: 9 nM | [1][2] |
| SD-36 | PROTAC Degrader | SH2 Domain (via this compound) | Kd: ~50 nM | [4][5] |
| TTI-101 | Direct Inhibitor | SH2 Domain | Not explicitly reported | [6] |
| Napabucasin (BBI608) | Direct Inhibitor | Primarily STAT3, also affects other pathways | Not explicitly reported | [7][8] |
| OPB-51602 | Direct Inhibitor | SH2 Domain | Kd: 10 nM | [9] |
| AZD9150 (Danvatirsen) | Antisense Oligonucleotide | STAT3 mRNA | Not applicable | [10] |
Table 1: Mechanism and Binding Affinity of Selected Next-Generation STAT3 Inhibitors
| Inhibitor | Assay Type | Cell Line/System | IC50 | Reference(s) |
| This compound | STAT3 Luciferase Reporter Assay | - | ~3 µM | [1][5] |
| Cell Viability (MTT Assay) | MOLM-16 | ~3 µM | [4] | |
| SD-36 | STAT3 Luciferase Reporter Assay | - | 10 nM | [4] |
| Cell Viability | MOLM-16 | 35 nM | [4][5] | |
| Napabucasin (BBI608) | Cell Viability (Cancer Stem Cells) | Various | 0.291 - 1.19 µM | [7] |
| Cell Viability | U87MG (Glioblastoma) | 6.4 µM | [11] | |
| Cell Viability | LN229 (Glioblastoma) | 5.6 µM | [11] | |
| AZD9150 (Danvatirsen) | STAT3 mRNA Inhibition | Neuroblastoma Cell Lines | ~0.7 µM | [12] |
| S3I-1757 (Positive Control) | Fluorescence Polarization | Recombinant STAT3 | 7.39 ± 0.95 µM | [1][13] |
Table 2: In Vitro Potency of Selected Next-Generation STAT3 Inhibitors
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of STAT3 inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in this review.
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This assay is used to determine the ability of a compound to competitively inhibit the binding of a fluorescently labeled phosphopeptide to the STAT3 SH2 domain. A decrease in fluorescence polarization indicates displacement of the probe by the inhibitor.
Workflow:
Figure 2: Fluorescence Polarization Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100). Reconstitute recombinant full-length human STAT3 protein and the fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G(pY)LPQTV-NH2) in the assay buffer to the desired stock concentrations. Prepare serial dilutions of the test inhibitor.[1][14]
-
Assay Plate Setup: In a 96-well or 384-well black plate, add the recombinant STAT3 protein to each well (final concentration typically 100-150 nM).[1][14]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells. Include appropriate controls (no inhibitor, no STAT3).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) with gentle agitation to allow for the inhibitor to bind to STAT3.[1]
-
Probe Addition: Add the fluorescently labeled phosphopeptide probe to each well (final concentration typically 10 nM).[1]
-
Equilibration: Incubate the plate for another defined period (e.g., 30 minutes) at room temperature to allow the binding reaction to reach equilibrium.[14]
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
STAT3-Dependent Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3. A decrease in luciferase activity in the presence of an inhibitor indicates suppression of the STAT3 signaling pathway.
Workflow:
Figure 3: Luciferase Reporter Assay Workflow.
Methodology:
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium. Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.[16]
-
Transfection: Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.[16]
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control.
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for a specified duration (e.g., 6 hours).[17]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of STAT3 transcriptional activity for each inhibitor concentration and determine the IC50 value.[16]
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of an inhibitor on cell proliferation and viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of the STAT3 inhibitor for a specified period (e.g., 48-72 hours). Include a vehicle control.[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[18][20]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[20]
Conclusion and Future Perspectives
The landscape of STAT3 inhibitors is rapidly evolving, with a variety of next-generation compounds demonstrating significant promise in preclinical and clinical studies. This compound stands out as a high-affinity SH2 domain inhibitor that serves as a foundation for the highly potent STAT3 degrader, SD-36. The comparative data presented herein highlights the diverse potency and mechanisms of action among these emerging therapeutics.
While direct inhibitors like this compound and TTI-101 offer a targeted approach to block STAT3 signaling, the advent of PROTAC degraders such as SD-36 represents a paradigm shift, leading to the complete elimination of the target protein and potentially more profound and durable therapeutic effects. Antisense oligonucleotides like AZD9150 provide an alternative strategy by targeting STAT3 at the mRNA level.
The continued development and rigorous comparative evaluation of these next-generation STAT3 inhibitors are crucial for identifying the most effective therapeutic strategies for a range of STAT3-driven diseases. Future studies should focus on head-to-head comparisons of these agents in standardized preclinical models and the identification of predictive biomarkers to guide their clinical application. The detailed experimental protocols provided in this guide are intended to support these efforts and facilitate the generation of robust and comparable data within the research community.
References
- 1. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of STAT3 with Respect to STAT1: Insights from Molecular Dynamics and Ensemble Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting STAT3 in Cancer with Nucleotide Therapeutics | MDPI [mdpi.com]
- 10. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synergistic Interactions with SION-109 in Cystic Fibrosis Models
This guide provides a comprehensive comparison of the synergistic effects observed when combining SION-109 with other investigational drugs for the treatment of cystic fibrosis (CF). The data presented herein is based on preclinical models designed to evaluate the potential of SION-109 to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly in individuals with the common F508del mutation.
SION-109 is an experimental small molecule developed by Sionna Therapeutics.[1][2] It is designed to target the interface between the intracellular loop 4 (ICL4) and the first nucleotide-binding domain (NBD1) of the CFTR protein.[1][2] The most prevalent mutation in CF, F508del, destabilizes the NBD1 region, leading to a dysfunctional protein that is degraded prematurely.[2][3] SION-109's mechanism is intended to complement other modulators that directly target and stabilize the NBD1 domain.[1][2][3]
Quantitative Analysis of Synergistic Efficacy
Preclinical studies have evaluated SION-109 in dual combination with NBD1-stabilizing agents, such as SION-719 and SION-451. These investigations aim to determine if the combined action of these molecules can achieve a greater restoration of CFTR protein function than either agent alone.
Table 1: In Vitro CFTR Function Restoration in Human Bronchial Epithelial (CFHBE) Cells
| Treatment Combination | Target Mechanism | Endpoint | Result |
|---|---|---|---|
| SION-719 + SION-109 | NBD1 Stabilizer + ICL4/NBD1 Interface | CFTR Function (in CFHBE assays) | Correction to wild-type levels[4] |
| SION-451 + SION-109 | NBD1 Stabilizer + ICL4/NBD1 Interface | CFTR Function (in CFHBE assays) | Correction to wild-type levels[4] |
| SION-719 + SION-2222 (galicaftor) | NBD1 Stabilizer + TMD1 Corrector | CFTR Function (in CFHBE assays) | Correction to wild-type levels[4] |
| SION-451 + SION-2222 (galicaftor) | NBD1 Stabilizer + TMD1 Corrector | CFTR Function (in CFHBE assays) | Correction to wild-type levels[4] |
Table 2: In Vitro CFTR Maturation Correction in CF-patient Derived Cells
| Treatment Combination | Target Mechanism | Endpoint | Result |
|---|---|---|---|
| SION-719 + SION-109 | NBD1 Stabilizer + ICL4/NBD1 Interface | CFTR Maturation | Correction to wild-type levels[4] |
| SION-451 + SION-109 | NBD1 Stabilizer + ICL4/NBD1 Interface | CFTR Maturation | Correction to wild-type levels[4] |
| SION-719 + SION-2222 (galicaftor) | NBD1 Stabilizer + TMD1 Corrector | CFTR Maturation | Correction to wild-type levels[4] |
| SION-451 + SION-2222 (galicaftor) | NBD1 Stabilizer + TMD1 Corrector | CFTR Maturation | Correction to wild-type levels[4] |
Visualizing the Synergistic Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action for the SION-109 combination therapy and the general workflow for its preclinical validation.
Caption: Synergistic targeting of CFTR protein domains by SION-109 and other modulators.
References
- 1. Sionna Begins Phase 1 Trial for Cystic Fibrosis Drug SION-109 [synapse.patsnap.com]
- 2. Sionna Therapeutics Initiates Phase 1 Clinical Trials for SION-109 Targeting Cystic Fibrosis [pharmaceutical-tech.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Sionna Therapeutics Announces Presentation of Preclinical Data that Demonstrate Proprietary Dual Combination Therapies Enable Full CFTR Correction in CFHBE Model - BioSpace [biospace.com]
Comparative Analysis of the Safety Profiles of SQ109 and Other Tuberculosis Drugs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the safety profiles of the novel tuberculosis (TB) drug candidate SQ109 and other first- and second-line anti-TB agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of preclinical and clinical safety data, experimental protocols for toxicity assessment, and insights into the molecular mechanisms of drug-induced toxicities.
Executive Summary
The treatment of tuberculosis is often hampered by the toxicity of the available drugs, leading to poor patient compliance and treatment failure. SQ109 is a promising new anti-TB drug candidate with a novel mechanism of action.[1] Preclinical studies and early-phase clinical trials have suggested a favorable safety profile for SQ109. This guide provides a comparative assessment of its safety in relation to established first- and second-line TB drugs, highlighting key differences in their adverse effect profiles.
Quantitative Safety Data
The following tables summarize the available quantitative data on the toxicity of SQ109 and other TB drugs.
Table 1: Preclinical Toxicity Data (LD50 Values)
| Drug | Animal Model | Route of Administration | LD50 (mg/kg) |
| SQ109 | Mouse | Oral | >600 (Maximum Tolerated Dose)[1] |
| First-Line Drugs | |||
| Isoniazid | Mouse | Oral | 133 |
| Isoniazid | Rat | Oral | 1250 |
| Rifampicin | Mouse | Oral | 885 |
| Rifampicin | Rat | Oral | 1720 |
| Ethambutol | Mouse | Oral | 4500 |
| Ethambutol | Rat | Oral | 1600 |
| Pyrazinamide | Mouse | Oral | 2890 |
| Pyrazinamide | Rat | Oral | 3390 |
| Second-Line Drugs | |||
| Bedaquiline | Mouse | Oral | >5000 |
| Bedaquiline | Rat | Oral | >5000 |
| Delamanid | Mouse | Oral | >2000 |
| Delamanid | Rat | Oral | >2000 |
| Linezolid | Mouse | Oral | 1864 |
| Linezolid | Rat | Oral | >5000 |
| Cycloserine | Mouse | Oral | 5290 |
| Clofazimine | Mouse | Oral | >5000 |
Table 2: Incidence of Common Adverse Drug Reactions (ADRs) in Clinical Studies
| Drug | Common Adverse Drug Reactions | Incidence Rate |
| SQ109 | Gastrointestinal complaints (mild to moderate, dose-dependent) | Not explicitly quantified in available early-phase studies[2] |
| First-Line Drugs | ||
| Isoniazid | Hepatotoxicity, peripheral neuropathy | Hepatotoxicity: 5-28% |
| Rifampicin | Hepatotoxicity, gastrointestinal upset, cutaneous reactions | Hepatotoxicity: 1-6% |
| Ethambutol | Optic neuritis | 1-2% at 15 mg/kg/day |
| Pyrazinamide | Hepatotoxicity, hyperuricemia | Hepatotoxicity: up to 20% |
| Second-Line Drugs | ||
| Bedaquiline | Nausea, arthralgia, headache, QT prolongation | QT prolongation >60ms: ~20% |
| Delamanid | Nausea, vomiting, dizziness, QT prolongation | QT prolongation >60ms: ~10%[3] |
| Linezolid | Myelosuppression (anemia, thrombocytopenia), peripheral and optic neuropathy | Peripheral neuropathy: up to 30% with long-term use |
| Cycloserine | CNS effects (headache, dizziness, depression, psychosis) | Psychosis: 1-2% |
| Clofazimine | Skin discoloration, gastrointestinal intolerance | Skin discoloration: 75-100% |
Experimental Protocols for Key Safety Assessments
This section outlines detailed methodologies for critical in vitro and in vivo safety studies relevant to the evaluation of anti-TB drugs.
In Vitro Hepatotoxicity Assessment using HepG2 Cells
Objective: To evaluate the potential of a test compound to induce liver cell injury.
Methodology:
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[4]
-
Compound Preparation: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.
-
Cell Treatment: HepG2 cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known hepatotoxin like acetaminophen) are included.[5]
-
Viability Assay (MTT Assay): After a 24 or 48-hour incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
The medium is removed, and MTT solution is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is determined from the dose-response curve.
Animal Model of Drug-Induced Liver Injury
Objective: To assess the hepatotoxic potential of a test compound in a living organism.
Methodology:
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.[6][7] Animals are acclimatized for at least one week before the experiment.
-
Compound Administration: The test compound is administered orally or via intraperitoneal injection daily for a specified period (e.g., 14 or 28 days).[8] A control group receives the vehicle only.
-
Clinical Observations: Animals are monitored daily for clinical signs of toxicity, and body weight is recorded regularly.
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected for the analysis of liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathological Examination: Animals are euthanized, and their livers are collected, weighed, and fixed in 10% neutral buffered formalin. Liver sections are then stained with hematoxylin and eosin (H&E) for microscopic examination of liver architecture, inflammation, necrosis, and steatosis.
-
Data Analysis: Biochemical parameters are compared between the treated and control groups. Histopathological findings are scored to assess the severity of liver damage.
Assessment of Peripheral Neurotoxicity in Preclinical Studies
Objective: To evaluate the potential of a test compound to cause damage to the peripheral nervous system.
Methodology:
-
Animal Model: Rats are commonly used for neurotoxicity studies.
-
Compound Administration: The test compound is administered at different dose levels for an extended period.
-
Behavioral Testing:
-
Von Frey Test: This test assesses mechanical allodynia (pain in response to a non-painful stimulus). Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.[9]
-
Hot Plate Test: This test measures thermal hyperalgesia. The latency to a pain response (e.g., licking or jumping) when the animal is placed on a heated surface is recorded.
-
-
Electrophysiology: Nerve conduction velocity (NCV) and sensory nerve action potential (SNAP) amplitude are measured in peripheral nerves (e.g., sciatic or tail nerve) to assess nerve function.[10][11]
-
Histopathology: Nerve tissue (e.g., sciatic nerve, dorsal root ganglia) is collected for histopathological examination to look for signs of axonal degeneration or demyelination.
-
Data Analysis: Behavioral responses, electrophysiological parameters, and histopathological scores are compared between treated and control groups.
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying the adverse effects of TB drugs is crucial for developing safer therapeutic strategies. The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways involved in the toxicity of selected TB drugs.
Isoniazid-Induced Hepatotoxicity
Isoniazid (INH) hepatotoxicity is a significant concern. Its metabolism can lead to the formation of reactive metabolites that cause cellular damage through oxidative stress and immune-mediated responses.[12]
Rifampicin-Induced Hepatotoxicity
Rifampicin can induce hepatotoxicity through mechanisms including cholestasis, endoplasmic reticulum (ER) stress, and the induction of cytochrome P450 enzymes.[13][14][15][16]
Pyrazinamide-Induced Hepatotoxicity
Pyrazinamide's hepatotoxicity is linked to its metabolite, pyrazinoic acid, and can involve mitochondrial dysfunction and oxidative stress.[17][18]
Bedaquiline-Induced Cardiotoxicity
A key safety concern with bedaquiline is its potential to prolong the QT interval, which is primarily due to the inhibition of the hERG potassium channel.[19][20][21]
Linezolid-Induced Neurotoxicity
Linezolid's neurotoxicity, particularly peripheral neuropathy, is thought to be mediated by the inhibition of mitochondrial protein synthesis, leading to mitochondrial dysfunction.[12][22][23][24]
References
- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness and cardiovascular safety of delamanid-containing regimens in adults with multidrug-resistant or extensively drug-resistant tuberculosis: A nationwide cohort study from Belarus, 2016-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tripod.nih.gov [tripod.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnostic approach to peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Risk Assessment of Linezolid-Associated Neurological Adverse Drug Reactions Based on the Food and Drug Administration Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review [frontiersin.org]
- 15. Mechanism Investigation of Rifampicin-Induced Liver Injury Using Comparative Toxicoproteomics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing Bedaquiline for cardiotoxicity by structure based virtual screening, DFT analysis and molecular dynamic simulation studies to identify selective MDR-TB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A structural insight of bedaquiline for the cardiotoxicity and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
Limited Reproducibility of SI-109's Anti-proliferative Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-proliferative effects of the STAT3 inhibitor, SI-109. The data presented herein highlights the limited reproducibility of its efficacy across various cancer cell lines and offers a comparison with alternative compounds.
This compound is a potent, cell-permeable inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) SH2 domain, with a binding affinity (Ki) of 9 nM.[1][2] It was developed as a high-affinity ligand for STAT3 and has been utilized in the creation of the PROTAC (Proteolysis Targeting Chimera) STAT3 degrader, SD-36.[1][2] While this compound effectively inhibits the transcriptional activity of STAT3 with an IC50 of approximately 3 µM in reporter assays, its anti-proliferative effects appear to be highly cell-line specific and not broadly reproducible.[1][3]
In Vitro Anti-proliferative Activity of this compound
Published studies indicate that the anti-proliferative activity of this compound is moderate and restricted to a very small subset of cancer cell lines. In a screening of 18 leukemia and lymphoma cell lines, only the MOLM-16 acute myeloid leukemia cell line, which exhibits high levels of phosphorylated STAT3 (pSTAT3), showed a moderate response to this compound with an IC50 value of approximately 3 µM.[3][4] In contrast, this compound had no significant growth-inhibitory activity in a large number of other human cancer cell lines, including the SU-DHL-1 lymphoma cell line, where the IC50 was greater than 10 µM.[1][3] This suggests that the potent inhibition of STAT3 transcriptional activity does not consistently translate to broad anti-proliferative effects.
Comparison with Alternative STAT3-Targeting Agents
The limited anti-proliferative profile of this compound has led to the development of more potent alternatives, such as the PROTAC degrader SD-36, which utilizes an this compound analog. Other small molecule inhibitors targeting the STAT3 pathway also provide a basis for comparison.
| Compound | Mechanism of Action | Cell Line | Anti-proliferative IC50 | Reference |
| This compound | STAT3 SH2 Domain Inhibitor | MOLM-16 | ~ 3 µM | [1][3] |
| SU-DHL-1 | > 10 µM | [1] | ||
| SD-36 | PROTAC STAT3 Degrader | MOLM-16 | 35 nM | [2][3] |
| Stattic | STAT3 SH2 Domain Inhibitor | Various | 1-10 µM (cell-dependent) | [5] |
| S3I-201 | STAT3 SH2 Domain Inhibitor | Various | 5-15 µM (cell-dependent) | [5] |
Note: IC50 values can vary between laboratories and experimental conditions. The data presented is for comparative purposes.
Signaling Pathway of this compound
This compound functions by binding to the SH2 domain of STAT3. This domain is crucial for the dimerization of STAT3 monomers, a necessary step for its activation, nuclear translocation, and subsequent transcriptional activity. By occupying the SH2 domain, this compound prevents the binding of phosphorylated tyrosine residues on other STAT3 monomers, thereby inhibiting the formation of active STAT3 dimers. However, it is noteworthy that at concentrations as high as 10 µM, this compound was found to be ineffective in inhibiting the phosphorylation of STAT3 at tyrosine 705 (Y705) and in suppressing the expression of the downstream target gene, c-Myc.[1]
Caption: Simplified diagram of the STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The anti-proliferative effects of this compound and other compounds are typically assessed using cell viability assays. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method.
MTT Cell Proliferation Assay Protocol
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate the plate for the desired treatment period (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Caption: A flowchart illustrating the key steps of the MTT cell viability assay.
Conclusion
The available evidence strongly suggests that the anti-proliferative effects of this compound are not broadly reproducible across different cancer cell lines, with significant activity observed in a very limited context. While this compound serves as a valuable chemical probe for studying STAT3 SH2 domain inhibition and as a component for more advanced therapeutics like PROTACs, its direct application as a widespread anti-cancer agent appears limited. Researchers should consider the specific STAT3 dependency of their cellular models when choosing to work with this compound and may find that alternative strategies, such as STAT3 degradation with SD-36, offer a more potent and potentially more broadly applicable approach to targeting this critical oncogenic pathway. The lack of consistent, reproducible anti-proliferative activity underscores the importance of thorough cross-cellular and, ideally, cross-laboratory validation of inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SION-109's Performance Against Current Cystic Fibrosis Therapies: A Comparative Guide for Researchers
For Immediate Release to the Scientific Community
This guide provides a comprehensive performance comparison of the investigational cystic fibrosis (CF) therapy, SION-109, against current standard-of-care CFTR modulator therapies. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective analysis of SION-109's potential positioning in the evolving CF treatment landscape. All quantitative data is presented in structured tables, and detailed experimental methodologies for key cited experiments are provided.
Executive Summary
SION-109, a novel small molecule developed by Sionna Therapeutics, targets the interface of the intracellular loop 4 (ICL4) and the nucleotide-binding domain 1 (NBD1) of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] It is being developed as part of a combination therapy, intended to be co-administered with NBD1 stabilizers, to address the primary folding and trafficking defects of the F508del-CFTR protein, the most common CF-causing mutation. Preclinical data suggests that a dual combination of an NBD1 stabilizer with SION-109 can restore the function of F508del-CFTR to wild-type levels in human bronchial epithelial (HBE) cells. This potentially offers a significant advancement over current therapies, which achieve partial restoration of CFTR function. This guide will delve into the available data to substantiate these claims and provide a framework for understanding SION-109's therapeutic hypothesis.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the performance of SION-109 combination therapy in preclinical models against the clinical efficacy of the current standard-of-care CFTR modulators.
Table 1: Preclinical Efficacy of SION-109 Combination vs. Trikafta in F508del-CFTR Cellular Models
| Therapy | Cell Model | Endpoint | Result |
| SION-719 + SION-109 | Cystic Fibrosis Human Bronchial Epithelial (CFHBE) cells | CFTR Function | Correction to wild-type levels[3][4] |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | Homozygous F508del nasal epithelia | CFTR Chloride Channel Function | ~62% of Wild-Type CFTR function |
Table 2: Clinical Efficacy of Current CFTR Modulator Therapies in Patients with at least one F508del Mutation
| Therapy | Patient Population | Mean Absolute Improvement in ppFEV1 from Baseline | Mean Absolute Change in Sweat Chloride from Baseline (mmol/L) |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | F/MF Mutations | 13.8 percentage points[5] | -41.8[6] |
| F/F Mutations | 10 percentage points | -45.1[6] | |
| Orkambi (lumacaftor/ivacaftor) | Homozygous F508del | 2.6-4.0 percentage points | -24.8 |
| Symdeko (tezacaftor/ivacaftor) | Homozygous F508del | 4.0 percentage points | -29.1 |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide, based on standard practices in the field of CF research.
CFTR Protein Maturation Assay (Western Blotting)
This assay is used to assess the extent to which CFTR modulators correct the misprocessing of the F508del-CFTR protein, allowing it to traffic to the cell surface.
-
Cell Culture and Treatment: Human bronchial epithelial cells homozygous for the F508del mutation (CFHBE) are cultured at an air-liquid interface. The cells are treated with the investigational compounds (e.g., SION-109 in combination with an NBD1 stabilizer) or a vehicle control for 24-48 hours.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage polyacrylamide gel. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CFTR. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the immature (Band B, ~150 kDa) and mature, complex-glycosylated (Band C, ~170 kDa) forms of CFTR are quantified.[7] An increase in the ratio of Band C to Band B indicates improved CFTR protein maturation.[7]
CFTR Function Assay (Ussing Chamber)
This electrophysiological technique is the gold standard for measuring ion transport across epithelial tissues and is used to directly assess the function of the CFTR chloride channel.
-
Cell Culture: CFHBE cells are grown on permeable supports until they form a polarized monolayer with high transepithelial electrical resistance.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Both sides are bathed in a physiological salt solution and maintained at 37°C.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
Forskolin (an adenylyl cyclase activator) and a phosphodiesterase inhibitor (e.g., IBMX) are added to increase intracellular cAMP levels and activate CFTR.
-
A CFTR potentiator (like ivacaftor or a component of the investigational drug) is added to enhance channel gating.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to CFTR activation and inhibition is measured. A larger forskolin-stimulated and potentiator-enhanced Isc indicates greater CFTR function.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanism of action of SION-109 in combination with an NBD1 stabilizer, and the mechanisms of current CFTR modulators.
Caption: Mechanism of action of SION-109 combination therapy vs. current CFTR modulators.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for evaluating a novel CFTR modulator combination therapy.
Caption: Preclinical workflow for evaluating novel CFTR modulators.
Logical Relationship: The Path to Full CFTR Correction
The following diagram illustrates the logical relationship between addressing the primary molecular defects of the F508del mutation and achieving full restoration of CFTR function.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Clinical Data Shows Full CFTR Correction in Cystic Fibrosis Treatment | SION Stock News [stocktitan.net]
- 4. ng.investing.com [ng.investing.com]
- 5. TRIKAFTA for the Treatment of Cystic Fibrosis, USA [clinicaltrialsarena.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of SI-109: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling substances such as SI-109, a clear and immediate understanding of disposal procedures is paramount. This guide provides essential safety and logistical information to ensure the compliant and safe management of this compound waste.
It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before proceeding with any disposal protocol. The information below is a synthesis of general best practices and should be used in conjunction with the SDS and local institutional and environmental regulations.
General Principles for Chemical Waste Disposal
Chemical waste is regulated by environmental agencies and cannot be disposed of in regular trash or down the sanitary sewer unless explicitly permitted by the relevant authorities.[1] The fundamental principle is to prevent harm to human health and the environment. Therefore, all laboratory waste should be managed as hazardous unless confirmed otherwise.[2]
Key steps for proper chemical waste management include:
-
Identification and Segregation: All chemical waste must be clearly identified.[1] Wastes should be segregated based on compatibility to prevent dangerous reactions such as the generation of toxic gases, fires, or explosions.[3] Do not mix different types of chemical waste.
-
Labeling: Waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of waste generation, and the location of origin.[1][2]
-
Containment: Waste must be stored in appropriate, sealed, and non-leaking containers.[1][2]
-
Disposal Vendor: Hazardous waste must be disposed of through a licensed and approved hazardous waste contractor.[4]
Understanding the Safety Data Sheet (SDS) for Disposal
The SDS is the primary source of information for the safe handling and disposal of any chemical. When consulting the SDS for this compound, pay close attention to the following sections:
| Section | Content | Importance for Disposal |
| Section 13: Disposal Considerations | Provides specific instructions for the disposal of the chemical and its contaminated packaging.[5][6] | This is the most critical section for disposal procedures. It will indicate if the material is considered hazardous waste and provide guidance on proper disposal methods. |
| Section 7: Handling and Storage | Outlines safe handling practices and storage requirements, including incompatibilities.[7] | Understanding incompatibilities is crucial for the safe segregation of waste. |
| Section 8: Exposure Controls/Personal Protection | Specifies the personal protective equipment (PPE) required when handling the chemical.[5][7] | This PPE should also be worn when handling waste. |
| Section 9: Physical and Chemical Properties | Details the physical and chemical characteristics of the substance. | This information can help in identifying appropriate waste containers and understanding potential hazards. |
| Section 10: Stability and Reactivity | Describes the chemical stability and potential hazardous reactions.[6] | Informs which substances must not be mixed with the waste. |
| Section 12: Ecological Information | Provides information on the environmental impact of the chemical.[5][6] | Highlights the importance of preventing release into the environment. |
Specific Disposal Guidance for Potential this compound Variants
The term "this compound" may refer to different products. Below are disposal considerations for two possibilities based on available safety data sheets. Users must verify the identity of their product and consult the corresponding SDS.
If this compound is a Silicone Sealant (e.g., RTV109-ALUM):
-
Disposal Method: Uncured product should be scraped or soaked up with an inert material and placed in a container for disposal.[5] Disposal must be in accordance with federal, state, and local regulations.[5]
-
Contaminated Packaging: Dispose of as unused product.[5]
-
Environmental Precautions: Do not discharge into drains, watercourses, or onto the ground.[5]
If this compound is a Histological Reagent (e.g., Sigma - HT109):
-
Disposal Method: This product may be corrosive to metals. Waste must be disposed of in accordance with national and local regulations. Chemicals should be left in their original containers and not mixed with other waste.
-
Spill Cleanup: For spills, cover drains and collect with a liquid-absorbent material (e.g., Chemizorb®) before proper disposal.
-
Environmental Precautions: Avoid release into the environment as it may be harmful to aquatic organisms due to a pH shift.
General Laboratory Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of chemical waste in a laboratory setting.
By adhering to these guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS for this compound, laboratories can ensure the safe and compliant disposal of chemical waste, thereby protecting their personnel and the environment.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 4. ogeecheesteel.com [ogeecheesteel.com]
- 5. tentacle.in [tentacle.in]
- 6. ind.sika.com [ind.sika.com]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
Unidentified Substance: SI-109 - Essential Safety and Handling Information Cannot Be Provided
Immediate action required: Cease all handling and isolate the substance until its identity and associated hazards can be determined. The information provided below is a general guide for handling unknown potentially hazardous chemicals and is not a substitute for a substance-specific Safety Data Sheet (SDS).
Initial searches for a chemical substance designated "SI-109" have yielded no specific safety, handling, or disposal information. This suggests that "this compound" may be an internal product code, a novel or proprietary compound not yet documented in public safety literature, or a misidentified substance. Without a specific SDS, providing detailed and accurate safety protocols is impossible.
Researchers, scientists, and drug development professionals are strongly advised to contact their institution's Environmental Health and Safety (EHS) department immediately. Provide them with any available information regarding the source and intended use of "this compound" to facilitate its identification.
General Precautionary Measures for Unknown Substances
In the absence of specific information for this compound, the following general procedures for handling potentially hazardous unknown chemicals should be strictly followed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when dealing with unidentified substances. The following table outlines the minimum recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes, sprays, and airborne particles. |
| Hands | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact with potentially corrosive or toxic materials. Double-gloving is recommended. |
| Body | A lab coat worn over full-length clothing | Provides a barrier against incidental contact. |
| Respiratory | A properly fitted respirator with appropriate cartridges | Essential if the substance is volatile, dusty, or if there is a risk of aerosol generation. The type of cartridge will depend on the suspected chemical class. |
Operational Plan: Handling and Storage
-
Work Area: All manipulations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.
-
Storage: Store this compound in a well-ventilated, designated, and clearly labeled area, segregated from incompatible materials. The container must be tightly sealed.
Disposal Plan
Treat this compound as hazardous waste. Do not dispose of it down the drain or in regular trash.
-
Waste Container: Use a dedicated, chemically resistant, and leak-proof container for all this compound waste.
-
Labeling: Clearly label the waste container as "Hazardous Waste: Unidentified Substance this compound" and include the date of accumulation.
-
Disposal Request: Contact your institution's EHS department to arrange for proper disposal. Provide them with all available information about the substance.
Experimental Workflow for Handling an Unknown Substance
The following diagram outlines a logical workflow for safely managing an unidentified substance like this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
